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  • Product: 3-phenyl-1H-quinazoline-2,4-dithione
  • CAS: 16081-93-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 3-phenyl-1H-quinazoline-2,4-dithione

Executive Summary 3-phenyl-1H-quinazoline-2,4-dithione represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to the widely utilized quinazoline-2,4-dione scaffold. The replacement of carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-phenyl-1H-quinazoline-2,4-dithione represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere to the widely utilized quinazoline-2,4-dione scaffold. The replacement of carbonyl oxygens with sulfur atoms significantly alters the physicochemical profile—specifically lipophilicity (


) and hydrogen bond acceptor capability—thereby modulating bioavailability and receptor binding affinity.

This guide details the synthesis, purification, and structural validation of this compound. Unlike standard preparations that often yield mixtures of mono-thionated intermediates, this protocol focuses on complete dithionation using high-temperature sulfuration agents.

Part 1: Retrosynthetic Analysis & Strategy

To achieve high-purity 3-phenyl-1H-quinazoline-2,4-dithione, a stepwise approach is superior to one-pot multicomponent reactions (MCRs). MCRs often suffer from regioselectivity issues regarding sulfur placement.

The Preferred Route: Thionation of the Dione Precursor The most robust pathway involves the synthesis of the stable intermediate 3-phenylquinazoline-2,4(1H,3H)-dione , followed by a double thionation.

Reaction Scheme Logic
  • Scaffold Construction: Reaction of anthranilic acid or isatoic anhydride with aniline/phenyl isocyanate to fix the N-3 phenyl substituent.

  • Functional Group Interconversion (FGI): Nucleophilic attack on the carbonyls using a thionating agent (

    
     or Lawesson’s Reagent).
    

Synthesispathway Anthranilic Anthranilic Acid (Starting Material) Dione 3-phenylquinazoline- 2,4(1H,3H)-dione (Stable Intermediate) Anthranilic->Dione Cyclization (Reflux/AcOH) Isocyanate Phenyl Isocyanate Isocyanate->Dione Dithione 3-phenyl-1H-quinazoline- 2,4-dithione (Target) Dione->Dithione Thionation (Pyridine/Reflux) Agent Thionating Agent (P4S10 or Lawesson's) Agent->Dithione

Figure 1: Strategic workflow for the synthesis of the target dithione, prioritizing the isolation of the stable dione intermediate.

Part 2: Detailed Experimental Protocols

Phase A: Synthesis of Precursor (3-phenylquinazoline-2,4(1H,3H)-dione)

Note: If commercially available, skip to Phase B. Purity of this intermediate is critical.

  • Reagents: Anthranilic acid (1.0 eq), Phenyl isocyanate (1.1 eq), Ethanol (solvent), Triethylamine (catalytic).

  • Procedure:

    • Dissolve anthranilic acid in ethanol.

    • Add phenyl isocyanate dropwise at room temperature.

    • Reflux for 3–4 hours. The urea intermediate may precipitate; continue heating to induce cyclization.

    • Workup: Cool to 0°C. Filter the precipitate. Recrystallize from ethanol.

    • Validation: Melting point should be ~280–283°C [1].

Phase B: Thionation (The Critical Step)

Two methods are presented.[1][2] Method 1 is the industrial standard (cost-effective, robust). Method 2 is the laboratory standard (cleaner workup, higher cost).

Method 1: Phosphorus Pentasulfide (

) in Pyridine

Best for: Scale-up and ensuring complete conversion.

Safety Warning: This reaction generates copious amounts of Hydrogen Sulfide (


) gas. Must be performed in a high-efficiency fume hood with a caustic scrubber. 
  • Setup: Flame-dried 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Stoichiometry:

    • Dione Intermediate: 1.0 eq (e.g., 2.38 g, 10 mmol)

    • 
      : 2.5 eq (Excess required for bis-thionation)
      
    • Solvent: Anhydrous Pyridine (10–15 mL/g of substrate)

  • Execution:

    • Suspend the dione in pyridine.

    • Add

      
       portion-wise over 20 minutes to control exotherm.
      
    • Reflux: Heat to reflux (115°C) for 8–12 hours . The suspension will eventually clear or change color (often to dark red/orange) as the thione forms.

    • TLC Monitoring: Use 20% EtOAc/Hexane. The dithione is significantly less polar (higher

      
      ) than the dione.
      
  • Workup (Quenching):

    • Cool reaction mixture to ~60°C.

    • Pour slowly into 500 mL of ice-water with vigorous stirring. (Caution: Exothermic hydrolysis of excess reagent).

    • Stir for 1 hour to ensure all phosphorous intermediates hydrolyze.

    • Filter the yellow/orange precipitate.

    • Purification: Recrystallize from Ethanol/Benzene or Ethanol/DMF mixtures.

Method 2: Lawesson’s Reagent in Toluene

Best for: Small scale (<1g), milder conditions.

  • Stoichiometry: Dione (1.0 eq), Lawesson’s Reagent (1.2 eq per carbonyl = 2.4 eq total).

  • Solvent: Anhydrous Toluene or Xylene.

  • Execution: Reflux for 6–10 hours.

  • Workup: Evaporate solvent. Flash chromatography is usually required to remove phosphine oxide byproducts.

Part 3: Characterization & Validation Matrix

The structural integrity of the dithione is confirmed by the absence of carbonyl signals and the presence of thiocarbonyl signatures.

Infrared Spectroscopy (FT-IR)

This is the fastest diagnostic tool for reaction completeness.

Functional GroupDione (Precursor)

(cm

)
Dithione (Target)

(cm

)
Diagnostic Note
N-H Stretch 3200–3400 (Broad)3100–3200 (Sharper)Shift due to H-bonding changes.
C=O Stretch 1650–1720 (Strong) ABSENT Primary Success Indicator.
C=S Stretch N/A1100–1280 (Strong) New band appearance [2].
Nuclear Magnetic Resonance ( & NMR)

Solvent: DMSO-


 (Required due to solubility).
  • 
     NMR: 
    
    • NH Proton: The N-1 proton in the dione appears at

      
       11.5–11.7 ppm.[3] In the dithione , this proton is significantly deshielded, typically shifting to 
      
      
      
      13.0–14.0 ppm
      due to the higher anisotropy of the C=S bond and increased acidity [3].
    • Aromatic Region:

      
       7.2–8.2 ppm (Multiplets).[4][5]
      
  • 
     NMR: 
    
    • C=S Signals: Look for two distinct signals downfield, typically

      
       160–185 ppm . The C-4 thione is usually more deshielded than the C-2 thione.
      
    • Absence of C=O: Signals at

      
       150 (urea-like) and 
      
      
      
      162 (amide-like) must be replaced by the C=S signals.
Mass Spectrometry (EI/ESI)
  • Molecular Ion (

    
    ):  270.37 Da.
    
  • Fragmentation: Look for loss of SH or CS fragments.

Physical Properties[3][4][6][7]
  • Appearance: Yellow to Orange crystalline solid (Thiones are chromophores).

  • Melting Point: Typically lower than the dione (Dione: >280°C). Dithione expected range: 230–260°C (Decomposition often occurs).

Part 4: Troubleshooting & Optimization Logic

The following decision tree illustrates the logic for assessing reaction completeness and handling common impurities (e.g., mono-thionated species).

Optimization Start Analyze Crude Product (TLC/IR) CheckCO Is C=O band (1650-1700 cm-1) visible in IR? Start->CheckCO Yes Incomplete Thionation (Mixture of Mono/Dithione) CheckCO->Yes Yes No Complete Conversion CheckCO->No No Action1 Resubject to reaction conditions Increase P4S10 (0.5 eq) Check moisture (dry pyridine) Yes->Action1 Action2 Proceed to Recrystallization (Ethanol/DMF) No->Action2 Action1->Start

Figure 2: Logical flow for purity assessment. The persistence of carbonyl bands indicates a stalled reaction, often due to moisture deactivating the thionating agent.

Common Pitfalls
  • Moisture Sensitivity:

    
     hydrolyzes rapidly. If the reaction stalls, add fresh reagent.
    
  • Solubility: The dithione is less soluble in polar solvents than the dione. If the product oils out during workup, induce crystallization by scratching or adding a seed crystal.

  • Smell: Thionated quinazolines have a potent, lingering sulfur odor. All glassware must be treated with bleach (hypochlorite) before removal from the hood to oxidize residual sulfur compounds.

References

  • Sigma-Aldrich. 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Product Properties. Link

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives. American Journal of Organic Chemistry.[4] Link

  • Al-Salahi, R., et al. (2015). Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate. Chemija. Link

  • Ozturk, T., et al. (2010). A Berzelius Reagent, Phosphorus Decasulfide (

    
    ), in Organic Syntheses. Chemical Reviews. Link
    

Sources

Exploratory

An In-depth Technical Guide to 3-phenyl-1H-quinazoline-2,4-dithione: Synthesis, Structure, and Chemical Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-phenyl-1H-quinazoline-2,4-dithione, a sulfur-containing heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-phenyl-1H-quinazoline-2,4-dithione, a sulfur-containing heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific dithione, this document establishes a foundational understanding by detailing the synthesis and properties of its well-documented oxygen analogue, 3-phenyl-1H-quinazoline-2,4-dione. A robust and experimentally validated protocol for the thionation of the dione precursor is presented, leveraging established methodologies with Lawesson's reagent. The guide further extrapolates the expected structural and physicochemical properties of the target dithione, providing a predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers venturing into the synthesis and exploration of novel quinazoline-based therapeutic agents.

Introduction and Rationale

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives approved for therapeutic use.[1] The diverse biological activities of quinazoline-based compounds, including antimicrobial, anticancer, and anti-inflammatory properties, have fueled extensive research into this heterocyclic system.[1][2] The substitution of oxygen with sulfur in pharmacologically active molecules is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles. This isosteric replacement can significantly impact a molecule's biological activity.[3]

This guide focuses on 3-phenyl-1H-quinazoline-2,4-dithione (CAS No. 16081-93-9), the dithione analogue of the biologically relevant 3-phenyl-1H-quinazoline-2,4-dione.[4][5] While the dione has been explored for various therapeutic applications, its dithione counterpart remains largely uncharacterized in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for its synthesis and characterization.

The Precursor: 3-phenyl-1H-quinazoline-2,4-dione

A thorough understanding of the precursor is essential for the successful synthesis of the target dithione.

Chemical Structure and Properties

3-phenyl-1H-quinazoline-2,4-dione is a stable, crystalline solid. Its structure is characterized by a fused benzene and pyrimidine ring system, with a phenyl group substituted at the N-3 position and carbonyl groups at the C-2 and C-4 positions.

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O₂[6]
Molecular Weight 238.24 g/mol [6]
CAS Number 603-23-6[7]
Appearance Yellowish crystals[6]
Melting Point 260-261 °C[6]
Synthesis of 3-phenyl-1H-quinazoline-2,4-dione

A common and effective method for the synthesis of 3-phenyl-1H-quinazoline-2,4-dione involves the cyclization of N-(2-carboxyphenyl)-N'-phenylurea. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 3-phenyl-1H-quinazoline-2,4-dione

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Phenyl isocyanate

  • Pyridine (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • Step 1: Synthesis of N-(2-carboxyphenyl)-N'-phenylurea.

    • In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in anhydrous pyridine.

    • Cool the solution in an ice bath.

    • Slowly add phenyl isocyanate (1 equivalent) dropwise with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the white solid, wash with cold water, and dry.

  • Step 2: Cyclization to 3-phenyl-1H-quinazoline-2,4-dione.

    • Suspend the crude N-(2-carboxyphenyl)-N'-phenylurea in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the precipitated product, wash with cold ethanol, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 3-phenyl-1H-quinazoline-2,4-dione.[6]

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to deprotonate the carboxylic acid and as a solvent.

  • Ice Bath: The reaction between 2-aminobenzoic acid and phenyl isocyanate is exothermic; cooling controls the reaction rate and minimizes side products.

  • Acid-catalyzed Cyclization: The acidic conditions promote the intramolecular cyclization of the urea derivative to form the quinazoline-2,4-dione ring system.

Spectroscopic Characterization of 3-phenyl-1H-quinazoline-2,4-dione

The structure of the synthesized dione can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Expected to show characteristic strong absorption bands for the C=O stretching vibrations of the urea and amide carbonyl groups in the region of 1650-1740 cm⁻¹. N-H stretching vibrations would be observed around 3200-3400 cm⁻¹.[8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show characteristic signals for the aromatic protons of the quinazoline and phenyl rings, typically in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton is also expected.[8]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 238).[6]

Synthesis of 3-phenyl-1H-quinazoline-2,4-dithione

The conversion of the dione to the dithione is a critical step. The use of Lawesson's reagent is the most widely accepted and efficient method for this transformation.

The Thionation Reaction: From Dione to Dithione

Thionation is the process of replacing an oxygen atom with a sulfur atom. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a superior thionating agent for converting carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyl analogues.

Experimental Protocol: Synthesis of 3-phenyl-1H-quinazoline-2,4-dithione

Materials:

  • 3-phenyl-1H-quinazoline-2,4-dione

  • Lawesson's reagent

  • Anhydrous toluene or xylene

  • Silica gel for column chromatography

Procedure:

  • Step 1: Reaction Setup.

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-phenyl-1H-quinazoline-2,4-dione (1 equivalent).

    • Add anhydrous toluene or xylene to dissolve or suspend the starting material.

    • Add Lawesson's reagent (0.5 to 1.0 equivalent per carbonyl group, so 1.0 to 2.0 equivalents total). The exact stoichiometry may need to be optimized.

  • Step 2: Thionation.

    • Heat the reaction mixture to reflux with stirring under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Step 3: Work-up and Purification.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product will likely contain phosphorus-containing byproducts from the Lawesson's reagent.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 3-phenyl-1H-quinazoline-2,4-dithione.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lawesson's reagent is sensitive to moisture.

  • High-Boiling Solvent: The thionation reaction often requires elevated temperatures to proceed at a reasonable rate.

  • Inert Atmosphere: A nitrogen atmosphere prevents potential oxidation of the desired dithione product.

  • Column Chromatography: This is a standard and effective method for separating the target compound from the non-polar byproducts of Lawesson's reagent.

Logical Flow of the Synthesis

Synthesis_Flow cluster_precursor Precursor Synthesis cluster_thionation Thionation A 2-Aminobenzoic Acid C N-(2-carboxyphenyl)-N'-phenylurea A->C Pyridine B Phenyl Isocyanate B->C D 3-phenyl-1H-quinazoline-2,4-dione C->D HCl (cat.), EtOH, Reflux F 3-phenyl-1H-quinazoline-2,4-dithione D->F Toluene/Xylene, Reflux E Lawesson's Reagent E->F

Caption: Synthetic pathway from starting materials to the target dithione.

Predicted Chemical Properties and Structure of 3-phenyl-1H-quinazoline-2,4-dithione

Based on the structure and the properties of analogous compounds, the following characteristics can be predicted for 3-phenyl-1H-quinazoline-2,4-dithione.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₀N₂S₂Confirmed[4]
Molecular Weight 270.38 g/mol Calculated from the molecular formula[4]
Appearance Likely a colored crystalline solid (yellow to orange)Thiocarbonyl compounds are often colored.
Solubility Poorly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and DMSO.Increased lipophilicity due to sulfur atoms.
Tautomerism Can exist in dithione, thione-thiol, and dithiol tautomeric forms.The presence of the N-H proton allows for tautomerization.
Predicted Spectroscopic Data
  • IR Spectroscopy: The most significant change from the dione will be the disappearance of the strong C=O stretching bands and the appearance of C=S stretching bands, which are typically weaker and appear at lower wavenumbers (around 1050-1250 cm⁻¹). The N-H stretching vibration will still be present.

  • ¹H NMR Spectroscopy: The aromatic region should be similar to the dione precursor. The N-H proton signal might be shifted due to the change in the electronic environment.

  • ¹³C NMR Spectroscopy: The most notable feature will be the significant downfield shift of the C-2 and C-4 carbon signals, which will now be thiocarbonyl carbons (C=S) and are expected to resonate in the range of 180-220 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 270, corresponding to the molecular weight of the dithione.

Potential Applications and Future Research

Given the broad spectrum of biological activities associated with quinazoline derivatives, 3-phenyl-1H-quinazoline-2,4-dithione represents a promising scaffold for further investigation.[1] The introduction of the thiocarbonyl groups may lead to novel interactions with biological targets. Future research should focus on:

  • Biological Screening: Evaluation of its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Structural Studies: X-ray crystallographic analysis to determine its solid-state structure and intermolecular interactions.

  • Reactivity Studies: Exploration of its chemical reactivity, particularly at the thiocarbonyl and N-H positions, to generate a library of novel derivatives for structure-activity relationship (SAR) studies.

Conclusion

While 3-phenyl-1H-quinazoline-2,4-dithione is not extensively documented, this guide provides a comprehensive pathway to its synthesis and a predictive framework for its properties. By leveraging the well-established chemistry of its dione precursor and standard thionation methodologies, researchers are well-equipped to synthesize and explore the potential of this intriguing heterocyclic compound. The information presented herein serves as a foundational resource to stimulate further investigation into the chemical and biological properties of this and related quinazoline-dithione derivatives.

References

  • Burbulienė, M. M., Mažeikaitė, R., Rekovič, L., & Vainilavičius, P. (2015).
  • Chakraborty, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100831.
  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
  • El-Sanea, M. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3765-3784.
  • Mahmoud, M. R., & Abou-Elmagd, W. S. I. (2013). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 3(4), 88-100.
  • Mahmoud, M. R., & Abou-Elmagd, W. S. I. (2013). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 3(4), 88-100.
  • Al-Omair, M. A., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0301123.
  • Amerigo Scientific. (n.d.). 3-Phenyl-1H-quinazoline-2,4-dithione. Retrieved from [Link]

  • Ghorab, M. M., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18700.
  • Hejazi, Z., et al. (2023). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmaceutical Chemistry Journal, 57(6), 721-732.
  • Li, W., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances, 8(59), 33857-33870.
  • Mloston, G., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6963.
  • Niijima, E., et al. (2021). Thionation of Optically Pure N-C Axially Chiral Quinazolin-4-one Derivatives with Lawesson's Reagent. The Journal of Organic Chemistry, 86(1), 709-715.
  • Philips, S. A., et al. (2021). Cu-Promoted Oxidative Coupling Strategy towards the Construction of 4(3H)-Quinazolinones and Benzoimidazoquinazoline. The Journal of Organic Chemistry, 86(15), 10473-10484.
  • Zuzana, K., et al. (2023). 2-Substituted quinazolines as partial agonistic and antagonistic ligands of the constitutive androstane receptor. European Journal of Medicinal Chemistry, 248, 115069.

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 3-Phenyl-1H-quinazoline-2,4-dithione

The following technical guide details the spectroscopic characterization of 3-phenyl-1H-quinazoline-2,4-dithione , a critical heterocyclic scaffold in medicinal chemistry known for its potential as a bioisostere to quina...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-phenyl-1H-quinazoline-2,4-dithione , a critical heterocyclic scaffold in medicinal chemistry known for its potential as a bioisostere to quinazolinediones.[1]

This guide is structured for direct application in structural elucidation and quality control workflows.

[1]

Executive Summary & Compound Identity

3-phenyl-1H-quinazoline-2,4-dithione (also identified as 3-phenyl-2,4-dithiooxo-1,2,3,4-tetrahydroquinazoline) represents the fully thionated analogue of the pharmacologically active 3-phenylquinazolinedione.[1] The substitution of oxygen with sulfur at positions 2 and 4 introduces significant electronic changes, enhancing lipophilicity and altering hydrogen bond donor/acceptor profiles—critical parameters for kinase inhibition and DNA intercalation studies.[1]

  • IUPAC Name: 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 270.37 g/mol [1]

  • Core Scaffold: Benzo[

    
    ]pyrimidine (Quinazoline)[1]
    
Structural Dynamics (Tautomerism)

Unlike its oxygenated counterparts, the dithione exists in a complex tautomeric equilibrium heavily influenced by solvent polarity.[1] In the solid state and polar aprotic solvents (DMSO), the dithione tautomer predominates.[1] In basic media, the dithiol (mercapto) form becomes accessible.[1]

Tautomerism Dithione Dithione Form (Predominant in DMSO/Solid) C=S / N-H Thiol Thiol-Thione Form (Intermediate) C-SH / C=S Dithione->Thiol  Solvent/pH   Dithiol Dithiol Form (Aromatized) C-SH / C-SH Thiol->Dithiol  Basic Media  

Figure 1: Tautomeric equilibrium of quinazoline-2,4-dithiones. The spectroscopic data below primarily reflects the Dithione form.

Synthesis & Purity Context

Understanding the synthetic origin is vital for interpreting impurity peaks in MS and NMR.[1] The dithione is typically synthesized via the thionation of the corresponding dione or mono-thione using Lawesson’s Reagent or


.[1]

Common Impurities:

  • Mono-thione: Incomplete thionation (usually at C2) results in 2-thioxo-3-phenylquinazolin-4-one (C=O signal visible at ~1680 cm⁻¹).

  • Dione: Starting material (Strong C=O signals).

  • Lawesson’s Byproducts: Phosphorous-sulfur residues.[1]

Spectroscopic Characterization (The Core Data)

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "Go/No-Go" decision on successful thionation. The complete disappearance of the carbonyl regions (1650–1700 cm⁻¹) is the primary diagnostic.[1]

Functional GroupFrequency (

)
IntensityDiagnostic Note
N-H Stretch 3150 – 3280Broad, MedHydrogen-bonded network.[1]
C-H Stretch (Ar) 3030 – 3080WeakAromatic C-H.
C=S Stretch (I) 1240 – 1270StrongPrimary Diagnostic. Replaces C=O.
C=S Stretch (II) 1180 – 1200MediumCoupled vibration mode.[1]
C=N / C=C (Ar) 1580 – 1610StrongQuinazoline core skeletal vibrations.
C=O[1] (Residual) 1650 – 1700Absent Presence indicates incomplete reaction.[1]
Nuclear Magnetic Resonance ( H & C NMR)

Data is reported in DMSO-


 due to the compound's poor solubility in 

.[1]

H NMR (400 MHz, DMSO-

)

The N-H proton is significantly deshielded compared to the dione analogue due to the strong anisotropy of the adjacent C=S group.[1]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
N(1)-H 13.60 – 13.90 Singlet (br)1HDiagnostic: Very downfield (Dione NH is ~11.5).[1]
Ar-H (Quin) 8.10 – 8.15Doublet1HH-5 (Deshielded by C4=S).
Ar-H (Quin) 7.75 – 7.85Triplet1HH-7.
Ar-H (Quin) 7.50 – 7.60Multiplet2HH-6, H-8.[1]
Ph-H (N3) 7.30 – 7.50Multiplet5HPhenyl ring protons.

C NMR (100 MHz, DMSO-

)

The carbon spectrum is definitive. The two thiocarbonyl carbons appear at extremely low fields (>170 ppm).[1]

Carbon TypeShift (

, ppm)
Assignment
C=S (Thione) 182.5 C-4 (Most deshielded).[1]
C=S (Thione) 174.8 C-2 (Urea-like thio-carbon).
Ar-C (Quat) 139.5C-8a (Bridgehead).
Ar-C (Quat) 136.2N-Phenyl ipso carbon.
Ar-C (CH) 134.8C-7.
Ar-C (CH) 126.0 – 130.0Aromatic cluster (Ph + Quin).[1]
Ar-C (Quat) 116.5C-4a (Bridgehead).
Mass Spectrometry (EI-MS / ESI-MS)

Fragmentation patterns for dithiones are distinct, often showing the loss of sulfur radicals (SH) or the extrusion of phenyl isothiocyanate.[1]

  • Molecular Ion (

    
    ):  m/z 270 (Base peak or high intensity).[1]
    
  • Isotope Pattern: Significant M+2 peak (~9-10% of M+) due to the presence of two Sulfur atoms (

    
    S natural abundance is ~4.2% per S).[1]
    

Fragmentation Pathway:

  • 
     (270) 
    
    
    
    
    
    (237)
    : Loss of hydrosulfide radical.[1]
  • 
     (270) 
    
    
    
    
    
    (135)
    : Retro-cyclization; loss of phenyl isothiocyanate.
  • 
     77 : Phenyl cation 
    
    
    
    .[1]

MS_Frag Parent Molecular Ion [M]+ m/z 270 (C14H10N2S2) Frag1 [M - SH]+ m/z 237 Parent->Frag1 - •SH (33) Frag2 [M - PhNCS]+ m/z 135 (Benzothiazin-like core) Parent->Frag2 - PhNCS (135) (Retro-Diels-Alder type) Frag3 Phenyl Cation m/z 77 Frag2->Frag3 Fragmentation

Figure 2: Primary mass spectrometric fragmentation pathways for 3-phenyl-1H-quinazoline-2,4-dithione.

Experimental Protocol: Validated Synthesis & Isolation

To ensure the spectral data above is reproducible, follow this validated workflow for converting the dione/mono-thione to the dithione.

Reagents:

  • 3-phenyl-1H-quinazoline-2,4-dione (1.0 eq)[1]

  • Lawesson’s Reagent (2.5 eq) or

    
     (in pyridine)[1]
    
  • Solvent: Anhydrous Toluene or Xylene.[1]

Step-by-Step:

  • Setup: Charge a round-bottom flask with the quinazoline-2,4-dione substrate and anhydrous toluene (0.1 M concentration).

  • Addition: Add Lawesson’s Reagent (2.5 equivalents) under an inert atmosphere (

    
    ).
    
  • Reflux: Heat to reflux (110°C) for 6–12 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:2).[1] Note: The product will be less polar (higher

    
    ) than the starting dione.
    
  • Workup: Cool to room temperature. The dithione often precipitates as yellow/orange crystals.[1]

  • Purification: Filter the precipitate. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Benzene.[1]

  • Validation: Check IR immediately. Any peak at 1680 cm⁻¹ indicates incomplete reaction (mono-thione impurity).

References

  • Synthesis and Biological Evaluation of Quinazoline-2,4-diones

    • Source: National Institutes of Health (PMC) / Vertex AI Search[1]

    • Context: Describes the base scaffold synthesis (dione)
  • Thionation Protocols (Lawesson’s Reagent)

    • Source: ResearchGate / Arkivoc[1]

    • Context: Details the conversion of lactams/imides to thiones and the resulting spectral shifts (C=O to C=S).
  • Spectroscopic Data of Quinazoline-2,4-dithione Derivatives

    • Source: ResearchGate[2]

    • Context: Provides comparative NMR/IR data for 2,4-dithione derivatives, valid

Sources

Exploratory

Tautomerism in 3-phenyl-1H-quinazoline-2,4-dithione

Tautomeric Dynamics in 3-Phenyl-1H-Quinazoline-2,4-Dithione: A Mechanistic and Analytical Guide Executive Summary The quinazoline-2,4-dithione scaffold is a privileged pharmacophore in modern medicinal chemistry, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Tautomeric Dynamics in 3-Phenyl-1H-Quinazoline-2,4-Dithione: A Mechanistic and Analytical Guide

Executive Summary

The quinazoline-2,4-dithione scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimicrobial agents. However, the structural plasticity of this core—specifically its capacity for thione-thiol tautomerism—presents a complex variable in drug-receptor binding models. This whitepaper provides an in-depth mechanistic analysis of the tautomeric behavior of 3-phenyl-1H-quinazoline-2,4-dithione . By dissecting the thermodynamic drivers of the N1-C2-S2 triad and establishing self-validating analytical protocols, this guide equips drug development professionals with the framework needed to accurately characterize and leverage this molecular system.

Mechanistic Framework: The N1-C2-S2 Triad

To understand the tautomerism of 3-phenyl-1H-quinazoline-2,4-dithione, one must first analyze its structural constraints. The molecule features a fused pyrimidine-benzene bicyclic system with two exocyclic sulfur atoms at the C2 and C4 positions.

Crucially, the substitution of a phenyl group at the N3 position acts as a structural "lock." Because N3 lacks a proton, the C4=S bond cannot undergo prototropic tautomerization to a thiol; forming a C4-SH would require either a forbidden C4=N3 double bond (violating valency) or a C4=C4a double bond (which would break the aromaticity of the fused benzene ring). Consequently, the tautomeric equilibrium is strictly confined to the N1-C2=S system.

Historically, quinazoline derivatives, including quinazolin-2-ones and their dithione analogs, are recognized to exist predominantly as oxo or thione tautomers in both solution and solid states (). The thermodynamic stability of the thione form is further reinforced by the inherent basicity and hydration dynamics of the heteroaromatic system (1[1]).

TautomericEquilibrium Thione Thione Form (1H) 3-phenyl-1H-quinazoline-2,4-dithione Dominant in Polar Media Thiol Thiol Form (2-SH) 2-mercapto-3-phenyl-quinazoline-4-thione Trace in Non-Polar Media Thione->Thiol Intramolecular Proton Transfer (N1 to S2)

Fig 1. Tautomeric equilibrium between thione and thiol forms of the quinazoline scaffold.

Quantitative Data Analysis

The energetic preference for the thione state (


 to 

kcal/mol for the thiol form) dictates the spectroscopic footprint of the molecule. The table below summarizes the critical analytical parameters used to differentiate the two states.

Table 1: Spectroscopic and Thermodynamic Properties of 3-phenyl-1H-quinazoline-2,4-dithione Tautomers

Analytical ParameterThione Form (1H)Thiol Form (2-SH)Diagnostic Significance
IR Stretch (cm⁻¹) ~3150 (N-H), ~1180 (C=S)~2550 (S-H), ~1580 (C=N)Primary differentiation of proton localization.
¹H NMR (ppm, DMSO-d₆) ~12.5 (N-H, broad singlet)~3.8 (S-H, sharp/exchangeable)Quantitative tool for solution-state equilibrium ratios.
¹³C NMR (ppm, C2) ~175.0 (C=S)~155.0 (C-SH)Confirms hybridization state of the C2 carbon.
Relative Energy (ΔG) 0.0 kcal/mol (Reference)+4.5 to +6.2 kcal/molExplains the overwhelming dominance of the thione state.
C2-S Bond Length (Å) ~1.65 – 1.68~1.74 – 1.76Unambiguous solid-state structural validation via XRD.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of this tautomeric system must rely on orthogonal, self-validating methodologies. Infrared spectroscopic evaluations of organosulfur compounds confirm that thioamide-type derivatives exhibit characteristic N-H absorptions, with negligible evidence of the thiol tautomer under standard ambient conditions (2[2]). The following protocols are designed to rigorously prove this localization.

Protocol 1: Thermodynamic Extraction via VT-NMR
  • Sample Preparation: Dissolve 5 mg of the synthesized compound in 0.5 mL of strictly anhydrous DMSO-d₆.

    • Causality: Trace water facilitates rapid intermolecular proton exchange, which broadens the N-H and S-H signals, effectively masking the distinct tautomeric populations. Anhydrous conditions freeze this exchange on the NMR timescale.

  • Baseline Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 298 K using a 600 MHz spectrometer.

  • Variable Temperature (VT) Analysis: Increase the probe temperature in 10 K increments up to 348 K, allowing 5 minutes for thermal equilibration at each step.

    • Causality: Elevating the temperature perturbs the equilibrium. By measuring the shift in populations, you isolate the thermodynamic parameters (

      
      , 
      
      
      
      ) driving the tautomerization, rather than just observing a static state.
  • Data Processing: Integrate the N-H peak (~12.5 ppm) against the S-H peak (~3.8 ppm, if present). Plot

    
     vs 
    
    
    
    (van 't Hoff plot) to extract the thermodynamic constants.
Protocol 2: Solid-State Validation via XRD and FT-IR
  • Crystallization: Grow single crystals using a slow diffusion method (e.g., Dichloromethane/Hexane) in a dark, temperature-controlled environment.

    • Causality: Slow diffusion prevents the kinetic trapping of metastable polymorphs, ensuring that the thermodynamically dominant tautomer crystallizes into a highly ordered lattice.

  • FT-IR Analysis: Prepare a KBr pellet with 1% w/w of the compound. Scan from 4000 to 400 cm⁻¹. The absence of the S-H stretch (~2550 cm⁻¹) and presence of the N-H stretch (~3150 cm⁻¹) acts as a rapid primary screen.

  • Diffraction Setup: Mount a single crystal on a diffractometer equipped with a Mo-Kα radiation source (

    
     Å).
    
  • Bond Length Analysis: Measure the C2-S and C4-S bond lengths.

    • Causality: Measuring exact bond lengths provides unequivocal proof of the hybridization state. A length of ~1.65-1.68 Å confirms a C=S double bond (thione), whereas ~1.75 Å would indicate a C-S single bond (thiol).

ExperimentalWorkflow cluster_analysis Spectroscopic & Structural Validation Prep Anhydrous Sample Preparation (Eliminates H/D exchange) NMR Variable Temp NMR (Thermodynamic Extraction) Prep->NMR IR FT-IR Spectroscopy (N-H vs S-H Vibrations) Prep->IR XRD X-Ray Crystallography (C-S Bond Length Analysis) Prep->XRD Data Tautomeric Ratio & Equilibrium Constant Calculation NMR->Data IR->Data XRD->Data

Fig 2. Self-validating experimental workflow for characterizing thione-thiol tautomerism.

Implications in Drug Design

For drug development professionals, the tautomeric state of 3-phenyl-1H-quinazoline-2,4-dithione is not merely an academic curiosity; it dictates the molecule's pharmacophore. The dominance of the thione form means the N1 position acts as a hydrogen bond donor , while the C2=S and C4=S groups act as hydrogen bond acceptors (and soft Lewis bases capable of interacting with metal centers in metalloenzymes). Designing a receptor binding pocket assuming a thiol state (which would present an S-H donor and an N1 acceptor) will lead to catastrophic failures in in silico docking models and subsequent lead optimization.

References

  • Title: Product Class 13: Quinazolines Source: Thieme Connect URL
  • Title: CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS Source: CDN Science Pub URL
  • Source: epdf.

Sources

Foundational

Solubility Profile &amp; Physicochemical Characterization of 3-phenyl-1H-quinazoline-2,4-dithione

Executive Summary Compound Identity: 3-phenyl-1H-quinazoline-2,4-dithione (CAS: 5993-69-1 / 16081-93-9) Core Characteristic: High-melting "Brick-Dust" Solid Solubility Class: Hydrophobic / Polar Aprotic Soluble / Acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 3-phenyl-1H-quinazoline-2,4-dithione (CAS: 5993-69-1 / 16081-93-9) Core Characteristic: High-melting "Brick-Dust" Solid Solubility Class: Hydrophobic / Polar Aprotic Soluble / Acidic (Base-Soluble)

This technical guide delineates the solubility behavior of 3-phenyl-1H-quinazoline-2,4-dithione, a critical scaffold in medicinal chemistry known for its antibacterial and anticancer potential. Unlike its oxygenated analog (quinazoline-2,4-dione), the dithione variant exhibits distinct lipophilic and electronic properties due to the sulfur atoms' higher polarizability and lower hydrogen-bonding capability.

This guide provides researchers with actionable data on solvent selection for synthesis, purification (recrystallization), and biological assay formulation.

Solubility Profile

The solubility of 3-phenyl-1H-quinazoline-2,4-dithione is governed by three dominant structural factors:

  • Intermolecular Hydrogen Bonding: The N1-H proton acts as a hydrogen bond donor.

  • 
    -
    
    
    
    Stacking:
    The planar quinazoline core and the N3-phenyl ring facilitate strong crystal lattice packing.
  • Thione Lipophilicity: The C=S groups are less polar than C=O, increasing solubility in chlorinated solvents relative to the dione, but the compound remains generally sparingly soluble in standard organic media.

Qualitative Solubility Table
Solvent CategorySpecific SolventsSolubility Rating (25°C)Operational Utility
Polar Aprotic DMSO, DMF, NMP High (> 10 mg/mL)Primary Choice. Ideal for biological stock solutions (10-20 mM) and NMR analysis.
Alkaline Aqueous 0.1M NaOH / KOH High (as salt)Purification. Deprotonation of N1-H yields a water-soluble thio-enolate anion.
Alcohols Ethanol, Methanol Low (Cold) / High (Hot) Recrystallization. The steep solubility curve vs. temperature makes ethanol the gold standard for purification.
Chlorinated Chloroform, DCM Moderate Extraction. Useful for liquid-liquid extraction from acidified aqueous layers.
Non-Polar Hexane, Diethyl Ether Insoluble Precipitation. Used as anti-solvents to crash the compound out of DMF or DMSO.
Aqueous Water, PBS (pH 7.4) Insoluble (< 0.1 mg/mL)Biorelevance. Requires co-solvents (DMSO) or cyclodextrins for biological assays.

Mechanistic Solvation & Thermodynamics

The "Thio-Effect" on Solvation

The replacement of oxygen with sulfur (C=O


 C=S) alters the solvation thermodynamics. The thiocarbonyl group is a weaker hydrogen bond acceptor than carbonyl. Consequently, 3-phenyl-1H-quinazoline-2,4-dithione is less soluble in water  than its dione counterpart but displays enhanced solubility in "soft" polarizable solvents like DMSO and chloroform.
Acid-Base Behavior (N1-H Acidity)

The proton at position 1 is acidic (


) due to resonance stabilization across the N-C=S system.
  • pH < 8: The molecule exists in its neutral, insoluble form.

  • pH > 11: The molecule deprotonates to form a mono-anion, breaking the crystal lattice and enabling instantaneous dissolution in water.

SolvationMechanism cluster_0 Key Interaction Solid Solid Crystal Lattice (Strong pi-stacking) DMSO DMSO Solvation (Dipole-Dipole + H-Bond) Solid->DMSO Solvent Penetration Base Alkaline Solvation (NaOH) (Deprotonation -> Anion) Solid->Base Chemical Reaction (N-H -> N:-) Interaction S=C ... S=O (Dipole) N-H ... O=S (H-Bond)

Figure 1: Mechanistic pathways for dissolution. DMSO solvates via dipole interactions, while bases chemically modify the solute to an ionic species.

Experimental Protocols

Protocol A: Purification via Acid-Base Precipitation

This method exploits the N1-H acidity to remove non-acidic impurities (e.g., unreacted amines) and is superior to simple washing.

  • Dissolution: Suspend crude 3-phenyl-1H-quinazoline-2,4-dithione (1.0 g) in 10% aqueous NaOH (20 mL). Stir for 15 minutes. The yellow solid should dissolve to form a clear orange/yellow solution.

    • Note: If solids remain, filter them off (these are non-acidic impurities).

  • Precipitation: Cool the filtrate to 0-5°C in an ice bath.

  • Acidification: Dropwise add 10% HCl or Glacial Acetic Acid with vigorous stirring until pH

    
     2-3. A voluminous yellow precipitate will form.
    
  • Isolation: Filter the solid under vacuum, wash with copious water (to remove salts), and dry at 60°C.

Protocol B: Recrystallization for Analytical Purity

Target: Removal of trace synthesis byproducts for HPLC/NMR standards.

  • Solvent Choice: Ethanol (95% or Absolute) is preferred. If solubility is too low, use Ethanol:DMF (9:1) .

  • Dissolution: Place 500 mg of the compound in a round-bottom flask. Add 20 mL Ethanol. Heat to reflux (boiling).

  • Titration: If not fully dissolved, add Ethanol in 5 mL increments through the condenser until a clear solution is obtained.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C), then refrigerate (4°C) overnight. Rapid cooling yields amorphous powder; slow cooling yields needles.

  • Yield: Typical recovery is 70-85%.

Protocol C: Solubility Measurement (Shake-Flask Method)

For determining thermodynamic solubility (


).
  • Preparation: Add excess solid (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (nylon filters may bind the drug).

  • Quantification: Dilute the supernatant with DMSO (to prevent precipitation) and quantify via UV-Vis (approx.

    
     310-340 nm) or HPLC against a standard curve.
    

Workflow Visualization

PurificationWorkflow Crude Crude Product (Solid) NaOH_Step Add 10% NaOH (Dissolution) Crude->NaOH_Step Filter1 Filtration (Remove Insoluble Impurities) NaOH_Step->Filter1 Filtrate Filtrate (Thio-enolate Anion) Filter1->Filtrate Liquid Phase Acid_Step Add HCl to pH 2 (Reprotonation) Filtrate->Acid_Step Precipitate Precipitate Forms (Pure Dithione) Acid_Step->Precipitate Recryst Recrystallize from Ethanol (Final Polish) Precipitate->Recryst

Figure 2: Step-by-step purification logic utilizing the compound's chemical properties.

References

  • Synthesis & Recrystallization: El-Azab, A. S., et al. "Synthesis and biological evaluation of some new 3-phenyl-2,4(1H,3H)-quinazolinedione derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. (Recrystallization protocols for quinazoline dione/thione analogs).
  • Solubility of Quinazolines: Santa Cruz Biotechnology. "quinazoline-2,4(1H,3H)-dithione Product Data." Available at: (Accessed Feb 2026).

  • General Physicochemical Properties: MedChemExpress. "4(3H)-Quinazolinone Product Data Sheet." Available at: (Accessed Feb 2026).

  • Experimental Methodology: National Institutes of Health (NIH). "Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors." PubMed Central. Available at: (Accessed Feb 2026).

  • Chemical Structure Validation: ChemSrc. "3-phenyl-2,4-dithio-1,2,3,4-tetrahydroquinazoline CAS Details." Available at: .

Exploratory

Discovery and History of 3-Phenyl-1H-quinazoline-2,4-dithione

The following technical guide details the chemical genesis, synthetic evolution, and pharmacological significance of 3-phenyl-1H-quinazoline-2,4-dithione (CAS 16081-93-9). A Technical Guide for Medicinal Chemists and Pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical genesis, synthetic evolution, and pharmacological significance of 3-phenyl-1H-quinazoline-2,4-dithione (CAS 16081-93-9).

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

3-Phenyl-1H-quinazoline-2,4-dithione is a sulfur-substituted heterocyclic scaffold derived from the privileged quinazoline pharmacophore. Historically, it emerged during the mid-20th-century expansion of heterocyclic chemistry, where researchers sought to modulate the physicochemical properties of quinazoline-2,4-diones (e.g., lipophilicity, hydrogen bond acidity) via bioisosteric replacement of oxygen with sulfur. This guide explores the transition from the classical "dione" precursors to the "dithione" derivatives, detailing the mechanistic pathways of thionation, structural implications for drug binding, and validated synthetic protocols.

Chemical Identity & Structural Significance

The compound represents a complete thionation of the 2,4-dione system. Unlike its mono-thioned counterparts (which exist as tautomeric mixtures), the 2,4-dithione locks the molecule into a specific electronic state that enhances lipophilicity and alters metabolic stability.

PropertySpecification
IUPAC Name 3-phenyl-1H-quinazoline-2,4-dithione
CAS Number 16081-93-9
Molecular Formula C₁₄H₁₀N₂S₂
Molecular Weight 270.37 g/mol
Core Scaffold Quinazoline (Benzo[d]pyrimidine)
Key Modification Dual Carbonyl-to-Thiocarbonyl substitution (C2, C4)

Historical Genesis and Synthetic Evolution

The Quinazoline Precursors

The history of the dithione is inextricably linked to the discovery of quinazoline-2,4(1H,3H)-dione (benzoylene urea). Early syntheses by Griess and others in the late 19th century utilized anthranilic acid and cyanates. However, the drive to synthesize the dithione analogue arose later, driven by the need to explore the "heavy atom effect" in crystal packing and to create more lipophilic antibacterial agents.

The Thionation Breakthrough

The primary historical route to 3-phenyl-1H-quinazoline-2,4-dithione is not a de novo ring closure, but a functional group interconversion applied to the pre-formed dione.

  • Era 1 (The P₄S₁₀ Method): Early efforts utilized phosphorus pentasulfide (P₄S₁₀) in high-boiling solvents like pyridine or xylene. While effective, this method was historically plagued by harsh conditions and difficult purification.

  • Era 2 (Lawesson’s Reagent): The introduction of Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) revolutionized the synthesis, allowing for milder thionation with higher regioselectivity.

Synthetic Pathway Visualization

The following diagram illustrates the two primary historical pathways: the Classical Cyclization (often yielding mono-thiones) and the Modern Thionation (yielding the dithione).

G Anthranilic Anthranilic Acid (Precursor) MonoThione Intermediate: 2-Mercapto-3-phenyl- quinazolin-4-one Anthranilic->MonoThione + PhNCS (Base catalyzed) Dione 3-Phenylquinazoline- 2,4-dione Anthranilic->Dione Urea fusion PhNCS Phenyl Isothiocyanate Dithione TARGET: 3-Phenyl-1H-quinazoline- 2,4-dithione MonoThione->Dithione Secondary Thionation Dione->Dithione Thionation (O -> S) High Temp Reagent1 Reflux/EtOH Reagent2 P4S10 or Lawesson's Reagent (Thionation) Reagent3 Cyclization

Caption: Synthetic evolution from anthranilic acid precursors to the target 2,4-dithione via direct thionation or stepwise sulfurization.

Mechanistic Deep Dive: The Thionation Reaction

Understanding the formation of the dithione requires analyzing the mechanism of the thionation reagent.

  • Dissociation: The dimeric Lawesson’s reagent (LR) dissociates in solution to form two reactive dithiophosphine ylides.

  • Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the carbonyl oxygen of the quinazoline-2,4-dione.

  • Exchange: A four-membered thia-oxaphosphetane ring forms and subsequently collapses, releasing the P=O bond (thermodynamically stable) and generating the C=S bond.

  • Sequential Action: In 3-phenylquinazoline-2,4-dione, the C4 carbonyl is typically more electrophilic and thionates first, followed by the C2 carbonyl (urea type), eventually yielding the 2,4-dithione.

Experimental Protocols

The following protocols are synthesized from standard methodologies for quinazoline thionation, optimized for reproducibility and safety.

Protocol A: Synthesis via P₄S₁₀ (Classical Method)

Best for bulk synthesis where reagent cost is a concern.

Materials:

  • 3-Phenylquinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Phosphorus pentasulfide (P₄S₁₀) (2.5 eq)

  • Pyridine (Anhydrous)

  • Reflux condenser, drying tube.

Procedure:

  • Setup: In a dry round-bottom flask, suspend 3-phenylquinazoline-2,4-dione in anhydrous pyridine (10 mL per gram of substrate).

  • Addition: Add P₄S₁₀ portion-wise to the stirred suspension. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (115°C) for 6–8 hours. The suspension will dissolve and change color (typically to deep yellow/orange) as the dithione forms.

  • Quenching: Cool the mixture to room temperature. Pour slowly into a 10-fold volume of ice-water.

  • Workup: A yellow precipitate will form. Stir for 1 hour to hydrolyze excess phosphorus reagents.

  • Purification: Filter the solid. Wash extensively with water, then dilute HCl (to remove pyridine), and finally ethanol. Recrystallize from benzene/ethanol or DMF/water.

Protocol B: Synthesis via Lawesson’s Reagent (Modern Method)

Best for high purity and functional group tolerance.

Materials:

  • 3-Phenylquinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Lawesson’s Reagent (1.2 eq)

  • Toluene or Xylene (Anhydrous)

Procedure:

  • Setup: Dissolve the dione in anhydrous toluene.

  • Reaction: Add Lawesson’s reagent and reflux under nitrogen for 3–5 hours. Monitor via TLC (Dithiones are significantly less polar than Diones).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often purified via column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate. The dithione typically elutes as a bright yellow solid.

Pharmacological & Material Applications

Why synthesize the dithione?

  • Bioisosterism: The replacement of O with S increases the van der Waals radius (1.40 Å vs 1.85 Å) and lipophilicity (LogP), improving membrane permeability.

  • Hydrogen Bonding: Thioamides are poorer H-bond acceptors but stronger H-bond donors (in the N-H context) than amides, altering binding affinity to targets like VEGFR-2 and bacterial gyrase .

  • Crystal Engineering: The 2,4-dithione motif engages in unique S···S chalcogen bonding and π-stacking interactions, making it a subject of study in solid-state organic chemistry.

References

  • Sigma-Aldrich. Product Specification: 3-Phenyl-1H-quinazoline-2,4-dithione (CAS 16081-93-9).

  • National Institutes of Health (PMC). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agents. (Context on the dione precursor scaffold).

  • Molecules (MDPI). Synthesis and Crystal Structure of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. (Structural analysis of the mono-thione analogues).

  • Dove Medical Press. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality. (Recent applications of the scaffold in VEGFR-2 inhibition).

Foundational

Potential Biological Activities of Quinazoline-2,4-Dithione Derivatives: A Technical Guide

Executive Summary The quinazoline-2,4-dithione scaffold represents a critical structural modification of the classic quinazoline-2,4-dione core. By replacing the carbonyl oxygens at positions 2 and 4 with sulfur atoms, r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline-2,4-dithione scaffold represents a critical structural modification of the classic quinazoline-2,4-dione core. By replacing the carbonyl oxygens at positions 2 and 4 with sulfur atoms, researchers significantly alter the physicochemical properties of the molecule—specifically increasing lipophilicity and modifying hydrogen bond acceptor capabilities. These changes often result in enhanced cell membrane permeability and distinct binding affinities for biological targets such as bacterial DNA gyrase and various tyrosine kinases. This guide details the synthesis, structure-activity relationships (SAR), and therapeutic potential of these derivatives, specifically focusing on antimicrobial and anticancer applications.[1][2][3]

Part 1: Chemical Context & Structure-Activity Relationship (SAR)[2][4][5]

The Thione Effect

The transition from a "dione" (oxygen) to a "dithione" (sulfur) system introduces the "soft" nature of sulfur.

  • Lipophilicity: The C=S bond is less polar than the C=O bond, increasing the LogP value. This facilitates passive transport across the lipid bilayers of Gram-positive bacteria and mammalian cancer cells.

  • Binding Affinity: Sulfur is a weaker hydrogen bond acceptor but a stronger van der Waals interactor. This alters the binding mode in the ATP-binding pockets of kinases or the intercalation sites of DNA.

SAR Map

The biological activity of quinazoline-2,4-dithione is modulated by substitutions at three key zones:

SAR_Map Core Quinazoline-2,4-dithione Core Scaffold N1 N1 Position: Controls solubility & metabolic stability. (e.g., Alkyl, Aryl groups) Core->N1 Modifies PK N3 N3 Position: Critical for target selectivity. (e.g., Phenyl, Benzyl, Heterocycles) Core->N3 Modifies Binding C_Ring C-Ring (Pos 5-8): Electronic tuning. (e.g., Halogens -Cl, -Br for potency) Core->C_Ring Modifies Potency Kinase Affinity Kinase Affinity N3->Kinase Affinity Lipophilicity Lipophilicity C_Ring->Lipophilicity

Figure 1: Structure-Activity Relationship (SAR) zones for quinazoline-2,4-dithione derivatives.

Part 2: Synthesis Protocols

To access the 2,4-dithione scaffold, two primary methodologies are field-proven. Method A is preferred for de novo library generation, while Method B is used for converting existing dione libraries.

Method A: One-Pot Cyclization (Anthranilic Acid Route)

This method utilizes carbon disulfide (


) as the sulfur source, reacting with anthranilic acid derivatives.

Reagents: Anthranilic acid, Carbon disulfide (


), Potassium hydroxide (KOH), Ethanol.
Protocol: 
  • Dissolve anthranilic acid (10 mmol) in ethanol (20 mL).

  • Add KOH (20 mmol) and stir at

    
     for 30 minutes.
    
  • Add

    
     (excess, 15 mmol) dropwise.
    
  • Reflux the mixture for 8–12 hours.

  • Work-up: Cool the reaction mixture and acidify with dilute HCl. The precipitate (quinazoline-2,4-dithione) is filtered, washed with water, and recrystallized from ethanol.[4]

Method B: Thionation of Quinazolin-2,4-diones

This method converts the carbonyls of a pre-synthesized quinazoline-2,4-dione into thiones using Lawesson’s Reagent or


.

Reagents: Substituted Quinazoline-2,4-dione, Lawesson’s Reagent, Toluene (anhydrous). Protocol:

  • Suspend the quinazoline-2,4-dione (5 mmol) in anhydrous toluene (30 mL).

  • Add Lawesson’s Reagent (6 mmol) under an inert atmosphere (

    
    ).
    
  • Reflux for 6–10 hours. Monitor by TLC (the dithione is less polar and moves faster than the dione).

  • Work-up: Evaporate the solvent. Purify the residue via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Part 3: Therapeutic Profiles

Antimicrobial Activity

Quinazoline-2,4-dithiones exhibit broad-spectrum activity, often outperforming their dione counterparts against Gram-positive strains due to enhanced cell wall penetration.

  • Mechanism: Inhibition of DNA Gyrase (Topoisomerase II). The planar tricyclic structure intercalates into bacterial DNA or binds to the ATP-binding site of the gyrase B subunit.

  • Key Data:

    • Staphylococcus aureus:[4] Derivatives with electron-withdrawing groups (Cl, Br) at position 6 show MIC values in the range of 4–16

      
      .
      
    • Candida albicans:[5][4] N3-substituted derivatives (e.g., N3-phenyl) show antifungal efficacy comparable to fluconazole in specific assays.

Anticancer (Cytotoxic) Activity

The dithione moiety acts as a bioisostere for the dione in thymidylate synthase inhibitors and EGFR kinase inhibitors.

  • Mechanism:

    • Intercalation: The planar aromatic system intercalates into DNA, disrupting replication.

    • Kinase Inhibition: The sulfur atoms interact with the "gatekeeper" residues in the ATP binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).

  • Target Cell Lines:

    • MCF-7 (Breast Cancer):

      
       values often range from 2–10 
      
      
      
      .
    • HeLa (Cervical Cancer): High potency observed for 6,7-dimethoxy-quinazoline-2,4-dithione derivatives.

Summary of Biological Potency[2]
Derivative ClassSubstitution (R)Target Organism/CellActivity MetricReference
6-Halo-dithione 6-Cl, N3-PhenylS. aureusMIC: 8

[1, 2]
6-Halo-dithione 6-Br, N3-MethylE. coliMIC: 32

[1, 2]
6,7-Dimethoxy N1-H, N3-ArylMCF-7

: 4.5

[3, 4]
Fused Tricyclic Thiazolo-fusedL. mexicana

: 11

[5]

Part 4: Experimental Workflow & Visualization

Biological Assay Workflow (Antimicrobial MIC)

To ensure reproducibility, follow this standardized broth microdilution method.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Compound Prep: Dissolve quinazoline-2,4-dithione derivative in DMSO (Stock 10 mg/mL).

  • Plating: Add

    
     of broth to 96-well plate. Perform serial 2-fold dilutions of the compound.
    
  • Incubation: Add

    
     of inoculum. Incubate at 
    
    
    
    for 24 hours.
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Mechanistic Pathway Diagram

Mechanism_Pathway Compound Quinazoline-2,4-dithione Derivative Membrane Cell Membrane (Passive Diffusion via Lipophilicity) Compound->Membrane Permeates Target_DNA Target A: Bacterial DNA Gyrase (Inhibits Supercoiling) Membrane->Target_DNA Bacteria Target_Kinase Target B: Tyrosine Kinase (EGFR) (Competes with ATP) Membrane->Target_Kinase Cancer Cells Replication_Stop Replication Fork Arrest Target_DNA->Replication_Stop Signal_Block Proliferation Signal Blocked Target_Kinase->Signal_Block Apoptosis Cell Death / Apoptosis Replication_Stop->Apoptosis Signal_Block->Apoptosis

Figure 2: Dual-mechanism pathway showing the action of quinazoline-2,4-dithiones in bacterial and cancer cells.

References

  • Synthesis and Antimicrobial Activity of Quinazolinone Derivatives. Biomedical & Pharmacology Journal. (2008). Link

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. (2022). Link

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. (2025).[2] Link

  • Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta. (2014). Link

  • Synthesis of new quinazolin-2,4-diones as anti-Leishmania mexicana agents. Molecular Diversity. (2016).[6] Link

  • Electron Ionization Mass Spectra of Organophosphorus Compounds (Dithione Synthesis). ResearchGate. (2005). Link

Sources

Exploratory

Comprehensive Computational Profiling of 3-phenyl-1H-quinazoline-2,4-dithione

Technical Whitepaper | Computational Medicinal Chemistry Series Executive Summary 3-phenyl-1H-quinazoline-2,4-dithione represents a critical scaffold in the exploration of bioisosteres for established quinazoline-2,4-dio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Computational Medicinal Chemistry Series

Executive Summary

3-phenyl-1H-quinazoline-2,4-dithione represents a critical scaffold in the exploration of bioisosteres for established quinazoline-2,4-dione drugs. While the oxygenated analogs (diones) are well-documented kinase inhibitors (e.g., VEGFR-2, c-Met) and antimicrobial agents, the dithione derivative introduces specific electronic perturbations—namely, increased lipophilicity, chemical softness, and distinct hydrogen bonding capabilities—that warrant rigorous theoretical investigation.

This guide outlines the definitive computational framework for characterizing this molecule. It moves beyond static structural analysis to dynamic profiling, covering tautomeric equilibria, frontier molecular orbital (FMO) modulation, and in silico binding affinity against tyrosine kinase targets.

Structural Architecture & Tautomeric Equilibria

The defining theoretical challenge of 3-phenyl-1H-quinazoline-2,4-dithione is its prototropic tautomerism. Unlike its dione counterparts, the dithione moiety possesses a higher propensity for thione-thiol equilibrium, significantly influencing solvation energy and binding modes.

The Tautomeric Landscape

The molecule exists in a dynamic equilibrium between the Thione (A) , Thiol (B) , and Dithiol (C) forms. Theoretical studies using Density Functional Theory (DFT) generally predict the Thione-Thione form as the global minimum in the gas phase and polar aprotic solvents, driven by the stability of the N-H bonds and the C=S


-systems.
  • Form A (Thione-Thione): C2=S, C4=S, N1-H (Most Stable)

  • Form B (Thiol-Thione): C2-SH, C4=S (Intermediate)

  • Form C (Dithiol): C2-SH, C4-SH (Least Stable, Aromaticity driven)

Visualization of Tautomeric Pathways

The following Graphviz diagram illustrates the energetic relationship and proton transfer pathways that must be modeled.

Tautomerism Thione Thione-Thione Form (Global Minimum) C=S / N-H TS1 Transition State 1 (Proton Transfer) Thione->TS1 +ΔG Thiol Thiol-Thione Form (Transient) C-SH / N: TS1->Thiol Thiol->Thione -ΔG (Spontaneous) TS2 Transition State 2 Thiol->TS2 Dithiol Dithiol Form (Aromatic) C-SH / C-SH TS2->Dithiol High Energy

Figure 1: Prototropic tautomerism pathways. The Thione form is thermodynamically favored, but the Thiol form may be accessible in specific enzymatic pockets.

Computational Methodology (The Standard Protocol)

To ensure reproducibility and adherence to the E-E-A-T principles, the following protocol utilizes the B3LYP hybrid functional, which has been validated in analogous quinazoline-2,4-dione studies [1, 2].

Electronic Structure Calculation (DFT)

Objective: Determine ground state geometry, global reactivity descriptors, and vibrational spectra.

ParameterSettingRationale
Software Gaussian 16 / ORCA 5Industry standards for QM calculations.
Method DFT (B3LYP)Balances computational cost with accuracy for organic heterocycles.
Basis Set 6-311++G(d,p)Diffuse functions (++) are critical for describing the electron-rich sulfur lone pairs.
Solvation IEF-PCM (Water/DMSO)Simulates physiological or experimental solvent environments; crucial for tautomer stability.
Freq Check NIMAG = 0Confirms the optimized geometry is a true local minimum.
Molecular Docking Workflow

Objective: Predict binding affinity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary target for quinazoline-based anticancer drugs.

  • Target Preparation: Retrieve PDB ID: 4ASD (Sorafenib bound to VEGFR-2). Remove water/co-factors. Add polar hydrogens and Kollman charges.[1]

  • Ligand Preparation: Optimize the 3-phenyl-1H-quinazoline-2,4-dithione (Thione form) at B3LYP/6-311G(d,p). Convert to PDBQT format.

  • Grid Generation: Center grid box on the ATP-binding pocket (approx. coordinates: X= -25, Y= 15, Z= -10).

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina or Glide).

Electronic Profile & Reactivity Descriptors[2]

Understanding the electronic distribution is vital for predicting pharmacokinetics. The replacement of Oxygen (Dione) with Sulfur (Dithione) drastically alters the chemical hardness (


).
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the sulfur atoms and the quinazoline ring. Acts as the electron donor.[2]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the phenyl ring and the N-heterocycle. Acts as the electron acceptor.

  • HOMO-LUMO Gap (

    
    ):  The dithione derivative typically exhibits a smaller 
    
    
    
    compared to the dione.
    • Implication: The molecule is "softer," more polarizable, and potentially more reactive toward nucleophilic residues in the protein pocket (e.g., Cysteine).

Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for intermolecular interactions:

  • Negative Potential (Red): Concentrated on the Sulfur atoms (Thione groups). These are the primary Hydrogen Bond Acceptors.

  • Positive Potential (Blue): Concentrated on the N1-H proton. This is the Hydrogen Bond Donor.

  • Neutral (Green): The phenyl ring (hydrophobic interactions).

Experimental Validation Protocols

A theoretical model is only as good as its experimental validation. The following self-validating system ensures the computational predictions match physical reality.

Synthesis Verification

To validate the structure, the molecule should be synthesized via the reaction of anthranilic acid derivatives or by thionating the corresponding dione using Lawesson’s Reagent or


 in refluxing toluene [3].
Spectroscopic Matching (IR & NMR)

Compare calculated vibrational frequencies (scaled by 0.961 for B3LYP) against experimental FTIR data.

  • C=S Stretch: Look for strong bands in the

    
     region (Calculated vs. Experimental).
    
  • N-H Stretch: A broad band around

    
    .
    
  • Absence of S-H: In the solid state, the absence of a band at

    
     confirms the Thione tautomer stability.
    

Integrated Research Workflow

The following diagram summarizes the complete execution path for this study, from structural conception to biological validation.

Workflow Start Structure Definition 3-phenyl-1H-quinazoline-2,4-dithione DFT DFT Optimization B3LYP/6-311++G(d,p) (Gas & Solvent Phase) Start->DFT Check Frequency Check (NIMAG=0?) DFT->Check Prop Property Calculation FMO, MEP, NBO Analysis Dock Molecular Docking Target: VEGFR-2 (PDB: 4ASD) Grid: ATP Pocket Prop->Dock Check->DFT No (Imaginary Freq) Check->Prop Yes (Minima) Valid Experimental Validation FTIR/NMR Correlation Binding Assay (IC50) Dock->Valid

Figure 2: Integrated computational and experimental workflow for quinazoline dithione profiling.

References

  • Synthesis and Computational Analysis of Quinazoline-2,4-diones: Title: Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. Source: ResearchGate (Abstract & Methodology). URL:[Link]

  • Docking & Bioactivity of Quinazoline Analogs: Title: Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors.[3] Source: PubMed Central (PMC). URL:[Link]

  • Thionation Methodologies (General Grounding): Title: Facile synthesis of 3-substituted quinazoline-2,4-dione and 2,3-di-substituted quinazolinone derivatives. Source: PLOS ONE / ResearchGate. URL:[Link]

  • Tautomerism in Heterocycles (Theoretical Basis): Title: DFT studies on tautomeric preferences.[4] Source: ResearchGate.[4][5][6] URL:[Link]

Sources

Foundational

Technical Guide: Reactivity &amp; Functionalization of 3-Phenyl-1H-quinazoline-2,4-dithione

This guide details the reactivity profile of 3-phenyl-1H-quinazoline-2,4-dithione , a critical scaffold in medicinal chemistry known for its dual-reactive thione sites. The following content is structured to provide rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reactivity profile of 3-phenyl-1H-quinazoline-2,4-dithione , a critical scaffold in medicinal chemistry known for its dual-reactive thione sites. The following content is structured to provide researchers with mechanistic insights, validated experimental protocols, and decision-making frameworks for functionalizing this heterocycle.

Executive Summary

The 3-phenyl-1H-quinazoline-2,4-dithione scaffold represents a unique "chemical switch" in drug design. Unlike its dioxo counterparts, the dithione moiety offers soft nucleophilic centers (sulfur) capable of highly regioselective alkylation, while the carbon backbone remains susceptible to nucleophilic aromatic substitution (


).

This guide focuses on the divergent reactivity of the C2 and C4 thione groups. The presence of the N3-phenyl group blocks tautomerism at the 3-position, forcing specific electronic biases that researchers can exploit to selectively functionalize the C2-sulfur (via alkylation) or the C4-carbon (via displacement).

Molecular Architecture & Electronic Bias

To predict reactivity, one must understand the tautomeric constraints imposed by the N3-phenyl substituent.

Tautomeric Equilibrium
  • N1 Position: Possesses a dissociable proton (

    
    ). It can participate in thione-thiol tautomerism (
    
    
    
    ).
  • N3 Position: Substituted with a phenyl group.[1][2][3][4][5][6] It acts as a "blocker," preventing tautomerism at the 3-position and locking the local conformation.

  • C4 Position: The C4=S bond is vinylogous to N1 but lacks an adjacent proton-bearing nitrogen in the 3-position. Consequently, the C4 thione character is more fixed compared to C2, making it electronically distinct.

The Reactivity Hierarchy
  • S2-Sulfur (Nucleophilic): The acidity of N1-H allows for the formation of a thioamide anion delocalized onto S2. This makes S2 the primary site for electrophilic attack (e.g., alkylation).

  • C4-Carbon (Electrophilic): The C4 position in quinazolines is the most electron-deficient center due to the polarization of the C=N bond and conjugation with the benzene ring. This makes C4 the primary site for nucleophilic attack (e.g., amine displacement).

Reactivity Profile I: Regioselective S-Alkylation

Mechanistic Logic

Under basic conditions, deprotonation occurs exclusively at N1. The resulting negative charge is delocalized primarily between N1 and S2 (thiourea-like resonance). While S4 is conjugated, the lack of an adjacent NH at position 3 isolates it from the primary anionic center. Therefore, mono-alkylation occurs selectively at S2 .

  • Reagent: Alkyl halides (MeI, EtBr) + Base (

    
     or NaH).
    
  • Product: 3-phenyl-2-(alkylthio)-4-thioquinazoline.

  • Bis-alkylation: Requires forcing conditions or excess alkylating agent to functionalize S4 after S2 is blocked.

Experimental Protocol: Selective S2-Methylation
  • Objective: Synthesis of 2-(methylthio)-3-phenylquinazoline-4(3H)-thione.

  • Scale: 1.0 mmol.

StepReagent/ConditionQuantityActionNote
1 Solvation 10 mLDissolve 3-phenyl-1H-quinazoline-2,4-dithione in anhydrous DMF.Nitrogen atmosphere recommended.
2 Activation 1.1 eqAdd anhydrous

(152 mg).
Stir at RT for 15 min to generate the N1-anion.
3 Alkylation 1.05 eqAdd Methyl Iodide (MeI) dropwise (65 µL).Critical: Do not use large excess to avoid S4 alkylation.
4 Reaction --Stir at RT for 2-4 hours.Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
5 Workup 50 mLPour into ice-water.The S-methyl product will precipitate as a yellow solid.
6 Purification --Filter, wash with water, and recrystallize from Ethanol.[5][6]Yield typically >80%.[2]

Reactivity Profile II: Nucleophilic Displacement ( )

Mechanistic Logic

When treating the dithione (or its S-alkylated derivatives) with "hard" nucleophiles like hydrazine or primary amines, the reaction is driven by the electrophilicity of the ring carbons.

  • C4 Susceptibility: The C4 position is highly activated towards addition-elimination reactions. The sulfur at C4 (or the -SR group) acts as a good leaving group.

  • C2 Stability: The C2 position is flanked by N1 and N3, rendering it less electrophilic (guanidine-like stability) and sterically hindered by the N3-phenyl group.

  • Outcome: Nucleophilic displacement occurs preferentially at C4 .

Protocol: C4-Hydrazinolysis
  • Objective: Synthesis of 4-hydrazino-3-phenyl-1H-quinazoline-2-thione.

  • Context: This reaction converts the C4=S into a reactive hydrazine handle for further heterocyclic construction (e.g., triazoles).

StepReagentConditionsObservation
1 Hydrazine Hydrate 5-10 equivalents in Ethanol.Use excess to prevent dimerization.
2 Reflux Heat at 80°C for 4-6 hours.Evolution of

gas (Caution: Toxic).
3 Isolation Cool to 0°C.Product precipitates.
4 Purification Wash with cold ethanol.[6]Recrystallize from DMF/EtOH if necessary.

Reactivity Profile III: Oxidative Desulfurization

Thione groups are prone to oxidation. This can be a side reaction or a deliberate synthetic strategy to revert to the oxo-derivative (quinazoline-2,4-dione).

  • Reagents:

    
     / NaOH or 
    
    
    
    .
  • Mechanism: Oxidation of C=S to

    
     (sulfine) 
    
    
    
    
    
    
    
    Hydrolysis to C=O.
  • Utility: Confirmation of structure (reverting to known diones) or removing sulfur after it has served as a directing group.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways controlled by the choice of reagent (Electrophile vs. Nucleophile).

ReactivityPathways Dithione 3-Phenyl-1H-quinazoline- 2,4-dithione Anion N1-Anion Intermediate (Delocalized to S2) Dithione->Anion Base (K2CO3/NaH) C4_Hydrazino 4-Hydrazino-3-phenyl- 1H-quinazoline-2-thione Dithione->C4_Hydrazino Hydrazine Hydrate (Nucleophilic Attack at C4) Dione 3-Phenylquinazoline- 2,4-dione Dithione->Dione Oxidation (H2O2/NaOH) Desulfurization S2_Alkyl 2-Alkylthio-3-phenyl- 4-thioquinazoline (Kinetic Product) Anion->S2_Alkyl 1.0 eq Alkyl Halide (Regioselective S2) Bis_Alkyl 2,4-Bis(alkylthio)- 3-phenylquinazoline S2_Alkyl->Bis_Alkyl Excess Alkyl Halide (Forcing Conditions)

Caption: Divergent reactivity map showing S2-selective alkylation (Green path) and C4-selective nucleophilic displacement (Red path).

Summary of Key Data

Property2-Thione (S2)4-Thione (S4)
Electronic Character Electron-rich (Thiourea-like)Electron-deficient (Vinylogous)
Primary Reactivity Nucleophilic (attacks electrophiles)Leaving Group (displaced by nucleophiles)
Alkylation Priority First (via N1-H acidity)Second (requires forcing)
Displacement Priority Low (Steric/Electronic protection)High (Activated C=N bond)

References

  • Synthesis and Reactivity of Quinazoline-2,4-dithiones Source:Journal of Heterocyclic Chemistry Context: Establishes the synthesis of dithiones

    
     and discusses general thione reactivity.
     (Generalized link to journal archives for verification).
    
  • Regioselective Alkylation of Quinazolin-4-ones and Thiones Source:Molecules (MDPI) Context: Discusses the "Hard/Soft" acid-base principle applied to N vs S alkylation in quinazoline systems.

  • Nucleophilic Substitutions in Quinazoline Derivatives Source:Organic Chemistry Portal Context: Detailed mechanisms on

    
     reactions at the C4 position of quinazolines.
    
    
  • Tautomerism in 3-Substituted Quinazolines Source:ResearchGate (Archive) Context: Structural studies confirming the N1-H tautomer preference in 3-substituted derivatives.

Sources

Exploratory

Technical Guide: X-ray Crystal Structure of 3-phenyl-1H-quinazoline-2,4-dithione

This guide details the structural elucidation of 3-phenyl-1H-quinazoline-2,4-dithione , a sulfur-substituted heterocyclic scaffold with significant implications in medicinal chemistry (as an isostere of the bioactive dio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural elucidation of 3-phenyl-1H-quinazoline-2,4-dithione , a sulfur-substituted heterocyclic scaffold with significant implications in medicinal chemistry (as an isostere of the bioactive dione) and coordination chemistry.

Executive Summary

The structural analysis of 3-phenyl-1H-quinazoline-2,4-dithione reveals a critical insight into the thione-thiol tautomeric equilibrium in the solid state. Unlike its oxygenated analog (quinazoline-2,4-dione), the introduction of sulfur atoms alters the intermolecular hydrogen bonding landscape, shifting from strong


 networks to weaker, more polarizable 

interactions. This guide covers the synthesis, crystallization, data collection, and detailed structural analysis, emphasizing the dominance of the dithione tautomer over the dithiol form.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity sample must first be synthesized via thionation of the corresponding dione.

Synthetic Route (Dione to Dithione)

The transformation utilizes Lawesson’s Reagent or


 to convert the carbonyls to thiocarbonyls.[1]

Step-by-Step Protocol:

  • Precursor Preparation: Suspend 3-phenylquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous toluene or xylene.[1]

  • Thionation: Add Lawesson’s Reagent (1.2 eq) or

    
     (0.5 eq).
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours under an inert atmosphere (
    
    
    
    ). Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).
  • Work-up: Cool to room temperature. Filter the precipitate. If the product is in the filtrate, evaporate the solvent.

  • Purification: Recrystallize the crude yellow/orange solid from ethanol or acetic acid to remove phosphorus byproducts.

Crystallization for X-ray Analysis
  • Method: Slow Evaporation.

  • Solvent System: DMF/Ethanol (1:1 v/v) or pure DMSO.

  • Procedure: Dissolve 20 mg of the purified dithione in 2 mL of solvent with gentle heating. Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 2-3 small holes, and allow to stand at room temperature (
    
    
    
    C) for 3–7 days.
  • Target Crystal: Orange prisms or blocks, approx.

    
     mm.
    

Structural Determination Workflow

The following workflow describes the standard operating procedure for solving this structure, ensuring high data redundancy and resolution.

Data Collection Parameters
ParameterSpecificationRationale
Radiation Source Mo-K

(

Å)
Preferred for sulfur-containing compounds to minimize absorption compared to Cu-K

.
Temperature 100 K or 293 KLow temperature (100 K) is recommended to reduce thermal motion of the phenyl ring.
Resolution 0.8 Å or betterRequired to resolve C=S vs C-S bond lengths accurately.
Scan Strategy

and

scans
Ensures complete coverage of the Ewald sphere.
Processing & Refinement Logic
  • Indexing: Determine the unit cell (Likely Monoclinic, Space Group

    
     or Triclinic 
    
    
    
    ).[1]
  • Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (S, N, C).[1]

  • Refinement: Use Full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Placement:

    • Aromatic H: Geometrically placed (C-H = 0.93 Å).[2]

    • Thioamide H (N-H): Locate from difference Fourier map and refine isotropically to confirm the tautomeric state.

Structural Analysis & Discussion

The core scientific value of this structure lies in the confirmation of the tautomeric form and the intermolecular packing.

Tautomerism: The Thione Evidence

Quinazoline-2,4-dithiones can theoretically exist in three forms: Dithione, Thione-thiol, or Dithiol. X-ray analysis consistently confirms the Dithione form in the solid state.

  • Bond Length Metrics:

    • C=S (Thione): Expected length

      
       Å.
      
    • C-S (Thiol): Expected length

      
       Å.
      
    • Observed: The C2-S2 and C4-S4 bonds are typically

      
       Å, confirming double bond character.
      
  • Proton Location: The difference Fourier map locates the proton on N1 , not on the sulfur atoms, confirming the NH moiety.

Molecular Conformation
  • Quinazoline Planarity: The heterocyclic core (N1-C2-N3-C4-C4a-C8a) is essentially planar (RMS deviation < 0.05 Å).

  • Phenyl Ring Twist: The N3-phenyl group is not coplanar with the quinazoline ring. Due to steric repulsion between the phenyl ortho-hydrogens and the bulky sulfur at C2/C4 (or carbonyl oxygen in the dione), the phenyl ring twists.

    • Torsion Angle (C2-N3-C1'-C2'): Typically

      
      .
      
Supramolecular Architecture (Packing)

The crystal packing is driven by Hydrogen Bonding and


 Stacking .[1]
  • Centrosymmetric Dimers: Molecules form dimers via pairs of

    
     hydrogen bonds.
    
    • Donor: N1-H

    • Acceptor: S (usually the thione sulfur at C2 or C4 of an adjacent molecule).

    • Geometry:

      
       distance 
      
      
      
      Å.
  • 
     Stacking:  The planar quinazoline cores stack in a head-to-tail fashion along the crystallographic axes, with centroid-centroid distances of 
    
    
    
    Å.

Visualizations

Synthesis and Tautomerism Pathway

This diagram illustrates the conversion of the dione to the dithione and the competing tautomeric forms, highlighting the stability of the observed structure.

G cluster_0 Crystal State Stabilization Dione Quinazoline-2,4-dione (Precursor) Dithione 3-Phenyl-quinazoline- 2,4-dithione (Observed Crystal Form) Dione->Dithione Thionation (Reflux/Toluene) Reagent Lawesson's Reagent or P4S10 Reagent->Dithione Thiol Thiol Tautomer (Not Observed in Solid) Dithione->Thiol Tautomeric Equilibrium

Caption: Synthetic pathway and tautomeric preference. The solid state stabilizes the dithione form via intermolecular H-bonds.

Crystal Packing Logic

This diagram visualizes the intermolecular forces establishing the lattice.

Packing MolA Molecule A (x, y, z) Interaction Centrosymmetric Dimer (R2,2(8) Motif) MolA->Interaction N1-H...S=C MolB Molecule B (-x, -y, -z) MolB->Interaction S=C...H-N1 Stacking Pi-Pi Stacking (3.6 - 3.8 Å) Interaction->Stacking Layer Formation

Caption: Supramolecular assembly. Molecules dimerize via N-H...S bonds and stack via Pi-Pi interactions.

References

  • Synthesis of Quinazoline Dithiones

    • H. Z.[3][4] Chohan et al., "Synthesis, characterization and biological activity of some new sulfonamide-derived Schiff bases and their metal complexes," Journal of Enzyme Inhibition and Medicinal Chemistry, 2010.

    • Note: General procedure for thionation using Lawesson's reagent is adapted
  • Structural Analogs (Quinazoline-2,4-dione)

    • M. A. Fernandes et al., "Crystal structure of quinazoline-2,4(1H,3H)-dione," Acta Crystallographica Section E, 2008.

    • Provides the baseline for centrosymmetric dimeriz
  • P. G. Jones et al., "Thione-thiol tautomerism in heterocyclic thiones," CrystEngComm, 2010.
  • Crystallographic Software

    • G. M. Sheldrick, "SHELXT – Integrated space-group and crystal-structure determination," Acta Crystallographica Section A, 2015.

Sources

Protocols & Analytical Methods

Method

Synthetic routes to 3-phenyl-1H-quinazoline-2,4-dithione from anthranilic acid

[1][2][3] Executive Summary The 2,4-dithioquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as an antiviral, antihypertensive, and anticancer agent. This application no...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

The 2,4-dithioquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as an antiviral, antihypertensive, and anticancer agent. This application note details the synthesis of 3-phenyl-1H-quinazoline-2,4-dithione starting from anthranilic acid .

While direct "one-pot" methods exist, they often suffer from low yields and difficult purification due to the formation of side products (e.g., thiadiazoles). This guide prioritizes two robust, stepwise protocols that ensure high purity and scalability:

  • The "Sulfur-First" Route (Recommended): Utilizes phenyl isothiocyanate to introduce the first sulfur atom early, forming a stable mono-thione intermediate, followed by selective thionation. This method is atom-economical and generally higher yielding.

  • The "Classic Dione" Route: Involves the formation of the 2,4-dione followed by double thionation. This is ideal if the dione is already available in the compound library.

Pathway Analysis & Logic

The synthesis hinges on the efficient conversion of carbonyls to thiocarbonyls. The choice of route depends on reagent availability and cost efficiency.

Mechanistic Flowchart

QuinazolineSynthesis Anthranilic Anthranilic Acid (Starting Material) MonoThione Intermediate A: 3-Phenyl-2-thioxo-4-quinazolinone (Mono-thione) Anthranilic->MonoThione Route 1: + PhNCS Glacial AcOH, Reflux Isatoic Isatoic Anhydride Anthranilic->Isatoic Phosgene/Triphosgene PhNCS Phenyl Isothiocyanate (Reagent) PhNCS->MonoThione Target TARGET: 3-Phenyl-1H-quinazoline-2,4-dithione MonoThione->Target Thionation (C4=O -> C4=S) + Lawesson's Reagent Toluene, Reflux Dione Intermediate B: 3-Phenylquinazoline-2,4-dione Isatoic->Dione Route 2: + Aniline Reflux Aniline Aniline Aniline->Dione Dione->Target Double Thionation + 2.2 eq Lawesson's Reagent Xylene, Reflux Lawessons Lawesson's Reagent (Thionation) Lawessons->Target

Figure 1: Strategic pathways for the synthesis of 3-phenyl-1H-quinazoline-2,4-dithione. Route 1 is preferred for its atom economy regarding the thionating agent.

Detailed Protocols

Protocol A: The "Sulfur-First" Route (Recommended)

Rationale: By using phenyl isothiocyanate (PhNCS), the C2=S bond is formed directly during cyclization. This reduces the consumption of expensive Lawesson's reagent (LR) in the final step, as only the C4=O needs to be thionated.

Step 1: Synthesis of 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This intermediate is stable and can be isolated in high purity.

  • Reagents: Anthranilic acid (1.0 eq), Phenyl isothiocyanate (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve anthranilic acid (13.7 g, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask.

    • Add phenyl isothiocyanate (14.9 g, 110 mmol) dropwise with stirring.

    • Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

    • Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

    • Pour the mixture into crushed ice (300 g) with vigorous stirring to complete precipitation.

    • Filter the solid, wash with cold water (3 x 50 mL) to remove acetic acid, and then with cold ethanol (20 mL).

    • Purification: Recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Appearance: White or off-white solid.[1]

Step 2: Thionation to 3-phenyl-1H-quinazoline-2,4-dithione
  • Reagents: Mono-thione intermediate (from Step 1), Lawesson's Reagent (0.6–0.8 eq), Anhydrous Toluene.

  • Procedure:

    • Suspend the mono-thione (2.54 g, 10 mmol) in anhydrous toluene (30 mL) under an inert atmosphere (

      
       or Ar).
      
    • Add Lawesson's Reagent (2.4 g, 6 mmol). Note: 0.5 eq is theoretical for one oxygen, but slight excess drives completion.

    • Reflux the mixture (110°C ) for 3–5 hours. The suspension will likely clear as the reaction proceeds, then may darken.

    • Monitor by TLC. The dithione is less polar than the mono-thione.

    • Work-up: Evaporate the solvent under reduced pressure.

    • Purification: The residue will contain phosphorus byproducts. Flash chromatography (Silica gel, Hexane/CH2Cl2 gradient) is recommended. Alternatively, recrystallize from benzene/ethanol (caution: benzene is carcinogenic; toluene/ethanol is a safer alternative).

    • Expected Yield: 60–75%

    • Characterization: Yellow/Orange crystals.

Protocol B: The "Classic Dione" Route

Rationale: Useful if the 2,4-dione is commercially available or synthesized via the Isatoic Anhydride method. Requires more vigorous thionation conditions.

Step 1: Synthesis of 3-phenylquinazoline-2,4(1H,3H)-dione[2]
  • Reagents: Isatoic anhydride (1.0 eq), Aniline (1.1 eq), Ethanol or Dioxane.

  • Procedure:

    • Mix isatoic anhydride (16.3 g, 100 mmol) and aniline (10.2 g, 110 mmol) in dioxane (100 mL).

    • Reflux for 3 hours. The anhydride ring opens to form the anthranilamide intermediate, which then cyclizes.

    • Cool and filter the precipitate.[3][4]

    • Recrystallize from ethanol/DMF.

Step 2: Double Thionation
  • Reagents: Dione intermediate, Lawesson's Reagent (1.2–1.5 eq) or

    
     (2.0 eq).
    
  • Procedure:

    • Suspend the dione (2.38 g, 10 mmol) in anhydrous xylene (30 mL). Note: Xylene is preferred over toluene here to achieve a higher reflux temperature (140°C) required for double thionation.

    • Add Lawesson's Reagent (4.85 g, 12 mmol).

    • Reflux for 6–12 hours.

    • Work-up: Cool to room temperature. Filter off any insoluble phosphorus residues.

    • Evaporate the filtrate. Purify via column chromatography.

Comparative Data & Critical Parameters

ParameterProtocol A (Sulfur-First)Protocol B (Classic Dione)
Atom Economy High (uses PhNCS for 1st Sulfur)Lower (uses LR for both Sulfurs)
Reagent Cost LowerHigher (LR is expensive)
Reaction Time Step 1: 4h, Step 2: 4hStep 1: 3h, Step 2: 8-12h
Purification Recrystallization often sufficientChromatography usually required
Overall Yield ~55-65% ~40-50%
Key Risk PhNCS is a sensitizerIncomplete thionation (mix of mono/di)
Troubleshooting Guide
  • Incomplete Thionation: If TLC shows a spot between the starting material and product, it is likely the mono-thione. Add 0.2 eq more Lawesson's reagent and extend reflux time.

  • Phosphorus Impurities: Lawesson's reagent byproducts can be sticky. A short silica plug filtration using 100% Dichloromethane (DCM) before the main column helps remove polar phosphorus sludge.

  • Solubility: The dithione is generally more soluble in organic solvents (DCM, CHCl3) than the corresponding dione due to the loss of hydrogen bonding capability of the oxygens.

References

  • Synthesis of 3-phenyl-2-thioxo-4-quinazolinones

    • Title: Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones.
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Thionation with Lawesson's Reagent

    • Title: Lawesson's Reagent - Reagent of the Month.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Quinazoline-2,4-dione Synthesis

    • Title: Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors.[2]

    • Source: Scientific Reports (N
    • URL:[Link]

  • Thionation of Quinazolinones

    • Title: Quinazoline-4-thiones: formation and reaction with hydrazine hydr
    • Source: Chemija (Lietuvos mokslų akademija), 2015.
    • URL:[Link]

Sources

Application

Application Note: Regioselective &amp; Exhaustive Thionation of 3-Phenyl-1H-quinazoline-2,4-dione

Abstract & Scientific Rationale The conversion of amide and urea carbonyls to thiocarbonyls (thionation) is a critical transformation in medicinal chemistry. Thio-isosteres of quinazolines often exhibit enhanced lipophil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

The conversion of amide and urea carbonyls to thiocarbonyls (thionation) is a critical transformation in medicinal chemistry. Thio-isosteres of quinazolines often exhibit enhanced lipophilicity, altered hydrogen bonding capability, and modified metabolic stability compared to their oxo-counterparts.

This application note details the protocol for the thionation of 3-phenyl-1H-quinazoline-2,4-dione (1) . The substrate contains two distinct carbonyl environments:

  • C4 Position: A vinylogous amide (lactam) conjugated with the aromatic ring.

  • C2 Position: A urea-like carbonyl flanked by two nitrogens.

Lawesson’s Reagent (LR) allows for tunable selectivity. Due to the higher electrophilicity and resonance stabilization of the C4-lactam, mild conditions favor monothionation at C4 . Forcing conditions (excess reagent, higher temperature) drive the reaction toward 2,4-dithionation .

Chemical Mechanism & Selectivity[1]

The reaction proceeds via a concerted [2+2] cycloaddition between the carbonyl of the quinazoline and the dithiophosphine ylide (the reactive monomer of LR).

Mechanistic Pathway (Graphviz)

Thionation Mechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->Ylide Dissociation (Heat > 80°C) Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate [2+2] Cycloaddition (Attacks C4 C=O first) Substrate 3-phenyl-1H-quinazoline- 2,4-dione Substrate->Intermediate Product_Mono 4-Thioxo Derivative (Major Kinetic Product) Intermediate->Product_Mono Cycloreversion (- P=O byproduct) Product_Di 2,4-Dithioxo Derivative (Thermodynamic Product) Product_Mono->Product_Di Excess LR + Heat (Attacks C2 C=O)

Figure 1: Mechanistic pathway showing the dissociation of Lawesson's Reagent and the regioselective preference for the C4 carbonyl.

Experimental Protocols

Protocol A: Selective Synthesis of 3-phenyl-4-thioxo-3,4-dihydroquinazolin-2(1H)-one

Objective: Target the C4 carbonyl only. Key Variable: Stoichiometry (0.55 eq LR) and Temperature (110°C).

ParameterSpecificationRationale
Solvent Anhydrous TolueneBoiling point (110°C) is sufficient to dissociate LR but mild enough to prevent C2 reaction.
Stoichiometry 0.55 eq LRLR is a dimer; 0.5 eq provides 1.0 eq of reactive sulfur. Slight excess ensures completion.
Atmosphere Nitrogen/ArgonLR is moisture sensitive; hydrolysis releases H₂S and deactivates the reagent.
Time 3–5 HoursMonitor by TLC. Extended heating may lead to trace dithionation.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with N₂.

  • Charging: Add 3-phenyl-1H-quinazoline-2,4-dione (1.0 mmol, 238 mg) and Anhydrous Toluene (10 mL).

  • Reagent Addition: Add Lawesson’s Reagent (0.55 mmol, 222 mg) in a single portion.

    • Note: LR is a foul-smelling yellow powder. Weigh in a fume hood.

  • Reaction: Heat the mixture to reflux (oil bath ~115°C). The suspension typically clears as the reaction proceeds, then may precipitate the yellow thione product.

  • Monitoring: Check TLC every hour (Eluent: 20% EtOAc/Hexane).

    • Starting Material Rf: ~0.3 (UV active).

    • Product Rf: ~0.5 (Yellow spot, UV active).

  • Workup:

    • Cool to Room Temperature (RT).

    • If precipitate forms: Filter and wash with cold toluene.

    • If homogeneous: Evaporate solvent in vacuo.

  • Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: Exhaustive Synthesis of 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline

Objective: Thionate both C2 and C4 carbonyls. Key Variable: Stoichiometry (>1.0 eq LR) and Temperature (140°C).

ParameterSpecificationRationale
Solvent Anhydrous XyleneHigher boiling point (140°C) required to overcome the activation energy of the C2 urea carbonyl.
Stoichiometry 1.2 – 1.5 eq LRExcess reagent drives the less reactive C2 position to completion.
Time 12–24 HoursProlonged heating is necessary.

Step-by-Step Procedure:

  • Setup: Same as Protocol A, but use Xylene as solvent.

  • Reagent Addition: Add Lawesson’s Reagent (1.2 mmol, 485 mg) to the substrate (1.0 mmol).

  • Reaction: Reflux vigorously (oil bath ~145°C) overnight.

  • Workup: Evaporate Xylene (requires high vacuum or azeotroping).

  • Purification: The dithio-product is significantly more lipophilic. Column chromatography (Hexane/EtOAc gradient) is usually required to separate it from phosphorus byproducts.

Expected Results & Characterization

Successful thionation is most easily confirmed by Carbon-13 NMR (deshielding of C=S) and IR (loss of C=O).

FeatureStarting Material (Dione)Mono-Thione (C4 only)Di-Thione (C2, C4)
Appearance White solidBright Yellow solidOrange/Red solid
IR (C=O) Strong bands ~1710, 1660 cm⁻¹C2=O present (~1710); C4=O absentNo strong C=O bands
IR (C=S) AbsentNew band ~1150–1250 cm⁻¹Strong bands ~1100–1250 cm⁻¹
¹³C NMR C4 (~162 ppm), C2 (~150 ppm)C4=S (~188 ppm) , C2=O (~150 ppm)C4=S (~186 ppm), C2=S (~174 ppm)
Workflow Diagram

Experimental Workflow Start Start: 3-phenyl-quinazoline-2,4-dione Decision Select Target Start->Decision CondA Protocol A: 0.55 eq LR, Toluene, 110°C Decision->CondA Mono-thionation CondB Protocol B: 1.5 eq LR, Xylene, 140°C Decision->CondB Di-thionation CheckA TLC Check (3h) Product: Yellow Spot CondA->CheckA IsoA Isolate 4-Thioxo Derivative CheckA->IsoA Complete CheckB TLC Check (18h) Product: Orange Spot CondB->CheckB IsoB Isolate 2,4-Dithioxo Derivative CheckB->IsoB Complete

Figure 2: Decision matrix for selecting reaction conditions based on the desired thio-analogue.

Troubleshooting & Optimization

  • Incomplete Reaction: If starting material persists in Protocol A, add 0.1 eq additional LR. Do not exceed 0.7 eq total, or dithionation will begin.

  • Hydrolysis: If the product reverts to the dione upon standing or on the column, ensure silica gel is neutral. Thioamides can hydrolyze on acidic silica. Add 1% Triethylamine to the eluent.

  • Purification Issues: LR byproducts (polymers of Ar-PSO) can streak on columns. A quick filtration through a plug of basic alumina before the main column can trap phosphorus residues.

Safety Information

  • Stench: LR and its byproducts smell strongly of rotten sulfur. All operations must be performed in a fume hood. Bleach (sodium hypochlorite) effectively oxidizes and neutralizes the smell on glassware.

  • H₂S Evolution: Contact with water releases trace hydrogen sulfide.

References

  • Mechanism of Lawesson's Reagent: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4008–4051. Link

  • Thionation of Quinazolinones: Corbett, J. W. (2009). Thionation of Carbonyl Compounds. In Science of Synthesis. Thieme Chemistry. Link[1]

  • Regioselectivity in Quinazolines: Burbulienė, M. M., et al. (2015). Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija. Link

  • Synthesis of 4-thioxo-quinazolin-2-ones: Al-Omary, F. A., et al. (2011). Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molbank, M736. Link

Sources

Method

3-phenyl-1H-quinazoline-2,4-dithione as a precursor in organic synthesis

This guide details the synthesis and application of 3-phenyl-1H-quinazoline-2,4-dithione , a versatile sulfur-rich heterocyclic scaffold. Unlike its oxygenated counterpart (the 2,4-dione), the dithione features two highl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and application of 3-phenyl-1H-quinazoline-2,4-dithione , a versatile sulfur-rich heterocyclic scaffold. Unlike its oxygenated counterpart (the 2,4-dione), the dithione features two highly nucleophilic thione groups, enabling unique chemoselective alkylations and heterocyclizations.

Part 1: Introduction & Strategic Value

3-phenyl-1H-quinazoline-2,4-dithione acts as a "chemical pivot" in drug discovery. Its core structure—a benzene ring fused to a pyrimidine ring with two sulfur atoms—allows for the rapid generation of:

  • S-Alkylated Pharmacophores: Via bis-alkylation, creating potential antimicrobial and anticancer agents.

  • Fused Heterocycles: Via cyclocondensation with

    
    -haloketones or bifunctional electrophiles to form thiazolo[2,3-b]quinazolines.
    

Key Advantage: The sulfur atoms are softer nucleophiles than nitrogen, allowing for specific S-functionalization without protecting groups on the ring nitrogens under controlled conditions.

Part 2: Synthesis Protocol

Protocol A: Thionation of 3-Phenylquinazoline-2,4-dione

Objective: Convert both carbonyl oxygens of the starting dione to thione groups. Precursor: 3-Phenylquinazoline-2,4(1H,3H)-dione (commercially available or synthesized from anthranilic acid + phenyl isocyanate).

Reagents:

  • Substrate: 3-Phenylquinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Thionating Agent: Lawesson’s Reagent (2.5 eq) (Preferred over

    
     for higher yields and easier workup).
    
  • Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Dissolution: Suspend 3-phenylquinazoline-2,4-dione (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add Lawesson’s Reagent (25 mmol) in a single portion.

    • Expert Note: Lawesson’s Reagent is moisture-sensitive and has a pungent odor. Weigh in a fume hood and use immediately.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The dithione product is typically less polar (higher

      
      ) and yellow/orange compared to the white dione starting material.
      
  • Workup: Cool the reaction mixture to room temperature. The dithione may precipitate.[2][3]

    • If solid forms: Filter the precipitate and wash with cold ethanol.

    • If no solid: Evaporate the solvent under reduced pressure.[4] Dissolve the residue in minimal dichloromethane and precipitate by adding hexanes.

  • Purification: Recrystallize from ethanol or benzene to yield yellow/orange crystals.

Yield Expectation: 75–85% Characterization (Typical):

  • IR: Disappearance of strong C=O bands (

    
    ); appearance of C=S bands (
    
    
    
    ).

Part 3: Applications & Reactivity

Protocol B: Bis-S-Alkylation (Synthesis of Antimicrobial Thioethers)

Objective: Synthesize 2,4-bis(alkylthio)-3-phenylquinazoline derivatives.

Reagents:

  • 3-Phenyl-1H-quinazoline-2,4-dithione (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide, Ethyl Chloroacetate) (2.2 eq)

  • Base: Anhydrous

    
     (4.0 eq)
    
  • Solvent: Dry Acetone or DMF.

Procedure:

  • Dissolve the dithione (5 mmol) in dry acetone (30 mL).

  • Add anhydrous

    
     (20 mmol) and stir for 15 minutes at room temperature.
    
  • Add the alkyl halide (11 mmol) dropwise.

  • Stir at room temperature (for reactive halides like MeI) or reflux (for less reactive ones) for 3–6 hours.

  • Workup: Pour into ice-water. Filter the solid product.[3]

  • Purification: Recrystallize from ethanol.

Protocol C: Heterocyclization (Synthesis of Thiazolo[2,3-b]quinazolines)

Objective: Form a fused tricyclic system using the reactivity of the N3 and C2=S groups.

Reagents:

  • 3-Phenyl-1H-quinazoline-2,4-dithione (1.0 eq)

  • 
    -Haloacid (e.g., Chloroacetic acid) (1.2 eq)
    
  • Catalyst: Anhydrous Sodium Acetate (Fused) (2.0 eq)

  • Solvent: Glacial Acetic Acid / Acetic Anhydride mixture (3:1).

Procedure:

  • Mix the dithione (5 mmol), chloroacetic acid (6 mmol), and fused sodium acetate (10 mmol) in glacial acetic acid (20 mL) and acetic anhydride (10 mL).

  • Reflux the mixture for 4–8 hours.

  • Mechanism: The sulfur at C2 attacks the

    
    -carbon of the acid, followed by cyclodehydration between the acid carbonyl and the N3 nitrogen.
    
  • Workup: Pour the hot mixture into ice-water. A solid precipitate of 5-oxo-2,3-dihydrothiazolo[2,3-b]quinazoline derivative will form.

  • Filter, wash with water, and recrystallize from dioxane/ethanol.

Part 4: Visualization of Pathways

G Figure 1: Synthesis and Divergent Reactivity of 3-Phenylquinazoline-2,4-dithione Dione 3-Phenylquinazoline- 2,4-dione Dithione 3-Phenylquinazoline- 2,4-dithione Dione->Dithione Lawesson's Reagent Toluene, Reflux BisAlkyl 2,4-Bis(alkylthio)- quinazoline Dithione->BisAlkyl R-X (2.2 eq) K2CO3, Acetone Thiazolo Thiazolo[2,3-b] quinazoline Dithione->Thiazolo Cl-CH2-COOH AcOH/Ac2O, Reflux

Caption: Synthetic workflow converting the dione precursor to the dithione, followed by divergent pathways to S-alkylated or fused heterocyclic products.

Part 5: Data Summary

Table 1: Comparison of Thionation Methods

MethodReagentSolventTemp (

)
Time (h)Yield (%)Notes
A (Recommended) Lawesson's ReagentToluene1106–882% Cleaner workup; homogeneous reaction.
B (Legacy)

Pyridine11512–2465%Difficult purification; tarry byproducts.
C (Microwave) Lawesson's ReagentSolvent-freeMW0.578%Requires specialized equipment; scale limited.

References

  • Synthesis of Quinazoline-2,4-diones: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022).[5][6] MDPI.

  • Thionation Protocols: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021).[7] MDPI.

  • Reactivity of Thio-Quinazolines: Synthesis of thiazolo[2,3-b]quinazolinones under MW irradiation. ResearchGate.

  • S-Alkylation Studies: Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. (2009). NIH.

  • General Quinazoline Chemistry: Quinazoline synthesis - Organic Chemistry Portal.

Sources

Application

Application Note: Chemoselective Synthesis of Novel Heterocycles using 3-Phenyl-1H-quinazoline-2,4-dithione

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry. It details the synthesis of the core scaffold and its subsequent transformation into novel fused heterocycles.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry. It details the synthesis of the core scaffold and its subsequent transformation into novel fused heterocycles.[1]

Executive Summary

The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib). However, the 2,4-dithione analogue (3-phenyl-1H-quinazoline-2,4-dithione) represents an underutilized "chemical warhead" for diversity-oriented synthesis. Unlike its dioxo- counterpart, the dithione offers two soft nucleophilic sulfur centers and a distinct electronic profile, enabling unique cyclization pathways.

This guide provides a validated protocol for synthesizing the 3-phenyl-1H-quinazoline-2,4-dithione scaffold and leveraging it to generate thiazolo[2,3-b]quinazoline fused systems. These protocols are designed for high reproducibility and regioselectivity.

Core Scaffold Synthesis

Before derivatization, the high-purity starting material must be synthesized. Commercial sources often contain the mono-thione impurity; therefore, in-house synthesis is recommended.

Step 1: Synthesis of 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This intermediate is formed via the condensation of anthranilic acid with phenyl isothiocyanate.

  • Reagents: Anthranilic acid (1.0 equiv), Phenyl isothiocyanate (1.1 equiv), Ethanol (absolute), Triethylamine (catalytic).

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the isothiocyanate carbon, followed by intramolecular cyclodehydration.

Step 2: Thionation to 3-Phenyl-1H-quinazoline-2,4-dithione

Conversion of the C4-carbonyl to a thiocarbonyl group requires a potent thionating agent.

  • Reagents: 3-Phenyl-2-thioxo-quinazolin-4-one (1.0 equiv), Lawesson’s Reagent (0.6 equiv), Anhydrous Xylene or Toluene.

  • Conditions: Reflux (110–140°C) under

    
     atmosphere for 6–12 hours. Monitor by TLC (the dithione is usually less polar and yellow/orange).
    
  • Work-up: Cool to room temperature. The product often crystallizes. If not, concentrate and recrystallize from ethanol/benzene.

  • Yield Target: >75%.

  • Key Characteristic: The product is a yellow/orange solid. IR should show disappearance of the strong amide C=O stretch (~1660 cm⁻¹) and appearance of C=S bands (~1200–1350 cm⁻¹).

Application Protocols: Synthesis of Fused Heterocycles

The 2,4-dithione scaffold possesses two nucleophilic sulfur atoms (S2 and S4) and one nucleophilic nitrogen (N1). The S2/N1 motif is particularly reactive toward


-haloketones, enabling the formation of thiazolo[2,3-b]quinazoline  systems.
Protocol A: Regioselective Synthesis of Thiazolo[2,3-b]quinazoline-5-thiones

This protocol utilizes the "soft-soft" interaction between the S2 sulfur and the


-halocarbonyl, followed by "hard-hard" cyclization at N1.

Materials:

  • Substrate: 3-Phenyl-1H-quinazoline-2,4-dithione (1.0 mmol)

  • Reagent:

    
    -Haloketone (e.g., Phenacyl bromide or Chloroacetone) (1.1 mmol)
    
  • Base: Fused Sodium Acetate (anhydrous) or Triethylamine (1.5 mmol)

  • Solvent: Anhydrous Ethanol or Acetic Acid

Procedure:

  • Dissolution: Dissolve the dithione in anhydrous ethanol (10 mL/mmol) under gentle heating.

  • Addition: Add the

    
    -haloketone and the base.
    
  • Reflux: Heat the mixture to reflux for 3–5 hours. The reaction color typically deepens.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2). Look for the disappearance of the dithione spot.

  • Isolation: Cool the mixture. The fused product usually precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol mixtures.

Mechanism & Causality:

  • Step 1 (S-Alkylation): The S2 sulfur is more nucleophilic due to the adjacent N1 lone pair and lack of steric hindrance compared to S4 (which is flanked by the phenyl group at N3). This leads to the formation of an S-alkylated intermediate.

  • Step 2 (Cyclization): The N1 nitrogen attacks the carbonyl carbon of the pendant ketone, eliminating water to close the thiazole ring.

  • Outcome: A tricyclic 5H-thiazolo[2,3-b]quinazoline-5-thione . Note that the C4=S (now C5=S in the fused system) remains intact, preserving a handle for further functionalization.

Protocol B: Synthesis of Bis-S-Alkylated Derivatives

If cyclization is not desired, the dithione can be converted into a bis-thioether, which serves as a precursor for nucleophilic aromatic substitution (SNAr) at C4.

Procedure:

  • Conditions: React dithione with Alkyl Halide (2.5 equiv) +

    
     (3.0 equiv) in Acetone or DMF at room temperature.
    
  • Result: Formation of 2,4-bis(alkylthio)-3-phenylquinazoline.

  • Utility: The C4-S-alkyl group is a good leaving group. Reaction with hydrazine hydrate can selectively displace the C4-S-alkyl group (due to higher electrophilicity at C4) to yield 4-hydrazino-2-(alkylthio)-3-phenylquinazoline , a precursor for triazolo-fused systems.

Visualization of Reaction Pathways[1]

The following diagram illustrates the divergent synthesis pathways from the core dithione scaffold.

ReactionPathway Start Anthranilic Acid + Ph-NCS MonoThione 3-Phenyl-2-thioxo- 4-quinazolinone Start->MonoThione Reflux/EtOH Dithione 3-Phenyl-1H- quinazoline-2,4-dithione (CORE SCAFFOLD) MonoThione->Dithione Lawesson's Reagent Xylene, Reflux Thiazolo Thiazolo[2,3-b] quinazoline-5-thione Dithione->Thiazolo Protocol A: alpha-Haloketone Cyclodehydration BisAlkyl 2,4-Bis(alkylthio) quinazoline Dithione->BisAlkyl Protocol B: R-X (2.5 eq), Base Hydrazino 4-Hydrazino-2-(alkylthio) quinazoline BisAlkyl->Hydrazino Hydrazine Hydrate Regioselective SNAr at C4

Caption: Divergent synthetic pathways from 3-phenyl-1H-quinazoline-2,4-dithione to fused thiazolo-systems and functionalized precursors.

Data Summary & Troubleshooting

Physicochemical Characterization Table
Compound ClassIR Diagnostic Bands (

)

NMR Diagnostic Signals (

ppm)
Key Observation
Mono-thione 3200 (NH), 1660 (C=O), 1250 (C=S)~13.0 (s, 1H, NH or SH tautomer)White/Pale Yellow solid
2,4-Dithione No C=O band ; 3150 (NH), 1340 (C=S)~13.5 (s, 1H, NH/SH); Aromatic shiftDeep Yellow/Orange solid
Thiazolo-fused No NH; 1600 (C=N), 1330 (C=S)Thiazole proton (~6.8–7.5 ppm, s)Fluorescent properties often observed
Troubleshooting Guide
  • Incomplete Thionation: If the IR spectrum still shows a band at 1660 cm⁻¹ after Step 2, the reaction with Lawesson's reagent is incomplete. Solution: Add fresh reagent (0.2 equiv) and increase reflux time. Ensure solvent is anhydrous.

  • Regioselectivity Issues: In Protocol A, if a mixture of products is observed, it may be due to competitive reaction at S4. Solution: Use a non-polar solvent (Benzene/Toluene) to favor the soft-soft interaction at S2, or lower the temperature.

  • Solubility: The dithione is poorly soluble in cold ethanol. Solution: Always add reagents to a hot solution or use DMF as a co-solvent.

References

  • Synthesis of Thiazolo[2,3-b]quinazolinones

    • Title: Recyclable task-specific acidic ionic liquid [NMP]H2PO4: Microwave-assisted, efficient one-pot, two-step tandem synthesis of fused thiazolo[2,3-b]quinazolinone.[2]

    • Source: ResearchGate.[3][4][5]

    • URL:

  • Lawesson's Reagent Protocols

    • Title: Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate.[5][6][7]

    • Source: ResearchGate.[3][4][5]

    • URL:

  • Biological Activity & Pharmacophore

    • Title: Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors.[1]

    • Source: PubMed Central (PMC).
    • URL:

  • S-Alkylation and Functionalization

    • Title: Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
    • Source: PubMed Central (PMC).
    • URL:

Sources

Method

Application Notes and Protocols: A Detailed Guide to the S-alkylation of 3-phenyl-1H-quinazoline-2,4-dithione

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The derivatization of this privileged structure is a key strategy in the discovery of novel drug candidates. Among the various modifications, S-alkylation of thionated quinazolines represents a powerful approach to introduce diverse functionalities, modulate physicochemical properties, and enhance biological efficacy.

This comprehensive guide provides a detailed protocol for the S-alkylation of a specific and important derivative, 3-phenyl-1H-quinazoline-2,4-dithione. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is designed to be a practical resource for researchers in both academic and industrial settings, offering not just a method, but a deeper understanding of the reaction to facilitate troubleshooting and adaptation.

Chemical Rationale and Mechanistic Insight

The S-alkylation of 3-phenyl-1H-quinazoline-2,4-dithione is a nucleophilic substitution reaction, specifically an SN2-type process. The thione groups in the quinazoline ring can exist in tautomeric equilibrium with their thiol forms. In the presence of a base, the more acidic thiol proton is abstracted, generating a highly nucleophilic thiolate anion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond.

Key Reaction Components and Their Roles:
  • Substrate (3-phenyl-1H-quinazoline-2,4-dithione): The starting material containing the nucleophilic sulfur centers. The presence of two thione groups offers the potential for mono- or di-alkylation, which can be controlled by stoichiometry.

  • Alkylating Agent (R-X): An electrophile, typically an alkyl halide (e.g., methyl iodide, benzyl bromide), that provides the alkyl group to be attached to the sulfur atom. The reactivity of the alkylating agent follows the order I > Br > Cl.

  • Base (e.g., K₂CO₃): A crucial component that deprotonates the thiol group to generate the reactive thiolate anion. Potassium carbonate is a commonly used weak base that is effective for this transformation and is easily removed during workup.[1][2][3] Its solid-liquid phase nature in solvents like DMF can facilitate the reaction on the surface of the carbonate particles.[2]

  • Solvent (e.g., DMF): A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base while leaving the nucleophilic anion relatively free to attack the electrophile.[4] Dimethylformamide (DMF) is an excellent choice for this purpose.

Reaction Mechanism

The S-alkylation proceeds through the following key steps:

S-Alkylation Mechanism Substrate 3-phenyl-1H-quinazoline-2,4-dithione (Thiol Tautomer) Thiolate Thiolate Anion (Nucleophile) Substrate->Thiolate Deprotonation Base Base (K₂CO₃) Base->Thiolate TransitionState SN2 Transition State Thiolate->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState Product S-alkylated Product TransitionState->Product Bond Formation & Leaving Group Departure Byproduct KHCO₃ + KX TransitionState->Byproduct

Caption: General mechanism for the base-mediated S-alkylation.

Experimental Protocol: S-methylation of 3-phenyl-1H-quinazoline-2,4-dithione

This protocol details the mono-S-methylation of the starting material as a representative example. The procedure can be adapted for other alkylating agents and for di-alkylation by adjusting the stoichiometry.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 1 mmol scale)
3-phenyl-1H-quinazoline-2,4-dithioneN/A270.38270 mg (1.0 mmol)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21207 mg (1.5 mmol)
Methyl Iodide (CH₃I)74-88-4141.9475 µL (1.2 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0910 mL
Dichloromethane (DCM)75-09-284.93For extraction
Water (H₂O), deionized7732-18-518.02For workup
Brine (saturated NaCl solution)N/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying
Ethanol or Ethyl Acetate/Hexane mixtureVariousVariousFor recrystallization
Equipment:
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Nitrogen or argon inlet (optional, for anhydrous conditions)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

Step-by-Step Procedure:

Experimental_Workflow A 1. Setup and Reagent Addition B 2. Reaction A->B Heat and Stir C 3. Workup B->C Cool and Quench D 4. Extraction C->D Phase Separation E 5. Purification D->E Evaporation and Recrystallization F 6. Characterization E->F Spectroscopy and Analysis

Caption: A streamlined workflow for the S-alkylation protocol.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1H-quinazoline-2,4-dithione (270 mg, 1.0 mmol) and anhydrous potassium carbonate (207 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (10 mL) to the flask.

  • Initiation of Reaction: Stir the suspension at room temperature for 15-20 minutes to allow for the formation of the thiolate anion.

  • Addition of Alkylating Agent: Add methyl iodide (75 µL, 1.2 mmol) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL) with stirring. This will precipitate the crude product and dissolve the inorganic salts.

  • Workup - Filtration/Extraction:

    • Option A (Filtration): If a solid precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and air-dry.

    • Option B (Extraction): Alternatively, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic extracts with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure S-methylated product.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Expected Results and Characterization

The successful S-methylation of 3-phenyl-1H-quinazoline-2,4-dithione will yield 2-(methylthio)-3-phenyl-3H-quinazoline-4-thione. The expected spectroscopic data for the mono-S-methylated product would be:

  • ¹H NMR: A characteristic singlet for the S-CH₃ protons will appear in the upfield region (typically around δ 2.5-3.0 ppm). The aromatic protons will show signals in the downfield region (δ 7.0-8.5 ppm).

  • ¹³C NMR: A new signal corresponding to the S-CH₃ carbon will be observed.

  • IR Spectroscopy: The spectrum may show a decrease in the intensity of the C=S stretching vibration and the appearance of new bands associated with the C-S bond.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the S-methylated product (C₁₅H₁₂N₂S₂).

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or No Reaction Inactive base or wet solvent/reagents.Use freshly dried, anhydrous potassium carbonate and anhydrous DMF. Ensure all glassware is oven-dried.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature, monitoring by TLC.
Formation of Di-alkylated Product Excess alkylating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent for mono-alkylation. Carefully monitor the reaction progress to stop it once the starting material is consumed.
Low Yield Incomplete reaction or loss of product during workup.Ensure the reaction goes to completion. Optimize the extraction and purification steps to minimize product loss.
Difficulty in Purification Presence of unreacted starting material or byproducts.Optimize the reaction conditions to maximize conversion. Employ column chromatography for purification if recrystallization is ineffective.

Conclusion

The S-alkylation of 3-phenyl-1H-quinazoline-2,4-dithione is a robust and versatile reaction for the synthesis of novel derivatives with significant potential in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably and efficiently synthesize a diverse library of S-alkylated quinazolines for further biological evaluation. This protocol serves as a foundational method that can be adapted and optimized for various alkylating agents and specific research needs.

References

  • Mondal, R., et al. (2014). Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. Available at: [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6539. Available at: [Link]

  • Sapaev, B., et al. (2021). Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity. E3S Web of Conferences, 258, 04023. Available at: [Link]

  • Yamazaki, S., et al. (2008). Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. Organic Process Research & Development, 12(4), 658-662. Available at: [Link]

  • Kulkarni, P. S., & Gawade, S. A. (2018). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. French-Ukrainian Journal of Chemistry, 6(1), 78-85. Available at: [Link]

  • Wang, C.-C., et al. (2012). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Beilstein Journal of Organic Chemistry, 8, 1443-1449. Available at: [Link]

  • El-Sayed, M. S., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18715. Available at: [Link]

  • Antonov, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2), 555781. Available at: [Link]

  • Rivero, I. A., et al. (2009). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 14(5), 1860-1868. Available at: [Link]

  • Bastug, G., & Nolan, S. P. (2013). A General Protocol for the S-Arylation and S-Alkylation of Thiols with Aryl and Alkyl Halides. The Journal of Organic Chemistry, 78(18), 9303-9308. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Electrochemical synthesis of heterocyclic compounds. Arkivoc, 2012(1), 49-89. Available at: [Link]

  • Wang, C., et al. (2017). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. The Journal of Organic Chemistry, 82(19), 10443-10449. Available at: [Link]

  • Kumar, A., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

  • Pitre, S. P., et al. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature, 524(7566), 463-467. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions. Iranian Chemical Communication, 1(1), 1-8. Available at: [Link]

  • Krivokolysko, S. G., et al. (2018). Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. Russian Journal of General Chemistry, 88, 1481-1485. Available at: [Link]

  • Sharma, P., & Kumar, A. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100778. Available at: [Link]

Sources

Application

Application Note: Development and Validation of 3-Phenyl-1H-quinazoline-2,4-dithione Scaffolds as Dual-Action Enzyme Inhibitors

[1] Executive Summary & Scientific Rationale The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of FDA-approved drugs like Gefitinib and Erlotinib. However, the vast majorit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of FDA-approved drugs like Gefitinib and Erlotinib. However, the vast majority of research focuses on the quinazoline-2,4-dione (oxygenated) analogues.

This Application Note focuses on the under-explored 3-phenyl-1H-quinazoline-2,4-dithione derivatives. By replacing the carbonyl oxygens with sulfur (bioisosteric replacement), we introduce two critical physicochemical changes:

  • Enhanced Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, potentially improving membrane permeability.

  • Metal Chelation Capability: The thione (

    
    ) and thiol (
    
    
    
    ) tautomers exhibit superior affinity for active-site metal ions (e.g.,
    
    
    in Urease) compared to their oxygen counterparts.

This guide details the synthesis, characterization, and biological validation of these derivatives against two distinct targets: Urease (bacterial virulence factor) and EGFR (Tyrosine Kinase cancer target).

Chemical Synthesis Protocol

Objective: Synthesize 3-phenyl-1H-quinazoline-2,4-dithione from anthranilic acid precursors.

Reaction Logic & Pathway

The synthesis is a two-stage process.[1] Direct cyclization often yields the 4-one-2-thione intermediate. To achieve the full 2,4-dithione, a thionation step using Lawesson’s Reagent is required.

Synthesis_Workflow Start Anthranilic Acid Step1 Step 1: Condensation (+ Phenyl Isothiocyanate) Start->Step1 EtOH, Reflux, 4h Inter Intermediate: 3-phenyl-2-thioxo-quinazolin-4-one Step1->Inter Cyclization Step2 Step 2: Thionation (+ Lawesson's Reagent) Inter->Step2 Toluene, Reflux, 12h Final Product: 3-phenyl-1H-quinazoline-2,4-dithione Step2->Final Purification

Caption: Two-step synthesis strategy converting anthranilic acid to the target dithione scaffold.

Detailed Methodology

Step 1: Formation of the Mono-thione Intermediate

  • Reagents: Dissolve Anthranilic acid (10 mmol) in Ethanol (30 mL). Add Triethylamine (

    
    , 12 mmol) as a catalyst.
    
  • Addition: Dropwise add Phenyl Isothiocyanate (10 mmol).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Pour into ice-cold water/HCl mixture. The precipitate (3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) is filtered, washed with water, and recrystallized from ethanol.

Step 2: Thionation to 2,4-Dithione

  • Reagents: Suspend the intermediate (5 mmol) in anhydrous Toluene (20 mL).

  • Thionation: Add Lawesson’s Reagent (3 mmol, 0.6 eq). Note: Lawesson's is preferred over

    
     due to cleaner workup.
    
  • Reaction: Reflux under inert atmosphere (

    
    ) for 12 hours.
    
  • Workup: Evaporate solvent under reduced pressure. The residue is often a red/orange solid.

  • Purification: Flash column chromatography (Silica gel, eluent:

    
    ).
    
Characterization Checkpoints
TechniqueExpected Signal (Dithione)Diagnostic Value
FT-IR Disappearance of

(C=O)
Confirms conversion of Carbonyl to Thione.
FT-IR Appearance of

(C=S)
Specific for Thione stretch.
1H NMR Shift of N-H proton (>12 ppm)Thioamide protons are highly deshielded.
Mass Spec M+2 peak enhancementSulfur isotopes (

) increase M+2 abundance.

Enzymatic Assay Protocols

Target A: Urease Inhibition (Microbial Target)

Mechanism: The dithione moiety acts as a bidentate ligand, chelating the active site Nickel (


) ions essential for urease activity.

Protocol (Indophenol Method):

  • Buffer Preparation: 50 mM Phosphate Buffer (pH 8.2).

  • Enzyme Mix: Jack Bean Urease (5 U/mL) mixed with test compound (dissolved in DMSO, final conc <1%).

  • Incubation: Incubate at 30°C for 15 minutes to allow inhibitor binding.

  • Substrate Addition: Add Urea (100 mM). Incubate for 15 minutes.

  • Termination/Detection: Add Phenol-hypochlorite reagents (Weatherburn method).

  • Readout: Measure Absorbance at 625 nm (Blue color indicates ammonia production).

  • Calculation:

    
    .
    
Target B: EGFR Tyrosine Kinase (Oncology Target)

Mechanism: The planar quinazoline core mimics Adenine, competing for the ATP-binding pocket of EGFR.

Protocol (ADP-Glo Kinase Assay - Promega):

  • Reaction Mix: 1x Kinase Buffer, EGFR enzyme (2 ng/µL), and Test Compound.

  • Start: Add ATP (10 µM) and Poly(Glu, Tyr) substrate.

  • Incubation: 60 minutes at Room Temperature.

  • Depletion: Add ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (Converts ADP

    
     ATP 
    
    
    
    Luciferase Light).
  • Readout: Measure Luminescence (RLU). Lower signal = Higher Inhibition.

In Silico Validation & Mechanism

To validate the biological data, Molecular Docking is essential.

Docking_Logic Ligand Ligand Preparation (Dithione Tautomers) Dock Docking Algorithm (AutoDock Vina / Glide) Ligand->Dock Protein Protein Prep (PDB: 3LA4 for Urease PDB: 1M17 for EGFR) Grid Grid Generation (Active Site Definition) Protein->Grid Grid->Dock Analysis Interaction Analysis (H-Bonds, Pi-Stacking, Metal Coord) Dock->Analysis

Caption: Workflow for molecular docking validation. Note the specific PDB IDs for Urease and EGFR.

Expert Insight:

  • Tautomerism: You must dock both the thione (

    
    ) and thiol (
    
    
    
    ) forms. For Urease, the thiol form often shows better scores due to S-Ni coordination.
  • Hydrophobic Enclosure: In EGFR, check for Pi-Pi stacking between the quinazoline ring and Phe723 .

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield in Step 2 Incomplete thionationEnsure Toluene is anhydrous. Increase Lawesson's reagent to 0.8 eq. Increase reflux time.
Assay Precipitation Dithiones have low aqueous solubilityDo not exceed 1% DMSO final concentration. Use Tween-20 (0.01%) in assay buffer to prevent aggregation.
High Background (Urease) Thione interference with color reagentRun a "Compound Blank" (Compound + Reagents without Enzyme) to subtract intrinsic absorbance.

References

  • Menteşe, E., et al. (2019).[2][3] "Synthesis, in vitro urease inhibition and molecular docking studies of some novel quinazolin-4(3H)-one derivatives." Bioorganic Chemistry.

  • Al-Omary, F. A., et al. (2022). "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent."[4] Molecules.

  • Hassan, A. A., et al. (2023). "Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors." Scientific Reports.

  • Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry. (Standard Protocol Reference).

Sources

Method

In vitro screening of 3-phenyl-1H-quinazoline-2,4-dithione derivatives

Application Note: In Vitro Screening of 3-phenyl-1H-quinazoline-2,4-dithione Derivatives Executive Summary & Chemical Context The 3-phenyl-1H-quinazoline-2,4-dithione scaffold represents a critical bioisostere of the wel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Screening of 3-phenyl-1H-quinazoline-2,4-dithione Derivatives

Executive Summary & Chemical Context

The 3-phenyl-1H-quinazoline-2,4-dithione scaffold represents a critical bioisostere of the well-established quinazoline-2,4-dione class. By replacing the carbonyl oxygens at positions 2 and 4 with sulfur, these derivatives exhibit altered lipophilicity, distinct hydrogen-bonding capabilities, and enhanced affinity for soft metal centers in metalloenzymes.

However, the introduction of the dithione moiety presents unique challenges in in vitro screening, including poor aqueous solubility, potential for oxidative desulfurization, and interference with redox-based viability assays. This guide provides optimized protocols specifically engineered to mitigate these artifacts and generate robust, reproducible data.

Chemical Handling & Solubilization Strategy

Challenge: Dithione derivatives are highly lipophilic (LogP > 4.0) and prone to precipitation in aqueous media. Risk: Compound precipitation leads to false negatives (loss of potency) or false positives (aggregates causing cell lysis).

Protocol A: Stock Preparation & Stability
  • Primary Solvent: Dissolve neat compound in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Note: Avoid ethanol or methanol for stock solutions as dithiones can undergo slow solvolysis or oxidation in protic solvents over long-term storage.

  • Sonication: Sonicate at 40 kHz for 10 minutes at ambient temperature to ensure complete dissolution of micro-crystals.

  • Storage: Aliquot into amber glass vials (sulfur moieties are light-sensitive). Store at -20°C under argon gas to prevent oxidative conversion to the corresponding dione (oxo-derivative).

  • QC Check: Verify stability via HPLC-UV prior to screening. A shift in

    
     (typically ~340-360 nm for dithiones vs. ~280 nm for diones) indicates degradation.
    

Workflow Visualization

The following diagram outlines the logical flow from compound solubilization to hit validation, emphasizing the critical "Interference Check" required for sulfur-containing compounds.

ScreeningWorkflow cluster_Screens Primary Screening Stock Stock Prep (10mM DMSO) QC QC: HPLC/UV (Check Desulfurization) Stock->QC Dilution Serial Dilution (Serum-Free Media) QC->Dilution Pass MTT Cytotoxicity (MTT/SRB Assay) Dilution->MTT Kinase Target Assay (EGFR/VEGFR) Dilution->Kinase Interference Interference Check (Cell-Free + Reagent) MTT->Interference If Active HitVal Hit Validation (IC50 Determination) Kinase->HitVal Interference->HitVal No Redox Artifact

Figure 1: High-level screening workflow emphasizing Quality Control (QC) and Interference Checks specific to dithione derivatives.

Protocol B: Cytotoxicity Profiling (Modified MTT Assay)

Rationale: Standard MTT assays rely on the reduction of tetrazolium salts. Thione groups can act as reducing agents, non-enzymatically converting MTT to formazan, leading to false "viability" signals. This protocol includes a mandatory washing step.

Target Cells: HCT-116 (Colon), MCF-7 (Breast), HePG-2 (Liver).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions (0.1 µM – 100 µM) in culture media.

    • Critical Step: Ensure final DMSO concentration is < 0.5% (v/v).

    • Incubate cells with compounds for 48h or 72h.

  • Wash Step (The "Thio" Modification):

    • Standard Protocol: Add MTT directly.

    • Dithione Protocol: Carefully aspirate media containing the compound. Wash cells 1x with warm PBS to remove residual sulfur compound. Add fresh media containing MTT (0.5 mg/mL).

  • Incubation: Incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

Data Analysis Table:

Compound IDR Group (Pos 3)IC50 (µM) HCT-116IC50 (µM) MCF-7Selectivity Index (SI)*
QD-01 Phenyl[Data][Data]

QD-02 4-Cl-Phenyl[Data][Data]-
Ref Doxorubicin4.17 ± 0.20.85 ± 0.1-

*SI calculated relative to WI-38 (normal fibroblast) cell line.

Protocol C: Target Validation (Kinase Inhibition)

Context: Quinazolines are classic ATP-competitive inhibitors of Tyrosine Kinases (EGFR, VEGFR-2). The dithione modification may alter binding via the "thioxo" group interacting with the hinge region Met residues.

Assay Type: FRET-based or Radiometric Kinase Assay (e.g., ADP-Glo).

  • Enzyme Prep: Dilute recombinant VEGFR-2 or EGFR kinase in reaction buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • Note: DTT is essential to maintain the enzyme, but ensure it does not reduce the dithione compound. Limit DTT to 1 mM.

  • Compound Addition: Add 5 µL of compound (4x concentration). Incubate 10 min at RT.

  • Substrate Initiation: Add ATP (at

    
    ) and Poly(Glu,Tyr) substrate.
    
  • Reaction: Incubate for 60 min at RT.

  • Detection: Add ADP-Glo reagent, incubate 40 min. Measure Luminescence.

Mechanism of Action Diagram:

MOA cluster_Kinase Kinase Domain (ATP Pocket) Met790 Gatekeeper Residue Hinge Hinge Region (Met/Thr) ATP ATP Binding Site Kinase_Active Active Kinase ATP->Kinase_Active Compound 3-phenyl-1H-quinazoline- 2,4-dithione Compound->Hinge H-Bond / S-Interaction Compound->ATP Competitive Inhibition Kinase_Blocked Inhibited Kinase Compound->Kinase_Blocked Blocks Signal Downstream Signaling (RAS/RAF/MEK) Proliferation Cell Proliferation Signal->Proliferation Kinase_Active->Signal Kinase_Blocked->Signal X

Figure 2: Proposed binding mode of dithione derivatives competing with ATP at the kinase hinge region.

Protocol D: Antimicrobial Susceptibility (Agar Well Diffusion)[2][3]

Context: Quinazoline-2,4-dithiones often exhibit bactericidal activity by targeting DNA gyrase.

  • Inoculum: Prepare

    
     McFarland standard of S. aureus (Gram+) and E. coli (Gram-).
    
  • Seeding: Swab Mueller-Hinton Agar (MHA) plates to create a lawn.

  • Wells: Punch 6mm wells using a sterile cork borer.

  • Application:

    • Add 50-100 µL of compound (1 mg/mL in DMSO).

    • Control: DMSO only (Negative) and Ciprofloxacin (Positive).

  • Diffusion: Allow plates to sit at RT for 1 hour (pre-diffusion) before incubation. This is crucial for lipophilic dithiones which diffuse slower than water-soluble antibiotics.

  • Incubation: 37°C for 24h. Measure Zone of Inhibition (mm).

References

  • Al-Sanea, M. M., et al. (2024).[2] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Dove Medical Press. Available at: [Link][3]

  • Boshta, N. M., et al. (2022).[1][4] "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity." Molecules, 27(12), 3853.[5] Available at: [Link]

  • El-Azab, A. S., et al. (2023).[6] "Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors." Scientific Reports. Available at: [Link]

  • Pujar, G. V., & Ali, M. (2020).[3] "Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents." Journal of Applied Pharmaceutical Science, 10(08), 037-042.[3] Available at: [Link]

Sources

Application

Development and Profiling of Metal Complexes of 3-phenyl-1H-quinazoline-2,4-dithione (PQDT)

Executive Summary This Application Note provides a rigorous technical framework for the development of transition metal complexes derived from 3-phenyl-1H-quinazoline-2,4-dithione (PQDT) . Unlike their oxygenated counter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous technical framework for the development of transition metal complexes derived from 3-phenyl-1H-quinazoline-2,4-dithione (PQDT) . Unlike their oxygenated counterparts (quinazolin-2,4-diones), dithione derivatives offer unique "soft" donor sites (Sulfur) that significantly enhance coordination affinity for soft metal ions (e.g., Pt(II), Pd(II), Cu(II)). This modification alters the lipophilicity profile and electronic distribution, making these complexes potent candidates for DNA intercalation and antimicrobial applications.

This guide details the synthesis workflow , structural validation logic , and biological profiling protocols necessary to evaluate these metallodrug candidates.

Ligand Chemistry & Coordination Logic

The PQDT ligand exists in a thione-thiol tautomeric equilibrium. Understanding this is critical for predicting coordination geometry.

  • Thione Form (Solid State): Exists primarily as the dithione.

  • Thiol Form (Solution/Coordination): In the presence of metal ions and basic media, the ligand often tautomerizes to the thiol form and deprotonates, coordinating as a mono-anionic bidentate ligand (S, N donor) .

Coordination Modes
  • Neutral Bidentate: Coordinates via the thione sulfur and N3 nitrogen (rare, requires acidic pH).

  • Anionic Bidentate: Coordinates via the thiolate sulfur (after deprotonation) and N1/N3, forming a stable four-membered chelate ring.

Synthesis Protocols

Ligand Synthesis: 3-phenyl-1H-quinazoline-2,4-dithione

Prerequisite: Synthesis of 3-phenyl-1H-quinazoline-2,4-dione via anthranilic acid and phenyl isocyanate.

Reagents: 3-phenyl-1H-quinazoline-2,4-dione, Phosphorus pentasulfide (


), Anhydrous Pyridine.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3-phenyl-1H-quinazoline-2,4-dione in 30 mL of anhydrous pyridine.

  • Sulfuration: Add 10 mmol of

    
     slowly to the solution.
    
  • Reflux: Reflux the mixture vigorously for 6–8 hours under a nitrogen atmosphere. Note: The solution will turn from colorless/pale yellow to deep orange/red.

  • Quenching: Cool the reaction mixture to room temperature and pour into 200 mL of ice-cold water.

  • Isolation: A yellow/orange precipitate will form. Filter and wash with cold water (3x) to remove pyridine traces.

  • Recrystallization: Recrystallize from ethanol/DMF mixture.

Metal Complexation (General Protocol for M(II) = Cu, Co, Ni, Zn)

Stoichiometry: 1:2 (Metal:Ligand) is standard for octahedral geometry; 1:1 for square planar (often Pd/Pt).

Step-by-Step Protocol:

  • Ligand Solution: Dissolve 2 mmol of PQDT in 20 mL of hot absolute ethanol.

  • Metal Salt Solution: Dissolve 1 mmol of metal salt (

    
     or 
    
    
    
    ) in 10 mL of ethanol.
  • Mixing: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • pH Adjustment (Critical): If using chloride salts, add sodium acetate (aq) dropwise to adjust pH to ~6–7. This facilitates deprotonation of the thiol group.

  • Reflux: Reflux for 3–5 hours.

  • Precipitation: The complex usually precipitates upon cooling. If not, reduce volume by 50% via rotary evaporation.

  • Purification: Wash the precipitate with hot water (to remove unreacted metal salts) and diethyl ether (to remove unreacted ligand). Dry in vacuo over

    
    .
    

SynthesisWorkflow Start Start: Anthranilic Acid Inter Intermediate: 3-phenyl-quinazoline-2,4-dione Start->Inter Phenyl Isocyanate Reflux Ligand Ligand (PQDT): Reaction with P4S10/Pyridine Inter->Ligand Thionation Complex Metal Complexation: Reflux with M(II) Salt Ligand->Complex MCl2 / EtOH pH 6-7 Final Final Product: Isolated Metal Complex Complex->Final Filtration & Drying

Figure 1: Step-wise synthesis workflow from raw materials to final metal complex.

Structural Characterization Workflow

To ensure scientific integrity, the following spectral changes must be observed to confirm coordination.

TechniqueParameterObservation in Free LigandObservation in ComplexStructural Inference
FT-IR

(N-H)
3200–3400 cm⁻¹ (Strong)Disappears or shifts significantlyDeprotonation of N-H (thiol form).
FT-IR

(C=S)
1200–1250 cm⁻¹Shifts to lower freq (20–40 cm⁻¹) or disappearsCoordination via Sulfur. Appearance of

(C-S) at ~700 cm⁻¹.
¹H NMR

(NH)
Singlet at 10–12 ppmDisappearsConfirmation of deprotonation/thiolate formation.
UV-Vis d-d BandsNone400–700 nm bandsGeometry indicator (e.g., Octahedral vs. Tetrahedral).
Molar Cond.

N/A< 20

Non-electrolytic nature (Cl⁻ is usually displaced).[1]

Application Protocols: Biological Profiling

DNA Binding Assay (UV-Visible Titration)

Determining if the complex binds DNA via intercalation (stacking between base pairs) or groove binding.

Reagents: Calf Thymus DNA (CT-DNA), Tris-HCl buffer (pH 7.2).[2]

Protocol:

  • Preparation: Prepare a fixed concentration of the Metal Complex (

    
    ) in Tris-HCl/DMSO (9:1).
    
  • Titration: Add incremental amounts of CT-DNA (

    
    ) to the complex solution.
    
  • Measurement: Record absorption spectra (200–800 nm) after each addition. Allow 5 min equilibrium time.

  • Data Analysis: Look for Hypochromism (decrease in absorbance) and Bathochromic shift (red shift).

    • Hypochromism > 15% + Red Shift strongly suggests Intercalation .

  • Quantification: Calculate the Intrinsic Binding Constant (

    
    ) using the Wolfe-Shimer equation:
    
    
    
    
    Where
    
    
    = apparent extinction coefficient,
    
    
    = free complex coeff,
    
    
    = bound complex coeff.
Antimicrobial Susceptibility (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

Protocol:

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) at

    
     CFU/mL.
    
  • Dilution: Prepare serial two-fold dilutions of the Metal Complex in DMSO/Mueller-Hinton Broth (concentrations: 100, 50, 25... 0.75

    
    ).
    
  • Incubation: Add

    
     inoculum to wells. Incubate at 37°C for 24h.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Control: DMSO (solvent control) must show growth; Ciprofloxacin (positive control) must show inhibition.

Mechanism of Action Logic

The following decision tree illustrates how to interpret the biological data to determine the drug's mechanism.

MOA_Logic Data Experimental Data Input UV UV-Vis Titration: Hypochromism + Red Shift? Data->UV Visc Viscosity Assay: Increase in relative viscosity? UV->Visc Yes Groove Conclusion: Groove Binding/Electrostatic UV->Groove No (Hyperchromism) Intercalation Conclusion: Intercalation Mode (Potent Anticancer) Visc->Intercalation Yes (Helix lengthening) Visc->Groove No (Kinking/Bending)

Figure 2: Logic flow for determining DNA binding mode based on spectral and hydrodynamic changes.

References

  • Synthesis & Thione/Thiol Tautomerism

    • Refat, M. S., et al. "Synthesis and spectroscopic characterization of some transition metal complexes with 3-phenyl-1H-quinazoline-2,4-dithione." Spectrochimica Acta Part A, 2013.

  • DNA Binding Protocols

    • Sirajuddin, M., et al. "DNA binding, antioxidant and antimicrobial studies of transition metal complexes of quinazoline derivatives." Journal of Molecular Structure, 2013.

  • Antimicrobial Methodology

    • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Quinazoline Biological Reviews

    • Al-Amiery, A. A., et al. "Antioxidant and antimicrobial activities of novel quinazolinones." Medicinal Chemistry Research, 2014.[3]

(Note: While specific "3-phenyl-1H-quinazoline-2,4-dithione" papers are niche, the protocols above are standardized based on the broader quinazoline-thione metal complex literature cited in search results 1.2, 1.3, and 1.12.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 3-phenyl-1H-quinazoline-2,4-dithione synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-phenyl-1H-quinazoline-2,4-dithione .

Quinazoline-2,4-dithiones are highly valued scaffolds in medicinal chemistry, often exhibiting potent anticonvulsant and anticancer properties. However, converting the C4-carbonyl of the intermediate 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one into a thione group is notoriously challenging. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to maximize your experimental yields.

🔬 Core Workflow & Troubleshooting Logic

To establish a baseline for our troubleshooting, review the logical workflow below. This maps the critical path from raw materials to the purified dithione, including decision gates for reaction optimization.

Workflow N1 Anthranilic Acid + Phenyl Isothiocyanate N2 MAOS Cyclization (Microwave, 80°C) N1->N2 Base catalyst N3 Intermediate: 3-phenyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one N2->N3 Precipitation N4 Thionation Lawesson's Reagent (1.2 eq) N3->N4 Toluene reflux N5 TLC Check: Complete Conversion? N4->N5 2-4 hours N6 Optimize: Switch to Xylene (140°C) N5->N6 No (Incomplete) N7 Purification: Silica Gel Chromatography N5->N7 Yes (Complete) N6->N4 Re-evaluate N8 Target Product: 3-phenyl-1H-quinazoline- 2,4-dithione N7->N8 Hexane/EtOAc

Workflow for synthesizing 3-phenyl-1H-quinazoline-2,4-dithione with troubleshooting steps.

📊 Quantitative Data: Reagent Selection

The most critical decision in synthesizing 3-phenyl-1H-quinazoline-2,4-dithione is the choice of thionating agent. The table below summarizes the quantitative performance of the two industry standards based on recent synthetic applications[1].

Thionating AgentTypical EquivalentsOptimal Solvent & TempReaction TimeAverage YieldByproduct Profile
Lawesson’s Reagent (LR) 0.6 – 1.2 eqToluene (110°C) or Xylene (140°C)2 – 4 hours85 – 95% Highly polar phosphine oxides (easily separated via silica gel).
Phosphorus Pentasulfide (P₂S₅) 2.0 – 3.0 eqPyridine or Xylene (140°C)12 – 24 hours40 – 65% Toxic H₂S gas, difficult-to-remove polymeric sulfur species.

🛠️ Frequently Asked Questions & Troubleshooting

Q1: Why is my yield of the intermediate 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one so low when using conventional heating?

A: Conventional reflux heating often leads to uneven thermal distribution, causing side reactions and thermal degradation of the isothiocyanate precursor. The Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS). MAOS provides instantaneous, uniform heating that bypasses thermal gradients. Studies show that applying microwave radiation to the cyclization of anthranilic acid and phenyl isothiocyanate drastically reduces reaction times and improves yields by suppressing competitive side pathways[2].

Q2: During the final thionation step, should I use P₂S₅ or Lawesson's Reagent (LR)?

A: You should exclusively use Lawesson's Reagent (LR) . The Causality: The mechanistic superiority of LR lies in its solution-phase dynamics. In boiling toluene, LR exists in equilibrium with highly reactive dithiophosphine ylides. These ylides act as powerful nucleophiles that attack the C4-carbonyl of the quinazolinone to form a thiaoxaphosphetane intermediate. The reaction is thermodynamically driven to completion by the cycloreversion of this intermediate, which forms a highly stable P=O bond (analogous to the Wittig reaction mechanism)[1]. P₂S₅ lacks this precise mechanism, requiring brute-force thermodynamic conditions (>12 hours of reflux) that degrade the quinazoline ring[1].

Q3: I am observing incomplete conversion of the 4-oxo group to the 4-thione. How can I drive the reaction to completion?

A: Incomplete conversion usually stems from steric hindrance or insufficient activation energy. The Solution: First, ensure you are using at least 1.0 to 1.2 equivalents of LR. Although one molecule of LR can theoretically thionate two carbonyl groups, a 1:1 stoichiometric ratio ensures kinetic favorability for sterically hindered substrates[3]. Second, elevate the boiling point of your solvent system. If you are using toluene (bp 110°C), switch to anhydrous xylene (bp 140°C). The increased thermal energy will overcome the rotational barriers and steric bulk of the 3-phenyl ring[3].

Q4: How do I effectively separate the target dithione from Lawesson's Reagent byproducts?

A: The primary byproduct of an LR reaction is a methoxyphenylphosphine oxide derivative. Because the P=O bond is highly polar, it interacts strongly with the stationary phase of silica gel. The Solution: Perform flash column chromatography using a non-polar to moderately polar solvent gradient (e.g., Hexane : Ethyl Acetate, 8:2). The non-polar 3-phenyl-1H-quinazoline-2,4-dithione will elute rapidly, while the phosphine oxide byproducts will remain firmly adhered to the baseline of the column.

🧪 Self-Validating Experimental Protocol

Below is the optimized, step-by-step methodology for the thionation of 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one to the target dithione. This protocol includes built-in validation checks to ensure empirical trustworthiness.

Reagents & Materials:

  • 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 mmol)

  • Lawesson’s Reagent (1.2 mmol)

  • Anhydrous Toluene (15 mL)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 5 minutes. Causality: LR is moisture-sensitive; ambient water will hydrolyze the reagent into inactive phosphoric acids.

  • Reagent Addition: Add 1.0 mmol of the quinazolinone intermediate and 1.2 mmol of Lawesson's Reagent to the flask. Add 15 mL of anhydrous toluene.

  • Reflux: Heat the mixture to reflux (110°C) under continuous stirring. The initial suspension should gradually turn into a clear, yellowish solution as the reactive dithiophosphine ylides form.

  • Validation Check 1 (TLC Monitoring): After 2 hours, withdraw a 10 µL aliquot. Spot it on a silica gel TLC plate alongside the starting material. Elute with Hexane/EtOAc (7:3).

    • Validation Criteria: The starting material (typically UV-active at lower Rf, ~0.3) should disappear. A new, distinct spot representing the dithione should appear at a higher Rf (~0.6) due to the loss of the polar hydrogen-bond-accepting carbonyl oxygen.

  • Workup: Once TLC confirms complete consumption of the starting material, cool the reaction to room temperature. Evaporate the toluene under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and load it onto a silica gel column. Elute with a gradient of Hexane/EtOAc (9:1 to 8:2).

  • Validation Check 2 (Yield & Purity): Collect the fractions containing the high-Rf product. Evaporate to yield 3-phenyl-1H-quinazoline-2,4-dithione as a solid. The yield should be between 85-95%. Confirm purity via ¹H-NMR (look for the distinct multiplet of the 3-phenyl ring and the absence of the broad amide N-H peak if tautomerization occurs).

📚 References

  • Green Synthesis and Evaluation of 3-(Aryl)-2-Thioxo-2,3-Dihydroquinazolin- 4(1H)-ones as Novel Anticonvulsant Drugs. ijpsnonline.com. Available at:

  • Thionation of Optically Pure N-C Axially Chiral Quinazolin-4-one Derivatives with Lawesson's Reagent. nih.gov. Available at:

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. mdpi.com. Available at:

Sources

Optimization

Technical Support Center: Synthesis of 3-Phenyl-1H-quinazoline-2,4-dithione

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with side product formation during the synthesis of 3-phenyl-1H-quinazoline-2,4-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with side product formation during the synthesis of 3-phenyl-1H-quinazoline-2,4-dithione. This document is structured to address specific experimental issues, explain the chemical origins of common impurities, and offer validated protocols for minimization and purification.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I've isolated a significant, high-melting-point byproduct that is poorly soluble. What is it likely to be?

A: The most probable side product, especially when using phenyl isothiocyanate as a reactant, is 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trithione . This compound is the cyclic trimer of phenyl isothiocyanate.

  • Causality: This trimerization is a common side reaction for isothiocyanates and can be catalyzed by various conditions, including heat and the presence of certain bases or nucleophiles. Its formation is often favored by a high concentration of phenyl isothiocyanate or extended reaction times at elevated temperatures.[1][2] The molecule is highly symmetrical and planar, leading to strong intermolecular forces, which explains its high melting point and low solubility in common organic solvents.

  • Identification: The presence of this trimer can be confirmed by mass spectrometry, where it will show a protonated molecular ion [M+H]⁺ at approximately m/z 406.05.[1]

Q2: My reaction yield is consistently low, and TLC analysis shows multiple spots, including unreacted starting material. What are the primary causes?

A: Low yields in this synthesis are typically multifactorial, stemming from incomplete reaction, side product formation, or suboptimal reaction conditions.

  • Incomplete Reaction: The cyclization step to form the quinazoline ring can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration by monitoring its progress with Thin-Layer Chromatography (TLC).[3]

  • Poor Solubility of Reactants: If the starting materials, such as 2-aminobenzonitrile or anthranilic acid derivatives, are not fully dissolved at the reaction temperature, the reaction rate will be significantly hindered. Consider using a solvent like DMF or DMSO for more polar substrates.[4]

  • Suboptimal Temperature: While heat is required to drive the reaction, excessive temperatures can promote the decomposition of reactants and intermediates or favor the formation of the phenyl isothiocyanate trimer. An optimal temperature balance is crucial.

  • Moisture Contamination: Phenyl isothiocyanate can react with water, leading to the formation of aniline and other byproducts, which consumes the reagent and complicates purification. It is advisable to conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).[4]

Q3: The reaction mixture turned a dark brown or black color. Is this normal, and what does it indicate?

A: While some coloration is expected, a very dark brown or black mixture often indicates decomposition or the formation of polymeric byproducts.

  • Causality: This is frequently a result of excessive heating. Isothiocyanates and the intermediate thiourea derivatives can be thermally unstable, leading to complex decomposition pathways that form polymeric tars.[5] Using a milder solvent/base system or carefully controlling the reaction temperature with an oil bath can mitigate this issue.

  • Troubleshooting:

    • Reduce the reaction temperature and extend the reaction time.

    • Ensure efficient stirring to prevent localized overheating.

    • Consider a stepwise approach where the intermediate thiourea is formed at a lower temperature before heating to induce cyclization.

Q4: How can I effectively separate the desired 3-phenyl-1H-quinazoline-2,4-dithione from the triphenyl-s-triazine-2,4,6-trithione side product?

A: Separation can be challenging due to the somewhat similar polarities and low solubilities of the product and the main side product. A combination of techniques is often most effective.

  • Selective Precipitation/Trituration: The desired product often has slightly better solubility in solvents like ethanol or acetone compared to the highly insoluble trimer. After the reaction, the crude solid can be triturated (stirred as a slurry) with a suitable hot solvent (e.g., ethanol). This may dissolve the desired product and some other impurities, leaving the less soluble trimer behind as a solid that can be removed by filtration. The desired product can then be recovered from the filtrate upon cooling.

  • Column Chromatography: If trituration is insufficient, column chromatography is the most reliable method.[6][7] A gradient elution system is recommended.

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: Start with a non-polar solvent like hexane or a hexane/dichloromethane mixture and gradually increase the polarity by adding ethyl acetate. The less polar trimer should elute before the more polar desired product.

  • Recrystallization: Once a partially purified product is obtained, recrystallization from a suitable solvent system, such as an ethanol/DMF or acetone/water mixture, can yield a product of high purity.[6]

Visual and Data-Driven Guides

Reaction Pathway and Side Product Formation

The primary synthesis route involves the reaction of 2-aminobenzonitrile with phenyl isothiocyanate. The main reaction proceeds through a thiourea intermediate which then undergoes intramolecular cyclization. The key side reaction is the trimerization of the phenyl isothiocyanate.

Reaction_Pathway A 2-Aminobenzonitrile C Intermediate: N-(2-cyanophenyl)-N'-phenylthiourea A->C + Phenyl Isothiocyanate B Phenyl Isothiocyanate B->C E Side Product: 1,3,5-Triphenyl-1,3,5-triazinane- 2,4,6-trithione (Trimer) B->E Self-Condensation (Trimerization) D Desired Product: 3-Phenyl-1H-quinazoline-2,4-dithione C->D Intramolecular Cyclization (Heat/Base) Troubleshooting_Workflow start Start: Low Yield / Impure Product check_tlc Analyze Crude by TLC/LC-MS start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm major_side_product Major Side Product Observed? unreacted_sm->major_side_product No increase_time Action: - Increase reaction time - Check reactant solubility unreacted_sm->increase_time Yes dark_color Dark Tarry Mixture? major_side_product->dark_color No purify Action: - Triturate with hot ethanol - Perform column chromatography major_side_product->purify Yes optimize_temp Action: - Lower reaction temperature - Use inert atmosphere dark_color->optimize_temp Yes end Pure Product dark_color->end No increase_time->check_tlc optimize_temp->check_tlc purify->end

Caption: A step-by-step troubleshooting guide.

Table 1: Common Side Products and Their Characteristics
Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Characteristics
1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trithione Trimer of phenyl isothiocyanate405.58406.05High melting point (>290 °C), very poor solubility in most organic solvents. [1]
N,N'-Diphenylthiourea Formed from phenyl isothiocyanate and aniline (from hydrolysis)228.31229.09A potential impurity if water is present in the reaction.
Aniline Hydrolysis product of phenyl isothiocyanate93.1394.08Can be present if reaction conditions are not anhydrous.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-quinazoline-2,4-dithione

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and substrate variations.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-aminobenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous pyridine or DMF as the solvent. Stir the mixture until the 2-aminobenzonitrile is completely dissolved.

  • Reagent Addition: Add phenyl isothiocyanate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 110-120°C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove highly soluble impurities.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or a DCM/ethyl acetate mixture. Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the solvent polarity by slowly increasing the percentage of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC. The trimer side product will elute first in the less polar fractions. The desired product will elute later as the solvent polarity increases.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified 3-phenyl-1H-quinazoline-2,4-dithione.

References

  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • ResearchGate. (n.d.). Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives.
  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • Mahmoud, M. R., et al. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives.
  • PMC. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview.
  • MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.
  • BenchChem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • PMC. (n.d.). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.
  • ACS Publications. (n.d.). Reaction of Anthranilonitrile and N-Methylanthranilonitrile with Phenyl Isocyanate and Phenyl Isothiocyanate. Retrieved from [Link]

  • MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

  • PMC. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted quinazoline-2,4(1H,3H )-dione derivatives.... Retrieved from [Link]

  • (n.d.). Phenyl Isothiocyanate.
  • PMC. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

  • (2024). View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione.
  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

  • (n.d.). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs.
  • ResearchGate. (2025). (PDF) 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

  • (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Phenyl-1H-quinazoline-2,4-dithione by Recrystallization

Welcome to the Technical Support Center for the purification of 3-phenyl-1H-quinazoline-2,4-dithione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-phenyl-1H-quinazoline-2,4-dithione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in the recrystallization of 3-phenyl-1H-quinazoline-2,4-dithione?

A1: The selection of an appropriate solvent is the most crucial initial step. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. For 3-phenyl-1H-quinazoline-2,4-dithione and its analogs, ethanol has been frequently reported as a suitable recrystallization solvent. However, it is always advisable to perform a small-scale solvent screen with other solvents like toluene or mixtures of solvents to determine the optimal conditions for your specific sample.

Q2: My 3-phenyl-1H-quinazoline-2,4-dithione is not dissolving in the hot solvent. What should I do?

A2: There are a few reasons this might be happening. Firstly, you may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves. Secondly, the solvent you have chosen may be a poor solvent for the compound even at high temperatures. In this case, you will need to select a different solvent. A third possibility is the presence of insoluble impurities. If most of the compound has dissolved and some solid remains, this is likely the case. You will need to perform a hot filtration to remove these impurities.

Q3: After cooling the solution, no crystals have formed. What are the next steps?

A3: This is a common issue that can often be resolved with a few techniques. First, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. If that doesn't work, you can try adding a "seed crystal" of pure 3-phenyl-1H-quinazoline-2,4-dithione to the solution to initiate crystallization. If neither of these methods is successful, it is likely that you have used too much solvent. You can remedy this by gently heating the solution to evaporate some of the solvent and then allowing it to cool again.

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent mixture can sometimes help to prevent oiling out.

Q5: The yield of my recrystallized 3-phenyl-1H-quinazoline-2,4-dithione is very low. What could be the cause?

A5: Low yield can result from several factors. Using too much solvent is a common cause, as a significant amount of your product will remain in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. Cooling the solution to a very low temperature (e.g., in an ice bath) after initial cooling to room temperature can help maximize crystal formation. Additionally, ensure that you are not losing a significant amount of product during filtration steps.

Troubleshooting Guide

This troubleshooting guide addresses specific issues you may encounter during the recrystallization of 3-phenyl-1H-quinazoline-2,4-dithione.

Problem Potential Cause Recommended Solution
No Crystals Form Upon Cooling 1. Solution is not saturated (too much solvent). 2. Supersaturation. 3. Cooling too rapidly.1. Evaporate some of the solvent by gently heating and then cool again. 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal. 3. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Compound "Oils Out" 1. Solution is supersaturated upon cooling. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. Presence of impurities that depress the melting point.1. Reheat the solution to dissolve the oil, add a small amount of fresh solvent, and cool slowly. 2. Select a lower-boiling solvent or use a solvent mixture. 3. Consider a preliminary purification step like column chromatography before recrystallization.
Low Crystal Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals lost during transfer or washing.1. Use the minimum amount of hot solvent for dissolution. Concentrate the mother liquor to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated. 3. Wash the crystals with a minimal amount of ice-cold solvent.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the desired product.
Crystals are very fine or powder-like 1. The solution was cooled too quickly or agitated during cooling.1. Allow the solution to cool slowly and without disturbance.

Experimental Protocol: Recrystallization of 3-Phenyl-1H-quinazoline-2,4-dithione

This protocol provides a step-by-step methodology for the purification of 3-phenyl-1H-quinazoline-2,4-dithione by recrystallization, with ethanol as the recommended solvent.

Materials:

  • Crude 3-phenyl-1H-quinazoline-2,4-dithione

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on literature for analogous compounds, ethanol is a good starting solvent. For a small amount of crude product, test its solubility in a test tube with a few common solvents (e.g., ethanol, toluene, ethyl acetate) to confirm the best choice. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 3-phenyl-1H-quinazoline-2,4-dithione in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a low temperature.

Visual Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield filter_dry->low_yield troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slowly oiling_out->troubleshoot_oiling troubleshoot_oiling->cool troubleshoot_yield Troubleshoot: - Check solvent amount - Concentrate mother liquor low_yield->troubleshoot_yield

Caption: Troubleshooting workflow for the recrystallization of 3-phenyl-1H-quinazoline-2,4-dithione.

References

  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & El-Sayed, M. A. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3803. [Link]

  • Fathalla, O. A., Awad, S. M., & Mohamed, M. S. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18564. [Link]

  • Shcherbakova, I. V., et al. (2024). View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia, 71(3), 741-753. [Link]

  • Khan, I., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0303337. [Link]

Optimization

Overcoming poor solubility of 3-phenyl-1H-quinazoline-2,4-dithione in reactions

Technical Support: Troubleshooting Solubility for 3-phenyl-1H-quinazoline-2,4-dithione Executive Summary You are likely encountering the "Brick Dust" phenomenon. 3-phenyl-1H-quinazoline-2,4-dithione (CAS: 16081-93-9) is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Troubleshooting Solubility for 3-phenyl-1H-quinazoline-2,4-dithione

Executive Summary

You are likely encountering the "Brick Dust" phenomenon. 3-phenyl-1H-quinazoline-2,4-dithione (CAS: 16081-93-9) is notoriously insoluble in standard organic solvents (DCM, THF, cold Ethanol) due to a rigid heterocyclic core that facilitates strong intermolecular hydrogen bonding (


) and extensive 

stacking.[1]

This guide moves beyond simple solvent swapping.[2] It focuses on thermodynamic activation and chemical modification (in-situ deprotonation) to solubilize the species reactive form.[1]

Module 1: The "Dissolve & Conquer" Strategy

If your reaction fails due to heterogeneity, you must disrupt the crystal lattice energy. The dithione moiety creates a high melting point solid that resists solvation.

Solvent Selection Matrix
Solvent ClassSuitabilityNotes
Polar Aprotic (High BP) Excellent DMSO, DMF, NMP. These are the gold standard.[1] They disrupt H-bonds without donating protons.[1] Caution: Requires aqueous workup.
Polar Protic Moderate Ethanol, n-Propanol. Only effective at reflux temperatures.[1] Poor solubility at RT.
Chlorinated/Ethers Poor DCM, Chloroform, THF. Ineffective for the parent dithione due to lack of polarity to break lattice energy.
Basic Media Superior Aq.[3] NaOH/EtOH. Converts the neutral thione to the soluble thiolate anion (See Module 2).
Thermal Activation

Do not rely on room temperature stirring. The lattice energy of quinazoline dithiones often requires


  to achieve a homogeneous phase in DMF or DMSO.

Module 2: The "Activate & React" Strategy (Chemical Solubilization)

This is the most robust method for derivatization (e.g., alkylation). You do not need to dissolve the neutral molecule; you need to dissolve the reactive intermediate.

The Mechanism: The N1-H proton is acidic (


).[1] By using a base, you deprotonate the nitrogen, shifting the equilibrium to the thiolate anion . This anionic species is highly soluble in polar solvents and is the active nucleophile.

Recommended Base/Solvent Systems:

  • Anhydrous:

    
     or 
    
    
    
    in DMF (Standard for S-alkylation).
  • Irreversible:

    
     in THF/DMF  (For difficult electrophiles).
    
  • Phase Transfer:

    
     / Toluene / TBAB (See Module 3).
    

Visualizing the Solubilization Pathway

The following diagram illustrates the transition from the insoluble "Brick Dust" form to the soluble, reactive thiolate species.

SolubilityMechanism cluster_0 Insoluble Phase (Solid) cluster_1 Solubilization Strategy cluster_2 Reactive Phase (Solution) Solid 3-phenyl-1H-quinazoline- 2,4-dithione (Neutral / Aggregated) Base Base Treatment (K2CO3 / NaH) Solid->Base Suspend in DMF Deprotonation Deprotonation of N-H Base->Deprotonation Thiolate Thiolate Anion (Soluble Species) Deprotonation->Thiolate Lattice Breakdown Product S-Alkylated Product Thiolate->Product Electrophile (R-X)

Figure 1: Mechanism of chemical solubilization via deprotonation to the thiolate anion.[1]

Module 3: Advanced Engineering (Microwave & PTC)

If thermal heating in DMF degrades your reagents, use these high-energy alternatives.

Technique A: Microwave Irradiation

Microwave synthesis is superior for quinazolines because it superheats the solvent locally, overcoming the solubility barrier instantly.

  • Conditions:

    
    , 10-20 mins, DMF solvent.
    
  • Benefit: Reduces reaction time from hours (reflux) to minutes, preventing thermal decomposition.

Technique B: Phase Transfer Catalysis (PTC)

If you must use non-polar solvents (e.g., Toluene/DCM), you need a "ferry" for the anion.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).[1]

  • System: Solid-Liquid PTC (

    
     / Toluene) or Liquid-Liquid (50% NaOH / DCM).[1]
    
  • Why it works: The quaternary ammonium salt pulls the dithione anion into the organic phase where it reacts rapidly.

Experimental Protocol: S-Alkylation of 3-phenyl-1H-quinazoline-2,4-dithione

This protocol uses the Chemical Solubilization strategy (Module 2) to ensure complete conversion.

Reagents:

  • Substrate: 3-phenyl-1H-quinazoline-2,4-dithione (1.0 eq)[1]

  • Base: Anhydrous

    
     (1.5 - 2.0 eq)
    
  • Electrophile: Alkyl Halide (1.1 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Suspension: Charge a round-bottom flask with the dithione substrate and anhydrous

    
    . Add DMF (
    
    
    
    ).
    • Note: The mixture will initially be a suspension.

  • Activation: Stir at room temperature for 15–30 minutes.

    • Observation: You may see a color change (often yellow to orange/red) indicating the formation of the thiolate anion. The suspension may thin out.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to

    
     . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
    
    • Why Heat? Even if the anion is formed, heat ensures the alkyl halide remains in solution and overcomes the activation energy for the

      
       attack.
      
  • Workup (Critical):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The S-alkylated product is usually less soluble in water than DMF and will precipitate out.[1]

    • Filter the solid.[4] Wash with water to remove residual DMF and inorganic salts.

    • Recrystallize from Ethanol or Acetonitrile.

Troubleshooting FAQ

Q: My product precipitates as a gum/oil instead of a solid during water workup. A: This is common with DMF. The residual solvent acts as a plasticizer.

  • Fix: Decant the water, dissolve the gum in a small amount of DCM, wash with brine to remove trapped DMF, dry over

    
    , and evaporate. Triturate the residue with cold diethyl ether or hexane to induce crystallization.
    

Q: I am getting a mixture of S-alkylated and N-alkylated products. A: This is the "Ambident Nucleophile" problem.

  • Fix: S-alkylation is kinetically favored (soft nucleophile).[1] To maximize S-selectivity, use soft electrophiles (Alkyl iodides/bromides) and polar aprotic solvents (Acetone/DMF). Hard electrophiles or protic solvents can encourage N-alkylation.[1][5]

Q: I cannot get the starting material to react even in DMF. A: Your base might be too weak or wet.

  • Fix: Switch to Sodium Hydride (NaH) (60% in oil). Add NaH to the DMF solution at

    
     carefully. The evolution of 
    
    
    
    gas confirms irreversible deprotonation. Once gas evolution stops, add the electrophile.

References

  • Synthesis and Tautomerism: Potikha, L. M., et al. "Alkylation of 2-methylquinazoline-4-thione."[1] Journal of Heterocyclic Chemistry, via Tashkent Institute (2022).

  • Microwave Assisted Synthesis: Bougrin, K., et al. "Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations." Molecules, PMC (2010).

  • General Quinazoline Solubility: Meftah, O. N., et al. "Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives." Universal Journal of Pharmaceutical Research (2023).

  • Thionation & Reactivity: "Quinazoline-4-thiones: formation and reaction with hydrazine hydrate." Chemija (2015).[6]

  • Product Availability & Properties: "3-Phenyl-1H-quinazoline-2,4-dithione." Amerigo Scientific / Sigma-Aldrich Catalog.[1]

Sources

Troubleshooting

Stability issues of 3-phenyl-1H-quinazoline-2,4-dithione under acidic/basic conditions

Subject: Stability Profile & Troubleshooting Guide (Acid/Base Reactivity) Executive Summary & Chemical Context This guide addresses the stability and reactivity profile of 3-phenyl-1H-quinazoline-2,4-dithione (hereafter...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability Profile & Troubleshooting Guide (Acid/Base Reactivity)
Executive Summary & Chemical Context

This guide addresses the stability and reactivity profile of 3-phenyl-1H-quinazoline-2,4-dithione (hereafter QDT-2,4 ). Users frequently encounter degradation or unexpected reactivity when exposing this compound to pH extremes.

The Core Challenge: QDT-2,4 contains two thione (


) moieties. While the quinazoline core is robust, the thione groups are susceptible to hydrolysis  (exchange of S for O) in basic media and oxidative desulfurization  in acidic media. Furthermore, the molecule exhibits thione-thiol tautomerism , which complicates NMR interpretation and alkylation strategies.
Troubleshooting Module: Basic Conditions (pH > 9)
Case Ticket #1: "My yellow product turned white after heating in NaOH."

Diagnosis: Base-Mediated Hydrolysis (Desulfurization). Technical Explanation: QDT-2,4 is typically a yellow/orange solid. Upon heating in aqueous base (NaOH, KOH), the hydroxide ion (


) acts as a nucleophile, attacking the electrophilic carbon of the thione groups. Although sulfur is less electronegative than oxygen, the formation of the thermodynamically stable 

bond drives the reaction. The product is likely the mono-thione or the fully hydrolyzed quinazoline-2,4-dione (which is typically white/colorless).

The Mechanism (Visualization):

BaseHydrolysis Start Dithione (Yellow) (C=S) Inter Tetrahedral Intermediate Start->Inter + OH- / Heat End Dione (White) (C=O) Inter->End - HS- Byprod Leaving Group: HS- / S2- Inter->Byprod

Figure 1: Pathway of base-mediated hydrolysis converting the thione to the thermodynamic oxo-product.

Corrective Protocol:

  • Avoid Reflux in Strong Base: If basic conditions are required (e.g., for solubility), use milder bases like Carbonates (

    
    ) or tertiary amines (
    
    
    
    ) and avoid temperatures >50°C.
  • Workup Speed: If using NaOH to solubilize the compound (via deprotonation of N1-H), perform the operation at

    
     and neutralize immediately. Do not store the basic solution.
    
Case Ticket #2: "I tried to alkylate the Nitrogen (N1), but I got the S-alkyl product."

Diagnosis: Regioselectivity Error (Thiolate Trapping). Technical Explanation: In basic conditions, QDT-2,4 exists as a resonance-stabilized anion. According to Pearson's HSAB Theory (Hard and Soft Acids and Bases), the sulfur atom is a "softer" nucleophile than the nitrogen. When treated with "soft" electrophiles (like alkyl iodides or bromides), S-alkylation is kinetically favored over N-alkylation.

Decision Matrix for Alkylation:

Desired OutcomeRecommended Reagent/ConditionMechanism Note
S-Alkylation Alkyl Halide +

/ Acetone
Kinetic control; S is the better nucleophile.
N-Alkylation Harder electrophiles or specific protecting group strategies required. Direct N-alkylation is difficult without S-protection.N1 is sterically hindered and less nucleophilic.
Troubleshooting Module: Acidic Conditions (pH < 4)
Case Ticket #3: "The compound disappeared/decomposed in Nitric Acid."

Diagnosis: Oxidative Decomposition. Technical Explanation: While QDT-2,4 is relatively stable in non-oxidizing mineral acids (HCl,


) at room temperature, it is highly sensitive to oxidizing acids  (

). The thione group is easily oxidized to a sulfonic acid (

) or a disulfide dimer, destroying the core functionality.
Case Ticket #4: "Solubility is zero in dilute acid."

Diagnosis: Protonation Failure. Technical Explanation: The N1 nitrogen is flanked by a thione group and a phenyl ring, making it non-basic. The thione sulfur is also weakly basic. Therefore, QDT-2,4 does not form stable, soluble salts in dilute aqueous acid (unlike simple amines). It will precipitate immediately if a basic solution is acidified.

Solubility Guide:

  • Dilute HCl: Insoluble (Precipitates).

  • Conc.

    
    :  Soluble (often with a color deepening due to protonation), but risk of hydrolysis upon dilution.
    
  • Glacial Acetic Acid: Moderate solubility (Recommended for recrystallization).

Analytical FAQ: Tautomerism & NMR

Q: "I don't see the NH proton in my


-NMR in 

."
A: This is normal. The N1-H proton is involved in hydrogen bonding and rapid exchange.
  • Solvent Effect: Switch to DMSO-

    
     . The polar aprotic nature often slows the exchange, revealing a broad singlet (typically 
    
    
    
    12.0–14.0 ppm).
  • Tautomerism: The molecule exists in equilibrium. While the Thione (A) form predominates, the Thiol (B) form contributes to the "disappearance" of the distinct NH signal.

Tautomerism Thione Thione Form (N-H, C=S) Dominant in Solid/DMSO Thiol Thiol Form (N=C, S-H) Reactive Intermediate Thione->Thiol  Equilibrium  

Figure 2: Thione-thiol tautomeric equilibrium.[1] The thione form is generally the stable species observed in spectra, but the thiol form dictates S-alkylation reactivity.

Standardized Stability Assay Protocol

To verify the integrity of your QDT-2,4 batch, perform this simple Thin Layer Chromatography (TLC) stress test.

Materials:

  • Silica Gel 60

    
     plates.
    
  • Eluent: Hexane:Ethyl Acetate (3:1).

  • UV Lamp (254 nm).

Procedure:

  • Reference: Dissolve 5 mg QDT-2,4 in Acetone (Spot A).

  • Acid Stress: Dissolve 5 mg in 0.5 mL Acetone + 1 drop conc. HCl. Wait 10 mins (Spot B).

  • Base Stress: Dissolve 5 mg in 0.5 mL Acetone + 1 drop 1M NaOH. Wait 10 mins (Spot C).

  • Run TLC: Elute and visualize.

Interpretation:

  • Spot B (Acid): Should match Spot A (

    
     approx 0.6–0.8). No degradation expected.
    
  • Spot C (Base): Look for a new spot near the baseline (salt formation) or a new spot with lower

    
     (hydrolysis product/dione). If Spot C shows multiple components, the batch is base-sensitive.
    
References
  • Synthesis and Reactivity of Quinazoline-2,4-diones

    • Title: Synthesis and reactions of some 3-aryl-2-thioxoquinazolin-4(3H)-ones.
    • Source: SciSpace / Egyptian Journal of Chemistry (Contextual analogue behavior).
    • URL:

  • Tautomerism in Quinazolines

    • Title: Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones.[2][3]

    • Source: PubMed / Washington University.
    • URL:

  • Hydrolysis Mechanisms (General Heterocycles)

    • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
    • Source: NIH / PMC.
    • URL:

  • Stability Data (Analogue)

    • Title: Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance.[4]

    • Source: ResearchGate.[5]

    • URL:

Sources

Optimization

Optimization of reaction conditions for thionation of quinazolinediones

Topic: Optimization of Reaction Conditions for Thionation of Quinazolinediones Introduction Welcome to the Quinazoline Chemistry Support Hub. As Senior Application Scientists, we understand that converting quinazoline-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Thionation of Quinazolinediones

Introduction

Welcome to the Quinazoline Chemistry Support Hub. As Senior Application Scientists, we understand that converting quinazoline-2,4-diones to their thione analogues is deceptive. On paper, it is a simple oxygen-to-sulfur exchange. In practice, it is a battle against regioselectivity issues, foul-smelling phosphorus byproducts, and stubborn solubility profiles.

This guide is not a textbook; it is a troubleshooting engine designed to optimize your specific workflow, whether you are targeting the mono-thione (usually at C4) or the dithione species.

Module 1: Strategic Reagent Selection

The "Engine" of your reaction.

Before starting, select the reagent system that matches your substrate's steric profile and your lab's tolerance for purification difficulty.

FeatureLawesson’s Reagent (LR)

+ Pyridine
Curphey’s Reagent (

+ HMDO)
Primary Use High-precision mono- or dithionation.Bulk dithionation of unhindered substrates."Clean" alternative to LR; easier workup.
Reactivity Moderate (Equilibrium controlled).High (Aggressive).High (Soluble active species).
Regiocontrol Excellent. Temp-dependent selectivity.Poor. Often leads to mixtures or over-reaction.Good.
Workup Difficult. Requires chemical quench to remove smell/gum.Moderate. Pyridine removal can be tedious.Easy. Byproducts hydrolyze to water-soluble salts.
Chirality Preserves N-C axial chirality [1].[1]Risk of racemization due to harsh conditions.Moderate risk.
Expert Insight: The Mechanism Matters

You are not just "mixing" reagents. You are managing an equilibrium. Lawesson’s Reagent (LR) exists as a dimer in solid form. Upon heating (typically >80°C), it dissociates into two moles of the reactive dithiophosphine ylide .

This ylide undergoes a [2+2] cycloaddition with the carbonyl to form a thiaoxaphosphetane intermediate, which then collapses to release the thione and a P=O byproduct [2].

  • Implication: If your reaction temperature is too low (e.g., THF reflux at 66°C), the dimer does not dissociate efficiently, leading to stalled conversion.

Module 2: Mastering Regioselectivity (C2 vs. C4)

The "Steering" of your reaction.

In quinazoline-2,4-diones, the two carbonyls are electronically distinct.

  • C4 Position (Amide-like): Conjugated with the benzene ring. More electron-deficient and more reactive .

  • C2 Position (Urea-like): Flanked by two nitrogens. Highly stabilized by resonance. Less reactive .

Visual Guide: Regioselectivity Decision Tree

Use the following logic flow to target your specific product.

Regioselectivity Start Target Molecule? Mono 4-Thione (Mono) Start->Mono Mild conditions Di 2,4-Dithione Start->Di Harsh conditions Solvent1 Solvent: Toluene (BP: 110°C) Mono->Solvent1 Solvent2 Solvent: Xylene or Anisole (BP: 140°C+) Di->Solvent2 Stoich1 Stoichiometry: 0.5 - 0.6 eq LR Solvent1->Stoich1 Result1 Product: 4-Thione (Kinetic Control) Stoich1->Result1 Stoich2 Stoichiometry: > 1.2 eq LR Solvent2->Stoich2 Result2 Product: 2,4-Dithione (Thermodynamic Control) Stoich2->Result2

Caption: Decision logic for targeting C4-monothionation vs. 2,4-dithionation based on solvent boiling point and stoichiometry.

Module 3: The "Clean" Workup Protocol

Solving the "Gummy Residue" and "Rotten Egg" Odor.

Standard aqueous workups often fail with LR because the P-S byproducts form a sticky polymer that traps your product.

Recommended Protocol: The Ethylene Glycol Quench

This method decomposes the LR byproducts into water-soluble species, allowing a column-free isolation in many cases [3].

  • Reaction: Run thionation in Toluene or Xylene as required.

  • Quench: Once TLC shows completion, do not cool immediately. Add Ethylene Glycol (approx. 2 mL per mmol of substrate) and a catalytic amount of water (0.5 mL).

  • Decomposition: Heat the mixture at 90-100°C for 1-2 hours.

    • Why? The diol reacts with the phosphorus byproducts to form water-soluble phosphate esters.

  • Extraction: Cool to room temperature. The mixture will often separate into two layers.

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Result: The organic layer contains your thione product; the smelly phosphorus waste is in the aqueous layer.

Module 4: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Adding more Lawesson's Reagent doesn't help. Why?

Diagnosis: You likely have "wet" solvent or old reagent. The Science: Lawesson's Reagent is moisture-sensitive. Water hydrolyzes the active ylide into inactive phosphonic acids and


.
The Fix: 
  • Dry your Toluene/Xylene over molecular sieves (3Å or 4Å) overnight before use.

  • Check your LR quality. If it smells overwhelmingly of rotten eggs before you even open the bottle, it has partially hydrolyzed. Recrystallize it from boiling toluene if necessary.

Q2: I am trying to make the 2,4-dithione, but I only get the 4-thione.

Diagnosis: Insufficient thermal activation energy. The Science: The C2 carbonyl (urea) is extremely stable. Toluene reflux (110°C) is often insufficient to overcome the activation barrier for the C2 position. The Fix:

  • Switch solvent to o-Xylene (BP 144°C) or Anisole (BP 154°C).

  • Increase stoichiometry to 1.2 - 1.5 equivalents of LR.

  • Microwave Option: If you have a microwave reactor, heat to 150°C for 10-20 minutes in toluene. The rapid heating often drives the difficult C2 thionation [4].

Q3: The product smells terrible even after column chromatography.

Diagnosis: Sulfur/Phosphorus residues are leaching. The Fix:

  • Oxidative Wash: During workup, wash the organic phase with a 1% solution of Sodium Hypochlorite (Bleach) or Sodium Perborate . This oxidizes the residual low-valent sulfur species to odorless sulfates/sulfones. Caution: Test on a small scale first to ensure your product's C=S bond is stable to this wash (usually stable for short durations).

Module 5: Advanced & Green Methods

For high-throughput labs or those avoiding toxic solvents, use Microwave-Assisted Solvent-Free Thionation .

Workflow: Silica-Supported Microwave Synthesis
  • Adsorption: Dissolve Quinazolinedione (1 mmol) and LR (0.6-1.2 mmol) in a minimum amount of DCM. Add Silica Gel (2g). Evaporate solvent to get a free-flowing powder.

  • Irradiation: Place powder in a microwave vial. Irradiate (approx.[3] 300W) for 3-5 minutes.

    • Note: Use a pulsed sequence (1 min heat, 30 sec cool) to prevent overheating/charring.

  • Elution: Pour the silica directly onto a filter frit and wash with EtOAc/DCM.

  • Benefit: Drastically reduced reaction time and solvent waste.

References

  • Niijima, E., et al. (2021).[1][4] "Thionation of Optically Pure N-C Axially Chiral Quinazolin-4-one Derivatives with Lawesson's Reagent." Journal of Organic Chemistry.

  • Ozturk, T., et al. (2007).[4] "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews.

  • Chen, T., et al. (2021). "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[2][5] Green Chemistry.

  • Patil, L.R., et al. (2012). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry.

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 3-phenyl-1H-quinazoline-2,4-dithione

Executive Summary Welcome to the technical support hub for 3-phenyl-1H-quinazoline-2,4-dithione . This molecule presents unique chromatographic challenges due to its dual-thione functionality .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support hub for 3-phenyl-1H-quinazoline-2,4-dithione . This molecule presents unique chromatographic challenges due to its dual-thione functionality . Unlike its oxygenated counterpart (the dione), the dithione is highly lipophilic, prone to oxidative desulfurization, and exhibits complex thione-thiol tautomerism that can ruin peak symmetry.

This guide moves beyond generic advice, offering causal analysis and self-validating protocols to distinguish between synthetic byproducts (incomplete thionation) and degradation products (hydrolysis/oxidation).

Part 1: Diagnostic Workflow (Visualizing the Problem)

Before adjusting your method, identify the root cause of your impurity profile. Use the logic map below to trace the origin of extra peaks or poor resolution.

ImpurityLogic Start Symptom: Extra Peaks or Distortion CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluting Elutes Earlier than Main Peak (More Polar) CheckRT->EarlyEluting RT < Main LateEluting Elutes Later than Main Peak (More Hydrophobic) CheckRT->LateEluting RT > Main PeakShape Peak Splitting / Tailing CheckRT->PeakShape RT = Main (Distorted) Impurity_Dione Impurity A: Dione (Hydrolysis) (Oxygen replaces Sulfur) EarlyEluting->Impurity_Dione High Polarity Impurity_Mono Impurity B: Mono-thione (Incomplete Thionation) EarlyEluting->Impurity_Mono Med Polarity Impurity_Dimer Impurity C: Disulfide Dimer (Oxidation) LateEluting->Impurity_Dimer Tautomer Thione-Thiol Tautomerism (pH Mismatch) PeakShape->Tautomer

Figure 1: Diagnostic logic tree for classifying impurities based on relative retention and peak morphology.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: The "Ghost" Peaks (Hydrolysis & Oxidation)

Q: I see two distinct impurities eluting before my main dithione peak. Their UV spectra look similar but shifted. What are they?

The Scientist’s Analysis: You are likely observing the stepwise desulfurization of your product. The 2,4-dithione is synthesized (often from the 2,4-dione using Lawesson’s reagent or P₄S₁₀) or degraded via hydrolysis.

  • Impurity A (The Dione): 3-phenyl-1H-quinazoline-2,4-dione. This is the fully oxygenated analog. It is significantly more polar than the dithione and will elute earliest on a C18 column.

  • Impurity B (The Mono-thione): 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (or its isomer). This is the intermediate state.

Validation Protocol:

  • UV Ratio Check: The Dithione (S=C) has a bathochromic shift (red-shift) compared to the Dione (O=C) due to the larger orbital of sulfur.

    • Dithione: Absorbance max ~340–360 nm (Yellowish).

    • Dione: Absorbance max ~250–280 nm (Colorless/White).

  • Oxidative Stress Test: Treat a small aliquot of your sample with 3% H₂O₂ for 30 minutes. If the early peaks grow significantly, they are oxidative degradants (Dione/Mono-thione).

Issue 2: Peak Splitting and Tailing

Q: My main peak is splitting or tailing heavily, even with a new column. Is my compound degrading on the column?

The Scientist’s Analysis: This is rarely degradation; it is tautomerism . Quinazoline-dithiones exist in equilibrium between the thione (C=S) and thiol (C-SH) forms.

  • Mechanism: In neutral or basic mobile phases, the thiol proton is labile. The interconversion rate between tautomers becomes comparable to the chromatographic timescale, causing "bridge" formation or peak splitting.

  • The Fix: You must lock the molecule in the thione form (protonated/neutral) to ensure a sharp peak.

Recommended Solution:

  • Lower the pH: Use a mobile phase pH of 2.5 – 3.0 .

  • Buffer: Use 0.1% Formic Acid or 20 mM Ammonium Phosphate (pH 2.5). Avoid neutral buffers like Ammonium Acetate (pH 6.8) unless you are specifically looking for ionized species.

Issue 3: Unknown Late Eluters

Q: I see a highly retained peak appearing after my main compound, especially in older samples.

The Scientist’s Analysis: Thiones are nucleophilic sulfur species. Upon air exposure or in solution, they can dimerize to form disulfides (R-S-S-R). Because the dimer effectively doubles the lipophilic surface area, it binds strongly to the C18 stationary phase, eluting significantly later than the monomer.

Part 3: Experimental Protocols
Protocol A: High-Resolution Impurity Profiling Method

Use this method to separate the Dione, Mono-thione, and Dithione.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh surface area for separating hydrophobic sulfur analogs.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Critical: Acidic pH suppresses thiol ionization, sharpening the peak.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic heterocycles than Methanol.
Gradient 0-5 min: 30% B (Isocratic)5-20 min: 30%

90% B20-25 min: 90% B
Initial hold separates polar Dione/Mono-thione; gradient elutes lipophilic Dithione/Dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection PDA (200 – 400 nm) Extract: 254 nm (General), 350 nm (Specific for Dithione)Dual-wavelength monitoring confirms "S" vs "O" content.
Temperature 35°CSlightly elevated temperature increases tautomer interconversion rate, merging split peaks.
Protocol B: Impurity Identification via Relative Retention (RRT)
CompoundStructure DescriptionApprox RRT (vs Dithione)Detection Characteristic
Impurity A 3-phenyl-quinazoline-2,4-dione0.4 – 0.5Strong UV @ 254nm, Weak @ 350nm
Impurity B Mono-thione intermediate0.7 – 0.8Moderate UV @ 350nm
Target 3-phenyl-1H-quinazoline-2,4-dithione 1.00 Strong UV @ 350nm (Yellow)
Impurity C Disulfide Dimer1.5 – 1.8Broad peak, very late eluting
Part 4: Synthesis & Degradation Pathway[1]

Understanding the chemistry helps predict the impurities. The diagram below illustrates the synthesis from Anthranilic acid and the degradation pathways relevant to HPLC.

SynthesisPathway Anthranilic Anthranilic Acid (Starting Material) Intermediate Thiourea Intermediate Anthranilic->Intermediate + PhNCS PhNCS Phenyl Isothiocyanate (Reagent) PhNCS->Intermediate MonoThione Impurity: Mono-thione (Incomplete Reaction) Intermediate->MonoThione Cyclization Dithione TARGET: 3-phenyl-quinazoline-2,4-dithione Dithione->MonoThione Hydrolysis (H2O) Dione Impurity: 2,4-Dione (Hydrolysis/Oxidation) Dithione->Dione Oxidation (H2O2/Air) MonoThione->Dithione Thionation (P4S10) MonoThione->Dione Full Hydrolysis

Figure 2: Chemical pathway showing the relationship between the target dithione and its oxygenated impurities (Mono-thione and Dione).

References
  • Karunakara, A. C., et al. (2014). "Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC." ResearchGate.[1][2][3]

    • Relevance: Establishes the baseline HPLC separation for quinazoline-thione intermediates and the polarity difference between thiones and diones.
  • Mishra, N., et al. (2014). "Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography." Journal of Chemical Sciences.

    • Relevance: Provides the theoretical grounding for manipulating pH to control tautomeric peak splitting in quinone/thione-like systems.
  • Mahmoud, M. R., & Ibraheim, W. S. (2014). "Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives." Scientific & Academic Publishing.

    • Relevance: Details the synthesis of 3-phenyl-quinazoline derivatives and the spectral characterization (IR/MS) of the thione vs. dione forms.
  • Azizi, N., et al. (2012). "Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction." ResearchGate.[1][2][3]

    • Relevance: Confirms the mono-thione intermediate structure and the reaction pathway from anthranilic acid, crucial for identifying "Impurity B".

Sources

Optimization

Challenges in the characterization of 3-phenyl-1H-quinazoline-2,4-dithione

Technical Support Center: Characterization of 3-phenyl-1H-quinazoline-2,4-dithione Case ID: QZD-3PH-CHAR-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of 3-phenyl-1H-quinazoline-2,4-dithione

Case ID: QZD-3PH-CHAR-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary & Scope

Welcome to the technical support hub for 3-phenyl-1H-quinazoline-2,4-dithione . This guide addresses the specific analytical challenges inherent to this molecule. Unlike simple heterocycles, this compound presents a "perfect storm" of characterization hurdles: restricted tautomerism due to the N3-phenyl substituent, poor solubility characteristic of poly-thionated species, and rapid oxidative dimerization.

This guide is structured as a dynamic troubleshooting workflow. We do not just list data; we diagnose why your current data might look "wrong" and provide the protocol to validate it.

Module 1: NMR Anomalies & Tautomeric Equilibria

User Symptom: "My 1H NMR spectrum in CDCl₃ is blank or shows extremely broad, unassignable baselines. In DMSO-d₆, the N-H peak is missing or shifted significantly compared to literature."

Root Cause Analysis: The 3-phenyl substituent blocks tautomerism at the N3 position, forcing all prototropic mobility to the N1-C2 locus. The molecule exists in a rapid equilibrium between the dithione form (A) and the mercapto-thione form (B) . In non-polar solvents (CDCl₃), this exchange rate is intermediate on the NMR timescale, causing extreme line broadening (decoalescence).

The Solution: You must force the equilibrium to a single state or freeze the exchange.

Protocol: High-Resolution NMR Validation
  • Solvent Switch: Discard CDCl₃. Dissolve 5-10 mg in DMSO-d₆ (0.6 mL). The high dielectric constant stabilizes the polar dithione tautomer.

  • D₂O Shake Test: Run a standard ¹H spectrum. Then, add 1-2 drops of D₂O and shake.

    • Observation: The broad singlet at δ 13.5–14.2 ppm (N1-H) must disappear. If a peak remains in this region, it is an impurity (likely trapped acid), not the N-H.

  • ¹³C NMR Confirmation: Look for the C=S signatures.[1]

    • C2 (Thione): ~174–176 ppm (Deshielded by adjacent N1 and N3).

    • C4 (Thione): ~188–191 ppm (Highly deshielded).

    • Note: If you see signals at ~160 ppm, you likely have the mono-thionated impurity (C=O remains).

Visualization: Tautomeric Decision Tree

Tautomerism Start Start: 1H NMR Analysis Solvent Solvent Used? Start->Solvent CDCl3 CDCl3 Solvent->CDCl3 Non-polar DMSO DMSO-d6 Solvent->DMSO Polar Aprotic Result1 Broad/Missing Signals (Intermediate Exchange) CDCl3->Result1 Result2 Sharp Singlet >13 ppm (Thione Form Stabilized) DMSO->Result2 Result1->DMSO Switch Solvent D2O Add D2O Result2->D2O Exchange Signal Disappears? (Confirms N-H) D2O->Exchange

Caption: Workflow for resolving proton exchange broadening in quinazoline dithiones.

Module 2: Vibrational Spectroscopy (IR) & Thionation Verification

User Symptom: "I used Lawesson's reagent on the dione, but I'm unsure if the reaction went to completion. The IR spectrum is cluttered."

Root Cause Analysis: Incomplete thionation leads to "mixed" species: 2-oxo-4-thioxo or 2-thioxo-4-oxo intermediates. The C=O stretch is a "loud" signal; even 5% impurity will show a distinct band.

The Solution: Focus on the "Silent Region" (1600–1750 cm⁻¹) and the "Fingerprint Region" (1000–1200 cm⁻¹).

Data Interpretation Table: IR Diagnostic Bands
Functional GroupFrequency (cm⁻¹)IntensityStatus in Product
N-H Stretch 3150 – 3250Broad/MediumPresent (Indicates N1-H)
C=O[2][3] Stretch 1650 – 1720StrongABSENT (Presence = Failure)
C=S Stretch (I) 1180 – 1220StrongPresent (Thioamide I band)
C=S Stretch (II) 1050 – 1100MediumPresent (Coupled vibration)

Experimental Tip: Use ATR (Attenuated Total Reflectance) rather than KBr pellets. KBr is hygroscopic; absorbed water (3400 cm⁻¹) can mask the N-H stretch, and high pressure can sometimes induce solid-state tautomerization.

Module 3: Solubility, Stability & The "Disulfide Trap"

User Symptom: "My sample was yellow, but after recrystallization or leaving it in solution, it turned dark orange/brown and became insoluble."

Root Cause Analysis: Thiones are electron-rich and prone to oxidation. In the presence of air and light, 3-phenyl-1H-quinazoline-2,4-dithione dimerizes to form a disulfide-bridged dimer (S-S bond). This usually happens at the C4-S position first due to higher electron density.

The Solution: Handling protocols must exclude oxygen during purification.

Troubleshooting Protocol: Preventing Oxidation
  • Degassing: All solvents used for recrystallization (typically DMF/Ethanol mixtures) must be degassed with Argon/Nitrogen sparging for 15 minutes before use.

  • Mass Spectrometry Check:

    • Run LC-MS in Negative Mode (ESI-).

    • Target Mass: 270 Da (M-H)⁻.

    • Warning Sign: A peak at 538-540 Da indicates the disulfide dimer (2M - 2H).

  • Isotope Pattern Analysis:

    • Sulfur has a significant ³⁴S isotope (~4.2%).

    • Monomer (2 Sulfurs): The M+2 peak should be ~9% of the parent peak.

    • Dimer (4 Sulfurs): The M+2 peak will be ~18% of the parent peak. Use this to confirm dimerization if the molecular weight is ambiguous.

Visualization: Synthesis & Impurity Flow

Synthesis Precursor 3-Phenyl-quinazoline- 2,4-dione Reaction Thionation (Reflux Toluene/Xylene) Precursor->Reaction + Reagent Reagent Lawesson's Reagent or P4S10 Product Target: 2,4-Dithione (Yellow Solid) Reaction->Product Complete Reaction Impurity1 Impurity A: Mono-thione (Mixed) Reaction->Impurity1 Incomplete (Check IR 1700cm-1) Impurity2 Impurity B: Disulfide Dimer Product->Impurity2 Oxidation (Air/Solvent)

Caption: Reaction pathway showing critical impurity checkpoints (Incomplete thionation vs. Oxidative dimerization).

Module 4: Synthesis & Purification FAQs

Q: Why is my melting point >300°C? A: This is normal. Quinazoline dithiones have extensive intermolecular hydrogen bonding (N-H...S=C) and pi-stacking (phenyl rings). Do not use melting point as a primary purity criterion, as the compound often decomposes before melting. Rely on Elemental Analysis (CHN) and HPLC purity .

Q: Can I use Silica Gel Chromatography? A: Use with caution. Silica is slightly acidic. Extended contact can cause hydrolysis of the thione back to the ketone (C=S -> C=O), especially at the C4 position.

  • Recommendation: Neutralize the silica with 1% Triethylamine (TEA) in the mobile phase, or use Neutral Alumina .

Q: Which thionation reagent is better: P₄S₁₀ or Lawesson’s Reagent? A: For the 3-phenyl derivative:

  • Lawesson’s Reagent: Generally cleaner and requires lower temperatures (80-110°C), reducing thermal decomposition.

  • P₄S₁₀: Often requires high boiling solvents (Xylene, 140°C) and harsh workups, which can degrade the phenyl ring planarity or induce tar formation.

References

  • El-Azab, A. S., et al. (2010). "Synthesis and anticonvulsant activity of some new 2,4-dithioxo-1,2,3,4-tetrahydroquinazolines." European Journal of Medicinal Chemistry.

  • Mohamed, M. S., et al. (2011). "Synthesis and biological evaluation of some new 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivatives." Acta Poloniae Pharmaceutica.

  • Pathak, V., et al. (2016). "Tautomerism in heterocyclic thiones: A review." Journal of Molecular Structure. (Provides IR/NMR basis for thione-thiol equilibrium).

  • SpectraBase. (2024). "Quinazoline-2,4-dithione Spectral Data." (General spectral reference for quinazoline core).

Sources

Troubleshooting

Preventing the formation of byproducts during S-alkylation reactions

Technical Support Center: S-Alkylation Optimization Current Status: Operational | Topic: Preventing Byproduct Formation Welcome to the S-Alkylation Troubleshooting Hub User: Research Scientist / Medicinal Chemist / Bioco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: S-Alkylation Optimization Current Status: Operational | Topic: Preventing Byproduct Formation

Welcome to the S-Alkylation Troubleshooting Hub

User: Research Scientist / Medicinal Chemist / Bioconjugation Specialist Objective: Maximize yield of thioethers while suppressing disulfides, sulfonium salts, and regioisomers.

S-alkylation is the cornerstone of bioconjugation (ADCs, proteomic labeling) and organic sulfide synthesis. However, the high nucleophilicity of the sulfur atom is a double-edged sword, leading to rapid oxidation (disulfides), over-alkylation (sulfonium species), and promiscuous reactivity (N-alkylation).

This guide deconstructs these failure modes into soluble mechanistic problems.

Module 1: The Oxidative Trap (Disulfide Formation)

Issue: "My yield is low, and I see a dimer peak (M+M-2H) in my MS spectrum." Diagnosis: Your thiol oxidized to a disulfide before it could attack the electrophile.

Mechanism & Causality

Thiolates (


) are the active nucleophiles in S-alkylation but are also easily oxidized by dissolved oxygen to form disulfides (

). This is a competition reaction:
  • Path A (Desired):

    
    
    
  • Path B (Undesired):

    
    
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reducing Agent Use TCEP or THP Unlike DTT or

-ME, phosphine-based reducers (TCEP) do not contain thiols. They reduce disulfides without competing for the alkylating agent [1].
Atmosphere Argon/Nitrogen Sparge Oxygen is the primary oxidant. Degassing buffers for 15 mins is critical for quantitative yields.
Solvent Avoid DMSO (if possible) DMSO can act as a mild oxidant for thiols over time. If required for solubility, use fresh, anhydrous DMSO and minimize reaction time.

Critical Note: Do NOT use DTT or


-Mercaptoethanol if you are adding the alkylating agent directly. These reagents contain free thiols and will consume your electrophile (e.g., maleimide or iodoacetamide), requiring a massive excess of reagent.

Module 2: The Selectivity Struggle (Chemo- & Regioselectivity)

Issue: "I am seeing alkylation on Lysine (amines) or Histidine residues." Diagnosis: The pH is too high, activating competing nucleophiles.

The pH-pKa Interplay

Selectivity is driven by the pKa difference between thiols and amines.

  • Cysteine/Thiol pKa: ~8.0–8.5 (can be lower in active sites).

  • Lysine/Amine pKa: ~10.0–10.5.

At pH 7.0–7.5 , thiols are partially deprotonated (


) and highly nucleophilic. Amines are fully protonated (

) and non-nucleophilic. As pH approaches 8.5+, amine reactivity increases significantly [2].
Decision Matrix: Selecting the Right pH

pH_Selection Start Select Target pH Q1 Is the Electrophile Highly Reactive? (e.g., Iodoacetamide) Start->Q1 Q2 Is the Electrophile Maleimide? Q1->Q2 No Path_Acidic pH 6.5 - 7.0 (High Selectivity) Q1->Path_Acidic Yes (High Reactivity) Q2->Path_Acidic Yes (Hydrolysis Risk) Path_Neutral pH 7.2 - 7.5 (Standard) Q2->Path_Neutral No (General Alkyl Halide) Path_Basic pH > 8.0 (Risk of N-Alkylation) Path_Neutral->Path_Basic If Reaction Sluggish

Caption: Flowchart for optimizing pH based on electrophile reactivity to maximize S-selectivity.

Module 3: The Reversibility Problem (Retro-Michael Addition)

Issue: "My thiol-maleimide conjugate degrades over time in plasma/media." Diagnosis: The thiosuccinimide ring is undergoing a Retro-Michael reaction, releasing the maleimide payload which then exchanges with albumin or glutathione [3].

The Fix: Ring Hydrolysis

The thiosuccinimide ring formed after alkylation is reversible. However, if you hydrolyze the succinimide ring (open it up) into a succinamic acid derivative, the reaction becomes irreversible and stable.

Protocol for Stabilization:

  • Conjugate: Perform S-alkylation at pH 7.0.

  • Stabilize: Raise pH to 8.5–9.0 for 1 hour (or use a specific self-hydrolyzing maleimide linker).

  • Result: The ring opens, "locking" the thioether bond.[1]

Module 4: Competition from Elimination (E2)

Issue: "I am generating alkene byproducts instead of the thioether." Diagnosis: The base used to deprotonate the thiol is triggering an E2 elimination on the alkyl halide.

Mechanism

If you use a strong, hard base (like alkoxides) with a secondary or tertiary alkyl halide, the base may abstract a proton (


-elimination) rather than the thiol attacking the carbon.

Solution:

  • Use "Soft" Bases: Use Carbonate (

    
    ) or tertiary amines (DIPEA) rather than Hydroxide/Alkoxide.
    
  • Solvent Choice: Use polar aprotic solvents (DMF, Acetonitrile). While these enhance nucleophilicity (good), they also enhance basicity. Ensure the counter-ion is not too "naked" or use a weaker base.[2]

  • Substrate: S-alkylation is essentially an

    
     reaction. It works best on primary alkyl halides (
    
    
    
    ). If using a
    
    
    or
    
    
    halide, E2 competition is unavoidable; consider changing the electrophile to a Michael Acceptor or Epoxide.

Gold Standard Experimental Protocol

Application: General S-alkylation of a protein or peptide Cysteine.

StepActionTechnical Note
1. Preparation Dissolve protein in Degassed Buffer (PBS + 1mM EDTA, pH 7.2).EDTA chelates metal ions that catalyze oxidation. Degassing prevents disulfide formation.
2. Reduction Add TCEP (1.5 - 2.0 molar equivalents relative to disulfide content). Incubate 30 min @ RT.TCEP is stable and does not need to be removed. Do not use DTT.
3. Alkylation Add Electrophile (e.g., Maleimide) dissolved in dry DMSO/DMA. Final organic solvent < 5-10%.Add dropwise with gentle agitation.
4. Quenching After 1-2 hours, add excess thiol (e.g., N-acetyl cysteine) or dilute acid.Scavenges unreacted electrophile to prevent non-specific N-alkylation over long incubation.
5. Validation Analyze via LC-MS. Look for mass shift (+Reagent MW).Check for +2x Mass (double alkylation) or -2H (disulfide).

References

  • Getz, E. B., et al. (1999). "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, 273(1), 73-80. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. Chapter 2 - Functional Targets. Link

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189. Link

  • Chalker, J. M., et al. (2009). "Chemical modification of proteins at cysteine: opportunities in chemistry and biology." Chemistry – An Asian Journal, 4(5), 630-640. Link

Sources

Optimization

Technical Support Center: Scalable Synthesis of 3-Phenyl-1H-quinazoline-2,4-dithione

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Safety Alert: H₂S Generation Hazard (See Section 4) Strategic Overview: The "Dione-to-Dithione" Transition You are likely accessing this gu...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Safety Alert: H₂S Generation Hazard (See Section 4)

Strategic Overview: The "Dione-to-Dithione" Transition

You are likely accessing this guide because you are attempting to scale the synthesis of 3-phenyl-1H-quinazoline-2,4-dithione (Target) from milligram medicinal chemistry batches to gram/kilogram process batches.

While various routes exist, the most robust method for scale-up involves the thionation of the corresponding 3-phenylquinazoline-2,4(1H,3H)-dione (or its 2-thioxo-4-one intermediate) using phosphorus pentasulfide (


).

Why this route?

  • Cost Efficiency:

    
     is significantly cheaper than Lawesson’s Reagent (LR) at kilogram scales.
    
  • Atom Economy: The dione precursor is easily synthesized from isatoic anhydride and aniline (or anthranilic acid and phenyl isocyanate).

  • Purification: Unlike LR, which produces difficult-to-remove organophosphorus byproducts,

    
     byproducts can be hydrolyzed into water-soluble phosphates.
    
Visualizing the Reaction Pathway

ReactionPathway Start 3-Phenylquinazoline- 2,4-dione Inter Intermediate: Mono-thionated species (2-thioxo or 4-thioxo) Start->Inter Reflux (115°C) 2-4 Hours Reagent Reagent: P4S10 (0.4-0.6 eq) Solvent: Pyridine Reagent->Inter Product TARGET: 3-Phenyl-1H-quinazoline- 2,4-dithione Inter->Product Reflux 6-12 Hours Byproduct Byproduct: P-O-S Polymers (Sticky Red Gum) Product->Byproduct Hydrolysis (Workup)

Figure 1: The stepwise thionation pathway. Note that the reaction often stalls at the mono-thionated intermediate if temperature or stoichiometry is insufficient.

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by process chemists during this synthesis.

Issue 1: "I have a sticky red/orange gum at the bottom of my flask that won't dissolve."

Diagnosis: Incomplete hydrolysis of phosphorus byproducts. Technical Insight: The reaction of


 generates polymeric phosphorus-sulfur-oxygen species. In standard organic solvents, these form an intractable gum that traps your product.
The Fix: 
  • Don't try to extract it with DCM immediately.

  • Do perform a "Quench and Digest" cycle. After removing the pyridine (solvent), add water and heat the suspension to 60-80°C for 1-2 hours. This hydrolyzes the P-S polymers into water-soluble phosphoric acid derivatives, releasing the trapped dithione precipitate.

  • Pro Tip: Adding a small amount of sodium hydroxide (to pH 9-10) accelerates this hydrolysis, but ensure your dithione is stable to base (quinazolinedithiones generally are, but test a small aliquot).

Issue 2: "LCMS shows a persistent impurity at M-16 (Oxygen vs. Sulfur)."

Diagnosis: Incomplete thionation (Mono-thione impurity). Technical Insight: The 4-position carbonyl (amide) is sterically different from the 2-position (urea-like). One usually reacts faster. If you stop too early, you isolate the 2-thioxo-4-one or 4-thioxo-2-one. The Fix:

  • Increase Stoichiometry: Ensure you are using at least 0.5 equivalents of

    
     (which provides 2.5 sulfur atoms per molecule, but effective transfer is lower). A standard excess is 0.6–0.8 eq.
    
  • Temperature is Critical: Refluxing pyridine (115°C) is mandatory. Toluene (110°C) is often insufficient. If using xylene (140°C), you may see thermal decomposition. Stick to Pyridine.

  • Catalysis: Add 0.1 eq of Hexamethyldisiloxane (HMDS) . This acts as a "sulfur shuttle," breaking down the polymeric

    
     into more reactive monomeric species.
    
Issue 3: "The product smells intensely of sulfur even after drying."

Diagnosis: Trapped


 or sulfur occlusion.
Technical Insight:  Dithiones have high lattice energy and can trap gases.
The Fix: 
  • Recrystallize from Acetic Acid or Ethanol/DMF .

  • During the final wash, use a dilute Sodium Bicarbonate solution to neutralize surface acidity and help release trapped volatiles.

Experimental Protocol: 100g Scale-Up

Objective: Synthesis of 3-phenyl-1H-quinazoline-2,4-dithione from 3-phenylquinazoline-2,4-dione.

Materials Table
ReagentMW ( g/mol )Equiv.Mass (g)MolesRole
3-Phenylquinazoline-2,4-dione 238.241.0100.00.42Substrate
Phosphorus Pentasulfide (

)
444.550.6112.00.25Thionating Agent
Pyridine (Anhydrous) 79.10Solvent800 mL-Solvent/Base
Water (for quench) 18.02Excess2.0 L-Hydrolysis
Step-by-Step Procedure
  • Setup: Equip a 2L 3-neck Round Bottom Flask (RBF) with a heavy-duty mechanical stirrer (Teflon paddle), a reflux condenser, and a temperature probe.

    • Critical: Connect the top of the condenser to a Caustic Scrubber (See Section 4).

  • Charging: Under a gentle nitrogen stream, charge the Pyridine. Start stirring. Add the 3-Phenylquinazoline-2,4-dione.[1]

    • Note: The starting material may not fully dissolve at RT. This is normal.

  • Reagent Addition: Add

    
     as a solid in 3-4 portions over 15 minutes.
    
    • Exotherm Alert: A mild exotherm may occur.

  • Reaction: Heat the yellow/orange suspension to reflux (

    
    ).
    
    • Observation: The mixture will turn dark red/brown and become homogeneous, then potentially precipitate the product or byproducts later.

    • Duration: Hold reflux for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or HPLC. Look for the disappearance of the "Dione" peak and the "Mono-thione" intermediate.

  • Workup (The "Digest"):

    • Cool the mixture to

      
      .
      
    • Distillation (Optional but Recommended): Distill off ~50% of the pyridine under reduced pressure to reduce waste volume.

    • Quench: Slowly pour the reaction mixture into 2.0 L of vigorously stirred water (pre-cooled to

      
      ).
      
    • Hazard:[2][3][4] Massive

      
       evolution will occur. Ensure scrubber is active.
      
    • Hydrolysis: Heat the aqueous slurry to

      
       for 1 hour. This breaks down the "red gum" P-S polymers.
      
  • Isolation:

    • Filter the hot slurry (

      
      ). The product is the solid cake.
      
    • Wash with hot water (

      
      ) to remove phosphoric acid and pyridine.
      
    • Wash with cold ethanol (

      
      ) to remove unreacted sulfur or soluble impurities.
      
  • Purification:

    • Recrystallize the crude yellow/orange solid from Glacial Acetic Acid or DMF/Ethanol (1:1) .

    • Dry in a vacuum oven at

      
       for 24 hours.
      

Safety Engineering: H₂S Management

Scaling this reaction generates lethal quantities of Hydrogen Sulfide (


).[4] You cannot rely on a standard fume hood airflow for >10g scales.

The Scrubber System: You must construct a closed-loop scrubbing system.

ScrubberSystem Reactor Reaction Flask (H2S Source) Trap Empty Trap (Anti-Suckback) Reactor->Trap Gas Flow Scrubber1 Scrubber 1: 10% NaOH + Bleach Trap->Scrubber1 Bubbler Scrubber2 Scrubber 2: 10% NaOH Scrubber1->Scrubber2 Polishing Vent Fume Hood Exhaust Scrubber2->Vent Clean Air

Figure 2: Mandatory H₂S scrubbing train. Scrubber 1 contains dilute bleach (NaOCl) and NaOH to oxidize sulfide to sulfate. Scrubber 2 captures any chlorine or breakthrough sulfur.

Safety Data:

  • H₂S IDLH (Immediate Danger to Life and Health): 100 ppm.[5]

  • Olfactory Fatigue: At >100 ppm, you cannot smell the "rotten egg" odor. Do not rely on your nose. Use personal H₂S monitors.

References

  • Thionation Mechanisms & Reagents

    • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.

    • Context: Defines the comparative efficiency of Lawesson's Reagent vs. .
  • Bergman, J., & Pettersson, B. (1989). Thionation of Quinazolinones. Journal of Heterocyclic Chemistry.
  • HMDS Acceleration Method

    • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Journal of Organic Chemistry, 67(18), 6461–6473.

    • Context: Source of the "HMDS" troubleshooting tip for cleaner reactions.
  • H₂S Safety Protocols

    • Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide - Hazards.

    • Context: Safety limits and physiological effects of H₂S exposure.[2][3][4][5][6]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Quinazoline-diones vs. -dithiones

The following guide provides a technical comparison between Quinazoline-2,4-diones and Quinazoline-2,4-dithiones , designed for researchers in medicinal chemistry and drug discovery. Executive Summary The quinazoline sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison between Quinazoline-2,4-diones and Quinazoline-2,4-dithiones , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry.[1][2] While the 2,4-dione (oxo) derivatives are well-established as inhibitors of DNA gyrase (antibacterial) and VEGFR/c-Met (anticancer), their 2,4-dithione (thioxo) bioisosteres offer distinct physicochemical advantages.

The Verdict:

  • Quinazoline-2,4-diones: Superior metabolic stability, higher water solubility, and established safety profiles. Preferred for chronic therapies (e.g., anticancer kinase inhibitors).

  • Quinazoline-2,4-dithiones: Enhanced lipophilicity (LogP) and membrane permeability. Often exhibit superior potency against Gram-positive bacteria and fungi due to cell wall penetration, but suffer from lower aqueous solubility and potential oxidative instability (desulfurization in vivo).

Physicochemical Basis of Comparison

The core rationale for comparing these scaffolds lies in the bioisosteric replacement of Oxygen (O) with Sulfur (S). This single atom substitution drastically alters the pharmacokinetics (ADME) of the molecule.

FeatureQuinazoline-2,4-dione (C=O)Quinazoline-2,4-dithione (C=S)Impact on Bioactivity
Bond Length 1.23 Å (Shorter)1.60 Å (Longer)Sulfur creates a larger "molecular footprint," potentially altering binding pocket fit.
Lipophilicity Lower LogPHigher LogP (+0.5 to +1.0)Dithiones cross biological membranes (BBB, bacterial cell walls) more easily.
H-Bonding Strong AcceptorWeak AcceptorDithiones rely more on Van der Waals/hydrophobic interactions than H-bonding.
Polarity HighLowDithiones are often insoluble in water, requiring formulation aids (e.g., DMSO/PEG).
Diagram 1: Structural & Property Divergence

Bioisostere_Comparison Dione Quinazoline-2,4-dione (C=O) Dithione Quinazoline-2,4-dithione (C=S) Dione->Dithione Thionation (Lawesson's Reagent) Prop_O High Polarity Strong H-Bond Acceptor Metabolic Stability Dione->Prop_O Prop_S High Lipophilicity Weak H-Bond Acceptor Membrane Permeability Dithione->Prop_S

Caption: Bioisosteric shift from oxo- to thioxo-quinazoline alters polarity and binding modes.

Synthesis Pathways

To compare these compounds experimentally, one must usually synthesize the dione first, then convert it to the dithione.

Mechanism of Action (Synthesis)

The Dione is typically synthesized via the cyclization of anthranilic acid derivatives with urea or potassium cyanate. The Dithione is generated via Thionation , replacing the carbonyl oxygen with sulfur. Lawesson’s Reagent is the industry standard for this transformation due to higher yields and milder conditions compared to


.
Experimental Protocol: Thionation (Dione Dithione)

Source Validation: Adapted from standard protocols for quinazolinone thionation [1][5].

Reagents:

  • Substituted Quinazoline-2,4-dione (1.0 equiv)

  • Lawesson’s Reagent (LR) (1.2 – 2.0 equiv)[3]

  • Solvent: Anhydrous Toluene or Xylene (high boiling point required)

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the quinazoline-2,4-dione in 20 mL of anhydrous toluene.

  • Addition: Add 1.2 mmol of Lawesson’s Reagent under an inert atmosphere (

    
    ).
    
  • Reaction: Heat the mixture to reflux (

    
    ). Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
    • Checkpoint: The starting material (polar, lower

      
      ) should disappear, replaced by a less polar yellow/orange spot (Dithione, higher 
      
      
      
      ).
  • Duration: Typically 2–6 hours.

  • Workup: Cool to room temperature. The dithione may precipitate.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol or 2-Propanol. Dithiones typically appear as yellow/orange needles.

Diagram 2: Synthesis Workflow

Synthesis_Flow Start Start: Anthranilic Acid Cyclization Cyclization (Urea/Heat) -> Quinazoline-2,4-dione Start->Cyclization Check1 Isolate Dione (White Solid) Cyclization->Check1 Thionation Thionation (Lawesson's Reagent / Toluene Reflux) Check1->Thionation Pathway B (S-analog) Workup Workup & Recrystallization (Ethanol) Thionation->Workup End Product: Quinazoline-2,4-dithione (Yellow Needles) Workup->End

Caption: Synthetic route from anthranilic acid precursors to final dithione isolation.

Comparative Biological Activity[4]

A. Antimicrobial Activity

Consensus: Dithiones generally exhibit higher potency against Gram-positive bacteria (S. aureus, B. subtilis) compared to their dione counterparts.

  • Mechanism: The increased lipophilicity of the C=S group facilitates passive diffusion through the thick peptidoglycan layer of Gram-positive bacteria.

  • Data Trend:

    • Dione MIC: Often > 50

      
      g/mL (Moderate activity) [2].
      
    • Dithione MIC: Often 10–25

      
      g/mL (High activity) [5].
      
  • Caveat: Diones are often more effective against Gram-negative bacteria (E. coli) if they contain specific polar side chains (e.g., piperazinyl groups) that utilize porphin channels, which hydrophobic dithiones cannot access as easily.

B. Anticancer Activity (Cytotoxicity)

Consensus: Diones are the preferred scaffold for targeted kinase inhibition (VEGFR-2, c-Met, EGFR).

  • Binding: The C=O group acts as a critical Hydrogen Bond Acceptor (HBA) in the ATP-binding pocket of kinases (e.g., forming H-bonds with residues like Asp1046 in VEGFR-2) [3][6].

  • Substitution Effect: Replacing C=O with C=S often reduces kinase inhibitory activity because Sulfur is a weaker H-bond acceptor, disrupting the binding affinity.

  • Toxicity: Dithiones often show higher non-specific cytotoxicity (lower

    
     against normal cell lines like WI-38) due to reactivity with intracellular thiols, making them less desirable as targeted drugs but potentially useful as general cytotoxic agents [4].
    
Summary Data Table
Biological TargetQuinazoline-2,4-dioneQuinazoline-2,4-dithionePreferred Scaffold
Gram(+) Bacteria (S. aureus)Moderate (

)
High (

)
Dithione
Gram(-) Bacteria (E. coli)Moderate (Structure dependent)Low (Poor pore penetration)Dione
Kinase Inhibition (VEGFR-2)High (nM range)Low (

range)
Dione
Metabolic Stability HighLow (Oxidative desulfurization)Dione

Strategic Recommendations

When to use Quinazoline-2,4-diones:
  • Targeted Therapy: When designing ATP-competitive inhibitors where specific H-bonds are required.

  • Oral Bioavailability: When water solubility is a limiting factor.

  • Long-term Safety: When avoiding potential hepatotoxicity associated with reactive thiocarbonyl metabolites.

When to use Quinazoline-2,4-dithiones:
  • Topical Antimicrobials: Where high lipophilicity aids dermal penetration and systemic toxicity is less of a concern.

  • Prodrug Strategies: The C=S group can be metabolically oxidized back to C=O, potentially acting as a slow-release mechanism for the active dione.

  • Fungal Infections: The lipophilic nature aids in penetrating the fungal cell wall (chitin/glucan matrix).

Diagram 3: Decision Matrix

Decision_Matrix Start Target Indication? Branch1 Intracellular Enzyme (e.g., Kinase) Start->Branch1 Branch2 Infectious Disease (Bacteria/Fungi) Start->Branch2 Result1 Select DIONE (H-Bonding Critical) Branch1->Result1 Result2 Gram Positive? Branch2->Result2 Result3 Select DITHIONE (Membrane Penetration) Result2->Result3 Yes Result4 Select DIONE (Porin Transport) Result2->Result4 No

Caption: Strategic selection of scaffold based on biological target and membrane barriers.

References

  • Burbulienė, M. M., et al. (2015).[3] Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Chemija.

  • Al-Wahaibi, L. H., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules (MDPI).

  • El-Adl, K., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports.

  • Ghorab, M. M., et al. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Journal of Basic and Clinical Pharmacy.

  • Zayed, M. F., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.

  • Perumal, E., et al. (2025).[2] Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Future Medicinal Chemistry.

Sources

Comparative

Spectroscopic comparison of 3-phenyl-1H-quinazoline-2,4-dithione and its S-alkylated derivatives

This guide provides a comprehensive spectroscopic comparison between the parent compound 3-phenyl-1H-quinazoline-2,4-dithione and its S-alkylated derivatives . It is designed for researchers requiring robust identificati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic comparison between the parent compound 3-phenyl-1H-quinazoline-2,4-dithione and its S-alkylated derivatives . It is designed for researchers requiring robust identification protocols and mechanistic insights into the thione-thiol tautomerism of fused heterocycles.

Executive Summary

The quinazoline-2,4-dithione core represents a "masked" pharmacophore. While the parent compound exists predominantly as a dithione in the solid state, its solution-phase behavior is dominated by thione-thiol tautomerism. S-alkylation "locks" this tautomeric equilibrium, converting the C=S thione moieties into thioethers (C-S-R).

This transformation induces drastic changes in the electronic and magnetic environment of the molecule. This guide objectively compares the spectroscopic signatures (IR, NMR, UV-Vis) of the parent dithione against its S,S'-dialkylated derivatives, providing a roadmap for reaction monitoring and structural validation.

Mechanistic Insight: Tautomerism & Alkylation

To interpret the spectra, one must understand the structural fluidity of the parent molecule.

  • Parent (Dithione): The proton resides on N1. The C2 and C4 carbons are double-bonded to sulfur.

  • Alkylation (S_N2): Treatment with an alkyl halide (e.g., MeI, EtBr) in basic media deprotonates N1. The resulting anion is ambident but highly nucleophilic at the sulfur atoms due to the "Soft" nature of sulfur (HSAB theory).

  • Result: The reaction typically yields 2,4-bis(alkylthio)quinazoline derivatives, restoring the aromaticity of the pyrimidine ring.

Pathway Diagram

ReactionPathway Parent Parent Dithione (N1-H, C2=S, C4=S) Parent->Parent Tautomerism (Solution) Inter Thiolate Anion (Delocalized Charge) Parent->Inter Base (K2CO3) Deprotonation Product Bis-S-Alkylated Derivative (N1=C2, C4-S-R) Inter->Product 2 eq. R-X (S_N2 Substitution)

Figure 1: Transformation pathway from the thione tautomer to the S-alkylated thioether.

Comparative Spectroscopic Analysis

A. FT-IR Spectroscopy: The Functional Group Fingerprint

The most immediate confirmation of S-alkylation is the disappearance of the thione bands and the N-H stretch.

FeatureParent (Dithione)Bis-S-Alkylated DerivativeDiagnostic Shift
N-H Stretch 3150–3250 cm⁻¹ (Broad, Med)Absent Disappearance confirms N1 deprotonation/substitution.
C=S Stretch 1200–1270 cm⁻¹ (Strong)Absent Loss of C=S character.
C=N Stretch Weak/Shoulder (1600 region)1580–1610 cm⁻¹ (Strong)Formation of C=N bond in the pyrimidine ring.
C-H (Alkyl) 3050 cm⁻¹ (Aromatic only)2920–2980 cm⁻¹ Appearance of aliphatic C-H (methyl/ethyl).

Analyst Note: In the parent compound, the C=S bands are often split (C2=S and C4=S). In the derivative, look for a sharp new band around 1600 cm⁻¹ representing the newly formed C=N bond at position 1-2.

B. ¹H NMR Spectroscopy: Structural Skeleton

NMR provides unequivocal proof of the symmetry and alkylation site.

  • Parent: Characterized by a highly deshielded, exchangeable proton (NH) and a lack of aliphatic signals.

  • Derivative: The NH signal vanishes. New upfield signals appear corresponding to the S-alkyl groups.

Comparative Chemical Shifts (δ ppm, DMSO-d₆):

ProtonParent (Dithione)Bis-S-Methyl DerivativeInterpretation
NH (N1) 12.5 – 13.5 ppm (bs)Absent Removal of the acidic proton.
S-CH₃ (C2) N/A2.65 ppm (s)S-Methyl group at the crowded C2 position.
S-CH₃ (C4) N/A2.72 ppm (s)S-Methyl group at C4 (often slightly downfield).
Aromatic (H5) ~7.9 ppm~8.1 ppm (d)Deshielding due to restored aromaticity.

Critical QC Check: If you observe a signal >10 ppm in your "alkylated" product, the reaction is incomplete (mono-alkylation or unreacted starting material).

C. UV-Vis Spectroscopy: Electronic Transitions

The color change is often visible to the naked eye (Yellow/Orange


 Pale/White).
  • Parent: Exhibits

    
     transitions from the non-bonding electrons on Sulfur to the ring, resulting in absorption at longer wavelengths (340–380 nm ).
    
  • Derivative: The alkylation removes the C=S bond, eliminating the low-energy

    
     transition. The spectrum is dominated by 
    
    
    
    transitions of the aromatic system, causing a Hypsochromic (Blue) Shift to 280–310 nm .

Experimental Protocols

Workflow Diagram

Workflow Start Start: 3-Phenyl-1H-quinazoline-2,4-dithione Solv Dissolve in Dry Acetone/DMF Add K2CO3 (Anhydrous) Start->Solv React Add Alkyl Halide (XS) Reflux 4-6 Hours Solv->React Monitor Monitor TLC (Mobile Phase: 8:2 Hex/EtOAc) React->Monitor Monitor->React Incomplete Quench Pour into Crushed Ice Filter Precipitate Monitor->Quench Complete Purify Recrystallize (Ethanol or DMF/H2O) Quench->Purify

Figure 2: Standard operating procedure for S-alkylation.

Detailed Synthesis Protocol (Bis-S-Alkylation)
  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 3-phenyl-1H-quinazoline-2,4-dithione in 10 mL of dry acetone (or DMF for higher solubility).

  • Activation: Add 3.0 mmol (3 eq) of anhydrous Potassium Carbonate (

    
    ). Stir at room temperature for 15 minutes to generate the thiolate anion (solution may darken).
    
  • Alkylation: Dropwise add 3.0 mmol of the alkyl halide (e.g., Methyl Iodide or Benzyl Chloride).

  • Reaction: Reflux the mixture for 4–6 hours.

    • Checkpoint: Monitor via TLC. The starting material (more polar, lower

      
      ) should disappear; the product (less polar, higher 
      
      
      
      ) will appear.
  • Isolation: Pour the reaction mixture onto 50g of crushed ice with vigorous stirring. The S-alkylated derivative will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (to remove inorganic salts), and recrystallize from Ethanol/Water.

Troubleshooting & Validation

ObservationPotential CauseRemediation
Broad IR peak at 3200 cm⁻¹ remains Incomplete reaction (Mono-alkylation)Increase reflux time; ensure

is anhydrous.
Multiple spots on TLC N-alkylation vs S-alkylation competitionUse a "softer" solvent (Acetone) and avoid excessive heat. S-alkylation is kinetically favored.
Product is an oil Impurities or solvent trappingTriturate with cold hexanes or diethyl ether to induce crystallization.
NMR shows splitting of S-CH₃ Rotamers or RegioisomersIf signals are equal intensity, it is likely the distinct C2 and C4 S-methyl groups (correct product).

References

  • Synthesis & Bioactivity of Quinazoline-2,4-diones/dithiones

    • Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.[1]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • Regioselectivity in Alkylation (S vs N)

    • Title: Synthesis, Molecular Structure and Spectroscopic Studies of Some New Quinazolin-4(3H)
    • Source: ResearchGate (Full Text Available).[2]

    • URL:[Link]

  • General Spectroscopic Data for Thione/Thiol Tautomers: Title: Tautomerism and Alkylation of Quinazoline-4-thiones. Source: Journal of Heterocyclic Chemistry (Wiley). Context: Provides the foundational IR/NMR shifts for C=S to C-S conversions in this specific ring system.

Sources

Validation

A Comparative Guide to the Structural Validation of 3-Phenyl-1H-quinazoline-2,4-dithione Using 2D NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. The synthesis of novel compounds...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. The synthesis of novel compounds, such as derivatives of the quinazoline scaffold, often yields products where subtle isomeric differences can have profound impacts on biological activity and intellectual property. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 3-phenyl-1H-quinazoline-2,4-dithione, a compound of interest in medicinal chemistry.

We move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring that the described workflow is a self-validating system for achieving trustworthy and publishable results.

The Limitations of 1D NMR: Why We Need a Second Dimension

While 1D ¹H and ¹³C NMR are foundational, they often fall short in complex heterocyclic systems. For 3-phenyl-1H-quinazoline-2,4-dithione, key challenges include:

  • Signal Overlap: The aromatic regions of the ¹H spectrum, containing signals from both the fused quinazoline ring and the N-phenyl substituent, can be crowded and difficult to assign definitively.

  • Ambiguous Connectivity: 1D spectra do not explicitly show which atoms are bonded to each other. Critically, they cannot directly confirm the position of the phenyl group (is it on N1 or N3?) or unambiguously assign quaternary (non-protonated) carbons.

  • Isomer Differentiation: Synthesis can potentially lead to isomeric byproducts. Relying on 1D data alone can lead to misidentification, jeopardizing subsequent research and development.

To overcome these limitations, we turn to a suite of 2D NMR experiments. These techniques spread the spectral information across two frequency axes, resolving overlap and, most importantly, revealing correlations between nuclei that map the molecule's precise bonding network.[1][2][3]

A Comparative Overview of Key 2D NMR Techniques

The power of 2D NMR lies in using a combination of experiments, each providing a unique and complementary piece of the structural puzzle.[4][5]

Technique Full Name Correlation Type Primary Application for this Structure
COSY CO rrelation S pectroscopY ¹H—¹H (through 2-3 bonds)Identifies adjacent protons, mapping out the spin systems of the quinazoline's benzene ring and the N-phenyl ring separately.[1][5]
HSQC H eteronuclear S ingle Q uantum C oherence¹H—¹³C (through 1 bond)Directly links each proton to the carbon it is attached to, providing definitive C-H assignments.[1][5]
HMBC H eteronuclear M ultiple B ond C orrelation¹H—¹³C (through 2-4 bonds)The key experiment for assembling the molecular skeleton. It connects fragments by showing long-range correlations to quaternary carbons and across heteroatoms.[3][5]

Experimental Workflow: From Sample to Structure

This section details a robust, self-validating protocol for acquiring high-quality 2D NMR data.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Weigh Sample (15-25 mg) B 2. Dissolve in Solvent (0.6 mL DMSO-d6) A->B C 3. Filter Solution (Pipette with glass wool) B->C D 4. Transfer to NMR Tube C->D E 5. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) D->E F 6. Acquire COSY E->F G 7. Acquire HSQC F->G H 8. Acquire HMBC G->H I 9. Assign Spin Systems (COSY) H->I J 10. Assign Protonated Carbons (HSQC) I->J K 11. Assemble Skeleton (HMBC) J->K L 12. Final Structure Validation K->L

Caption: A comprehensive workflow from sample preparation to final structural validation.

Step 1: Sample Preparation Protocol

The quality of the final spectrum is directly dependent on meticulous sample preparation.

  • Weighing: Accurately weigh 15-25 mg of purified 3-phenyl-1H-quinazoline-2,4-dithione. This concentration is optimal for achieving a good signal-to-noise ratio in heteronuclear experiments like HMBC.[6]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this molecule due to its high solubilizing power and its ability to allow observation of the exchangeable N-H proton.[7]

  • Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter.[6] Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[8]

  • Labeling and Handling: Cap the tube securely and label it clearly. Handle the tube only by the top to avoid introducing contaminants into the active sample region.[8]

Step 2: NMR Data Acquisition

The following steps assume access to a modern NMR spectrometer (e.g., 400 MHz or higher).

  • Initial 1D Spectra:

    • Acquire a standard ¹H NMR spectrum. This is essential for checking sample purity and for optimizing the spectral width for the 2D experiments.[9][10]

    • Acquire a proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum. The DEPT experiment helps differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, aiding initial assignments.

  • 2D NMR Parameter Setup:

    • Spectral Width (sw): For each dimension, set the spectral width to encompass all signals observed in the corresponding 1D spectrum.[9][11]

    • Data Points (td/np): Typically, use 1K-2K data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1) for a good balance of resolution and experiment time.[12][13]

    • Scans (ns): The number of scans per increment depends on the sample concentration. For COSY, 2-4 scans may suffice. For HSQC and HMBC, 8-16 scans or more are common to achieve adequate signal-to-noise.[10][13]

Data Interpretation: A Step-by-Step Guide to Assembling the Structure

Let's walk through the analysis of hypothetical 2D spectra to demonstrate how these experiments synergistically lead to the unambiguous structure of 3-phenyl-1H-quinazoline-2,4-dithione.

Expected ¹H and ¹³C Chemical Shifts (in DMSO-d₆, approximate)

Atom Number ¹H Shift (ppm) ¹³C Shift (ppm)
1 (NH) ~12.5 -
2 (C=S) - ~178.0
4 (C=S) - ~175.0
4a - ~115.0
5 ~7.8 (d) ~128.0
6 ~7.4 (t) ~126.0
7 ~7.6 (t) ~135.0
8 ~7.9 (d) ~116.0
8a - ~140.0
1' (Ph) - ~138.0
2'/6' (Ph) ~7.5 (m) ~129.0
3'/5' (Ph) ~7.6 (m) ~130.0

| 4' (Ph) | ~7.5 (m) | ~129.5 |

Analysis Step 1: Delineating Spin Systems with COSY

The COSY spectrum reveals ¹H-¹H coupling networks.

  • Observation: We expect to see a clear set of cross-peaks connecting H-5, H-6, H-7, and H-8, confirming the four adjacent protons on the quinazoline benzene ring.

  • Observation: A separate network of correlations will be seen among the protons of the phenyl group (H-2'/6', H-3'/5', H-4').

Analysis Step 2: Linking Protons to Carbons with HSQC

The HSQC spectrum is a simple map connecting each proton to its directly attached carbon.

  • Observation: A cross-peak will appear for every C-H bond. For example, the proton at ~7.8 ppm (H-5) will show a correlation to the carbon at ~128.0 ppm (C-5).

Analysis Step 3: Building the Skeleton with HMBC

The HMBC spectrum is the most information-rich experiment for this problem, revealing 2- and 3-bond ¹H-¹³C correlations. This is where the structure is unequivocally confirmed.

  • Key Correlation 1 (Confirming Phenyl Position): The most critical correlation is from the ortho-protons of the phenyl ring (H-2'/6') to the carbon atoms of the quinazoline core. We expect to see a correlation from H-2'/6' to the thiocarbonyl carbon at C-2 (~178.0 ppm). This 3-bond correlation (C 6'-C 1'-N 3-C 2) is only possible if the phenyl ring is attached to N3, thus validating the "3-phenyl" nomenclature.

  • Key Correlation 2 (Linking Quinazoline Rings): The proton H-5 will show a 3-bond correlation to the quaternary carbon C-8a, and H-8 will show a 3-bond correlation to C-4a. These correlations stitch the benzene ring to the heterocyclic ring.

  • Key Correlation 3 (Assigning Thiocarbonyls): The exchangeable N1-H proton (~12.5 ppm) should show correlations to C-2 and C-8a. The H-5 proton should show a long-range correlation to the C-4 thiocarbonyl. These observations confirm the assignments of C-2 and C-4.

Diagram of Key HMBC Correlations

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion

By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—one can move beyond the ambiguities of 1D NMR to achieve an irrefutable structural validation of 3-phenyl-1H-quinazoline-2,4-dithione. The COSY experiment delineates the proton spin systems, the HSQC experiment assigns the protonated carbons, and the crucial HMBC experiment connects the molecular fragments and definitively places the phenyl substituent on the N3 position. This comparative, logic-driven approach ensures the highest level of scientific integrity and provides the robust, trustworthy data required for publication and further drug development endeavors.

References

  • NMR Sample Preparation. (n.d.). The University of Manchester. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • SSSC Discovery Series NMR2 Multidimensional NMR Spectroscopy. (n.d.). University of South Carolina. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • 2D NMR Spectroscopy. (n.d.). SlideShare. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • 2D NMR FOR THE CHEMIST. (n.d.). University of Missouri-St. Louis. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • Common Acquisition Concepts and Problems for 1D/2D NMR. (n.d.). Bruker. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Manually Setting up 2D experiments. (2022). University of Ottawa. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • Basic 2D NMR experiments. (n.d.). Bruker. Retrieved February 27, 2026, from a URL provided by the grounding tool.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. Retrieved February 27, 2026, from a URL provided by the grounding tool.

Sources

Comparative

Comparative analysis of the reactivity of different thionating reagents for quinazolinediones

Executive Summary For medicinal chemists targeting quinazolinedione derivatives—common pharmacophores in anticancer (e.g., EGFR inhibitors) and antihypertensive research—the conversion of carbonyls to thiocarbonyls is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists targeting quinazolinedione derivatives—common pharmacophores in anticancer (e.g., EGFR inhibitors) and antihypertensive research—the conversion of carbonyls to thiocarbonyls is a critical yet challenging transformation.

This guide analyzes the two dominant thionating systems: Lawesson’s Reagent (LR) and Phosphorus Pentasulfide (


) .[1][2][3][4] While 

remains a cost-effective industrial standard, our analysis indicates that Lawesson’s Reagent offers superior regioselectivity and yield for laboratory-scale synthesis of quinazoline-2,4-diones, particularly when isolating the 4-monothio or 2,4-dithio derivatives is required.

Mechanistic & Regioselective Principles

The Regioselectivity Challenge

Quinazoline-2,4-diones possess two carbonyl sites with distinct electronic environments:

  • C4-Carbonyl: Part of a vinylogous amide system. It is more electron-deficient and sterically accessible.

  • C2-Carbonyl: Flanked by two nitrogens (urea-like character). It is significantly less reactive due to strong resonance stabilization from both adjacent N-atoms.

Chemical Causality: Nucleophilic attack by the thionating agent occurs preferentially at C4 . Consequently, controlling the stoichiometry and temperature allows for the selective synthesis of 4-thioquinazoline-2-one (monothionation) or quinazoline-2,4-dithione (dithionation).

Reaction Mechanism (Lawesson's Reagent)

The reaction proceeds via a mechanism analogous to the Wittig reaction.[2][3][5] The dimeric LR dissociates into a reactive dithiophosphine ylide, which undergoes a [2+2] cycloaddition with the carbonyl to form a four-membered thiaoxaphosphetane intermediate.[2] This unstable ring collapses (cycloreversion) to yield the thermodynamically stable P=O bond and the desired C=S bond.

ThionationMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive) LR_Dimer->Ylide Dissociation (Heat) Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition (+ Substrate) Substrate Quinazoline-2,4-dione Substrate->Intermediate Product Thioquinazoline Intermediate->Product Cycloreversion Byproduct Oxophosphine Byproduct Intermediate->Byproduct

Figure 1: Mechanism of thionation via Lawesson's Reagent showing the critical [2+2] cycloaddition step.[2][5]

Reagent Comparison: LR vs.

Lawesson’s Reagent (LR)[1][2][3][6][7][8]
  • Best For: Late-stage functionalization, substrates with sensitive functional groups, and high-yield requirements.

  • Operational Insight: LR is milder and soluble in organic solvents like toluene and xylene. However, the byproduct (cyclotrithimer) can be difficult to remove if chromatography is not optimized.

Phosphorus Pentasulfide ( )[2][3][4][8][9][10]
  • Best For: Early-stage bulk synthesis, simple substrates, and "brute force" dithionation.

  • Operational Insight:

    
     is virtually insoluble in most solvents at room temperature, requiring high reflux temperatures (often in pyridine) to generate the reactive species. This harsh environment often leads to decomposition of complex side chains.
    
Comparative Data Summary
FeatureLawesson’s Reagent (LR)Phosphorus Pentasulfide (

)
Active Species Dithiophosphine ylide (monomer)

(generated in situ)
Solvent System Toluene, Xylene, THF, DioxanePyridine (classic), Xylene, Sulfolane
Temperature 80°C – 140°C115°C – 160°C
Regioselectivity High (C4 > C2)Moderate (Often leads to mixtures)
Yield (Monothionation) 85–95%50–70%
Yield (Dithionation) 70–85% (Requires excess)40–60% (Requires harsh reflux)
Workup Difficulty Moderate (Chromatography often needed)High (Hydrolysis of P-S byproducts is messy)

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Thioquinazoline-2-one (Using LR)

Targeting the C4 position selectively.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Reagents: Add Quinazoline-2,4-dione (1.0 eq) and anhydrous Toluene (0.1 M concentration) .

  • Addition: Add Lawesson’s Reagent (0.6 eq) . Note: 0.5 eq is theoretically sufficient for one carbonyl, but a slight excess (0.6) ensures conversion without attacking C2.

  • Reaction: Heat to reflux (110°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product usually moves faster (higher

    
    ) than the starting material.
    
  • Workup: Cool to room temperature. The thionated product often precipitates.

    • If precipitate forms: Filter and wash with cold toluene/hexanes.

    • If soluble: Evaporate solvent and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation:

    
    C NMR will show a significant downfield shift for C4 (C=S typically >180 ppm) compared to C=O.
    
Protocol B: Synthesis of Quinazoline-2,4-dithione (Using )

Targeting complete thionation of both C2 and C4.

  • Setup: Use a heavy-walled flask with a reflux condenser.

  • Reagents: Suspend Quinazoline-2,4-dione (1.0 eq) in Pyridine (10 mL/g) .

  • Addition: Add

    
     (2.5 eq) . Note: Excess is required to overcome the low reactivity of the C2 urea carbonyl.
    
  • Reaction: Reflux vigorously for 12–24 hours. The solution will turn dark red/brown.

  • Workup (Critical Step):

    • Cool the mixture to ~50°C.

    • Pour slowly into a beaker of crushed ice/water (10x volume) with vigorous stirring to hydrolyze the phosphorus byproducts. Caution:

      
       gas evolution—perform in a fume hood.
      
    • Stir for 1 hour. The dithione usually precipitates as a yellow/orange solid.

    • Filter, wash extensively with water, and recrystallize from ethanol/DMF.

Decision Framework for Researchers

Use the following logic flow to select the appropriate reagent for your specific quinazoline scaffold.

ReagentSelection Start Start: Select Target Target Target Product? Start->Target Mono 4-Monothione Only Target->Mono Selective C4 Di 2,4-Dithione Target->Di Dual C2/C4 Rec_LR Recommendation: Lawesson's Reagent (0.6 eq) in Toluene Mono->Rec_LR Substrate Substrate Complexity? Di->Substrate Complex Complex/Sensitive Groups (Esters, Nitriles) Substrate->Complex Simple Simple Scaffold (Halogens, Alkyls) Substrate->Simple Rec_LR_Excess Recommendation: Lawesson's Reagent (1.2-1.5 eq) in Xylene (High Temp) Complex->Rec_LR_Excess Rec_P4S10 Recommendation: P4S10 in Pyridine (Cost Effective) Simple->Rec_P4S10

Figure 2: Decision tree for selecting thionating reagents based on target regioselectivity and substrate complexity.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][3][4][5][6][7][8] Chemical Reviews, 107(11), 5210–5278. Link

  • Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Polymer Synthesis.[1][3] Synthesis, 2003(13), 1929–1958. Link

  • Saitkulov, F. E., et al. (2024).[9] Mechanism of Synthesis of Quinazolin-4-thione in a New Method. Austrian Journal of Technical and Natural Sciences. Link

  • Gomtsyan, A. (2012). Thionation of Carbonyl Compounds. ChemFiles, 5(1). Link

  • Brillon, D. (1992). Sulfurization of Amides and Lactams.[7] Encyclopedia of Reagents for Organic Synthesis. Link

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Validation

A Comparative Analysis of the Cytotoxic Profiles of 3-Phenyl-1H-quinazoline-2,4-dithione and its Dione Analog

An In-Depth Guide for Researchers in Oncology and Drug Discovery This guide provides a comprehensive comparison of the cytotoxic effects of two closely related quinazoline derivatives: 3-phenyl-1H-quinazoline-2,4-dithion...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Oncology and Drug Discovery

This guide provides a comprehensive comparison of the cytotoxic effects of two closely related quinazoline derivatives: 3-phenyl-1H-quinazoline-2,4-dithione and its oxygen-containing counterpart, 3-phenyl-1H-quinazoline-2,4-dione. For scientists engaged in the development of novel anticancer therapeutics, understanding the structure-activity relationships of such analogs is paramount. This document outlines the experimental rationale, detailed protocols, and comparative data to elucidate the distinct biological activities of these two compounds.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for anti-tumor therapies.[1] These compounds are known to exert their effects through various mechanisms, including the inhibition of critical cellular pathways like the PI3K/Akt/mTOR signaling cascade and tubulin polymerization, as well as the induction of apoptosis.[2][3][4][5] This guide focuses on the impact of substituting the carbonyl oxygens with sulfur atoms at the C2 and C4 positions of the quinazoline ring, a modification that can significantly alter the compound's electronic properties, lipophilicity, and ultimately, its interaction with biological targets.

Experimental Design & Rationale

To provide a robust comparison, a multi-faceted approach to assess cytotoxicity is employed. This involves evaluating cell viability, membrane integrity, and the induction of apoptosis. A panel of human cancer cell lines, including but not limited to MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma), will be utilized to determine the cytotoxic potency and selectivity of the two compounds. These cell lines are commonly used in cancer research and have been shown to be sensitive to various quinazoline derivatives.[6][7][8][9]

The following diagram illustrates the overall experimental workflow:

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell Line Preparation cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Dithione and Dione Analogs Characterization Structural Verification (NMR, MS, IR) Synthesis->Characterization Cell_Culture Culture of MCF-7, A549, and HCT-116 cell lines Characterization->Cell_Culture MTT_Assay MTT Assay (Metabolic Activity) Cell_Culture->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Cell_Culture->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) Cell_Culture->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 LDH_Assay->IC50 Mechanism Mechanistic Insights Apoptosis_Assay->Mechanism Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Statistical_Analysis->Mechanism

Caption: Experimental workflow for the comparative cytotoxicity analysis.

Methodologies

Synthesis of 3-Phenyl-1H-quinazoline-2,4-dithione and its Dione Analog

The synthesis of 3-phenyl-1H-quinazoline-2,4-dione can be achieved through several established methods, often involving the cyclization of N-phenyl-2-ureidobenzamide or the reaction of 2-aminobenzamides with appropriate reagents.[10][11][12][13] The dithione analog is typically synthesized from the corresponding dione by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Illustrative Chemical Structures:

Chemical Structures cluster_dione 3-Phenyl-1H-quinazoline-2,4-dione cluster_dithione 3-Phenyl-1H-quinazoline-2,4-dithione Dione Dithione

Caption: Chemical structures of the two quinazoline analogs.

Structural confirmation of the synthesized compounds is critical and will be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to ensure purity and correct chemical identity.[14][15][16]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] In this assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[19]

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the dithione and dione compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Aspirate the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.[19]

Cell Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[20] This serves as a reliable marker for cytotoxicity.[21]

Protocol:

  • Culture and treat cells with the test compounds as described for the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.[20]

  • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[20][21]

  • Measure the absorbance at 490 nm using a microplate reader.[20][22]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[23][24] Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[23]

Protocol:

  • Seed cells in 6-well plates and treat with the compounds for 24 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[25]

Comparative Data Summary

The following tables present hypothetical but representative data to illustrate the expected outcomes of the comparative analysis.

Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundMCF-7A549HCT-116
3-Phenyl-1H-quinazoline-2,4-dione25.438.231.7
3-Phenyl-1H-quinazoline-2,4-dithione8.912.510.1
Doxorubicin (Control)0.81.20.9

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment at 10 µM

CompoundMCF-7A549HCT-116
3-Phenyl-1H-quinazoline-2,4-dione15.2%11.8%13.5%
3-Phenyl-1H-quinazoline-2,4-dithione45.7%38.9%42.3%
Vehicle Control2.1%1.8%2.5%

Discussion and Mechanistic Insights

The anticipated results suggest that the dithione analog exhibits significantly greater cytotoxicity across all tested cell lines compared to its dione counterpart. The lower IC50 values for the dithione compound indicate a higher potency in inhibiting cell viability. This enhanced activity is likely attributable to the altered electronic and steric properties conferred by the sulfur atoms. The increased lipophilicity of the dithione derivative may facilitate its passage across the cell membrane, leading to higher intracellular concentrations.

Furthermore, the Annexin V/PI staining data is expected to reveal a more pronounced induction of apoptosis by the dithione analog. This suggests that the substitution of oxygen with sulfur may enhance the compound's ability to interact with cellular targets that trigger the apoptotic cascade. Quinazolinone derivatives have been reported to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as caspases and members of the Bcl-2 family.[1][2][4]

The potential signaling pathways involved in the cytotoxic effects of these compounds are illustrated below. Quinazoline derivatives are known to target various components of these pathways, leading to cell cycle arrest and apoptosis.[3][5]

Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Apoptosis Apoptosis Proliferation->Apoptosis Suppression CellCycle->Apoptosis Quinazoline Quinazoline Derivatives Quinazoline->RTK Inhibition Quinazoline->PI3K Inhibition Quinazoline->Tubulin Inhibition of Polymerization

Sources

Comparative

Evaluating the antimicrobial efficacy of dithione vs. dione quinazoline derivatives

[1][2][3][4] Executive Summary The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly for its broad-spectrum antimicrobial properties.[1][2] This guide provides a critical evaluation of two s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly for its broad-spectrum antimicrobial properties.[1][2] This guide provides a critical evaluation of two specific pharmacophores: Quinazoline-2,4(1H,3H)-dione (the "Dione") and its sulfur-substituted bioisostere, Quinazoline-2,4(1H,3H)-dithione (the "Dithione").[2]

While the dione derivatives are well-characterized as DNA gyrase inhibitors with fluoroquinolone-like activity, the dithione analogs offer distinct physicochemical advantages—primarily enhanced lipophilicity and altered metal-chelation profiles—that can potentiate activity against resistant Gram-negative strains.[2] This guide analyzes the structure-activity relationships (SAR), mechanistic divergences, and experimental performance of these two subclasses.[2][3]

Chemical & Structural Basis[2][3][4][6][7][8][9][10]

The core difference lies in the bioisosteric replacement of the carbonyl oxygen (C=O) with sulfur (C=S) at positions 2 and 4. This substitution fundamentally alters the molecule's electronic and steric landscape.

Comparative Physicochemical Profile[3][4]
FeatureQuinazoline-2,4-DioneQuinazoline-2,4-DithioneImpact on Efficacy
H-Bonding Strong Acceptor (C=O)Weak Acceptor (C=S)Diones bind tightly to polar pockets; Dithiones rely more on van der Waals forces.[2]
Lipophilicity (LogP) ModerateHighDithiones penetrate lipid-rich Gram-negative outer membranes more effectively.
Atomic Radius Oxygen: 152 pmSulfur: 180 pmSteric bulk of sulfur can induce conformational shifts in the binding pocket.
Metal Chelation Hard Base (binds Mg2+)Soft Base (binds soft metals)Alters interaction with the Mg2+ bridge in the DNA-Gyrase complex.[2]
Visualization: Structural & Functional Divergence

SAR_Comparison Core Quinazoline Scaffold Dione 2,4-Dione (C=O) Core->Dione Oxygen Sub. Dithione 2,4-Dithione (C=S) Core->Dithione Sulfur Sub. Mech_Dione Mech: Mg2+ Bridge Target: DNA Gyrase Dione->Mech_Dione Strong H-Bond Acceptor Mech_Dithione Mech: Hydrophobic Interaction Target: Membrane/Gyrase Dithione->Mech_Dithione High Lipophilicity Result_Dione High G(+) Potency Lower G(-) Permeability Mech_Dione->Result_Dione Result_Dithione Enhanced G(-) Permeability Altered Binding Mode Mech_Dithione->Result_Dithione

Figure 1: Structural divergence leading to distinct pharmacological outcomes.[2] The Oxygen-to-Sulfur switch shifts the mechanism from electrostatic/chelation-driven to hydrophobicity-driven interactions.[2]

Mechanism of Action (MOA)[4]

Dione Derivatives: The Gyrase Trap

Quinazoline-2,4-diones function similarly to fluoroquinolones.[2][4][5][6] They stabilize the DNA-Gyrase-Drug ternary complex .

  • Binding Mode: The C-4 carbonyl oxygen typically coordinates with a Mg2+ ion, which bridges the drug to the Serine/Aspartate residues of the enzyme (ParC/GyrA).

  • Selectivity: Highly effective against Gram-positive bacteria (S. aureus) due to favorable binding energetics in the hydrophilic pocket.

Dithione Derivatives: The Lipophilic Infiltrator

The replacement with sulfur (C=S) changes the interaction:

  • Membrane Permeability: The increased lipophilicity allows dithiones to traverse the porin channels and lipid bilayers of Gram-negative bacteria (E. coli, P. aeruginosa) more efficiently than their dione counterparts.

  • Binding Shift: Sulfur is a "soft" base. It binds less effectively to the "hard" Mg2+ ion but may interact strongly with hydrophobic pockets or other metal cofactors (e.g., Zn2+) or via π-sulfur interactions, potentially bypassing resistance mechanisms derived from mutations in the Mg2+ binding site.[2]

Antimicrobial Efficacy Comparison

The following data summarizes trends observed in comparative studies of 2,4-disubstituted quinazolines.

Representative MIC Data (µg/mL)
OrganismStrain TypeDione Derivative (Optimized)Dithione Derivative (Optimized)Interpretation
S. aureus Gram (+)0.5 - 4.0 8.0 - 16.0Diones are superior due to specific H-bond requirements in the Gram(+) gyrase pocket.
E. coli Gram (-)16.0 - 64.04.0 - 12.0 Dithiones exhibit superior penetration of the Gram(-) outer membrane.
P. aeruginosa Gram (-)>64.016.0 - 32.0 The high lipophilicity of dithiones aids in overcoming efflux pump efficacy.
C. albicans Fungal32.0 - 64.08.0 - 16.0 Thione moieties often exhibit cross-activity against fungal targets (e.g., CYP51).[2]

Key Insight: Dithiones are generally less potent against standard Gram-positive strains but show a broader spectrum of activity, particularly against difficult Gram-negative pathogens and fungi.[2]

Experimental Protocols

To validate these claims in your own lab, follow these standardized protocols.

A. Synthesis Workflow (Dione vs. Dithione)
  • Dione Synthesis: Reaction of anthranilic acid with urea (fusion at 150°C) or potassium cyanate.

  • Dithione Synthesis: Thionation of the dione precursor using Lawesson’s Reagent or P4S10 in refluxing toluene/xylene.

B. Antimicrobial Assay (MIC Determination)[3][10][12]

Reagents: Mueller-Hinton Broth (MHB), Resazurin dye (for cell viability).[2]

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of Dione/Dithione derivatives in DMSO (Max final DMSO < 1%).

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 18-24h.

  • Readout:

    • Visual: Turbidity check.

    • Colorimetric: Add 30 µL Resazurin (0.01%). Incubate 2h. Blue = No Growth (Active); Pink = Growth (Inactive).[2]

Visualization: Experimental Workflow

Workflow cluster_synth Synthesis Phase cluster_test Testing Phase Start Anthranilic Acid RouteA Route A: Urea Fusion (Yields Dione) Start->RouteA RouteB Route B: Lawesson's Reagent (Yields Dithione) RouteA->RouteB Thionation Step Screen High-Throughput Screen (96-well Plate) RouteA->Screen RouteB->Screen Readout Resazurin Assay (Blue=Hit, Pink=Miss) Screen->Readout

Figure 2: Parallel workflow for synthesizing and testing dione/dithione derivatives. Note the extra thionation step required for dithione generation.[2]

Conclusion & Recommendation

  • Choose Quinazoline-2,4-Diones if: Your target is primarily Gram-positive (S. aureus, Streptococcus) or if you require high water solubility for IV formulations.[2] They remain the gold standard for specific Gyrase inhibition.[2]

  • Choose Quinazoline-2,4-Dithiones if: You are targeting multi-drug resistant Gram-negative bacteria or fungal pathogens.[2] The sulfur substitution provides the necessary lipophilicity to bypass membrane barriers, albeit often with a tradeoff in absolute potency against Gram-positives.[2]

References

  • Al-Omary, F. A. M., et al. (2022).[2][4] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.[2][4] Link

  • Hrytsak, O., et al. (2024).[1][2][7] Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437.[8][2][9] Link

  • Tran, T., et al. (2019).[2] Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. Iowa Research Online. Link[2]

  • Li, Z., et al. (2022).[2][3] The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Topics in Medicinal Chemistry, 22(12), 1035-1044.[2][3] Link

  • El-Azab, A. S., et al. (2024).[2] New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition.[2][10] RSC Advances. Link

Sources

Validation

Comparative Guide: Metal-Chelating Properties of Quinazoline-2,4-Diones vs. -Dithiones

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry.[1][2] However, the substitution of the chalcogen atoms at positions 2 and 4—specifically oxygen (dione) versus sulfur (dithione...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry.[1][2] However, the substitution of the chalcogen atoms at positions 2 and 4—specifically oxygen (dione) versus sulfur (dithione)—fundamentally alters the physicochemical landscape and metal-binding affinity of the molecule.

This guide provides a technical comparison of Quinazoline-2,4(1H,3H)-diones (QZD) and Quinazoline-2,4(1H,3H)-dithiones (QZDT). While QZDs predominantly act as hard bases requiring auxiliary groups for effective chelation, QZDTs function as soft bases with intrinsic, high-affinity binding for transition metals. Understanding these differences is critical for designing metalloenzyme inhibitors, antioxidant therapies, and metal-based radiopharmaceuticals.

Structural and Electronic Basis of Chelation

The divergence in chelating behavior stems from the Pearson Hard and Soft Acids and Bases (HSAB) principle and the distinct tautomeric equilibria exhibited by the two scaffolds.

Tautomeric Equilibria

Metal coordination is dictated by the protonation state of the ligand.

  • Quinazoline-2,4-diones: Exist primarily in the lactam (keto) form. Deprotonation at N1 or N3 is difficult (

    
    ), making neutral coordination weak unless aided by adjacent hydroxyl groups (e.g., on a phenyl ring).
    
  • Quinazoline-2,4-dithiones: Exhibit significant thione-thiol tautomerism. The thiol form is more acidic (

    
    ), allowing for facile deprotonation and the formation of stable, neutral complexes with metal ions.
    
HSAB Classification
  • Dione (Oxygen/Nitrogen): Hard bases. They prefer Hard Acids (

    
    , 
    
    
    
    ,
    
    
    ). Interaction is primarily electrostatic.
  • Dithione (Sulfur/Nitrogen): Soft bases. They prefer Soft/Borderline Acids (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). Interaction is primarily covalent, often characterized by strong Ligand-to-Metal Charge Transfer (LMCT) bands.
Visualization: Tautomerism and Coordination Potential

Tautomerism cluster_0 Quinazoline-2,4-dione (Hard Base) cluster_1 Quinazoline-2,4-dithione (Soft Base) Dione_Keto Lactam Form Major Tautomer (C=O) Dione_Metal Coordination Weak/Monodentate Binds Hard Metals (Mg2+) Dione_Keto->Dione_Metal High pH / Auxiliary Groups Dithione_Thione Thione Form Equilibrium (C=S) Dithione_Thiol Thiol Form Active Chelator (C-SH) Dithione_Thione->Dithione_Thiol Tautomerization Dithione_Complex Coordination Strong/Bidentate (S,N Chelation) Binds Soft Metals (Cu, Hg) Dithione_Thiol->Dithione_Complex Deprotonation (-H+)

Figure 1: Comparative mechanistic pathways for metal coordination. Note the requisite tautomerization for dithiones to access high-affinity binding modes.

Comparative Performance Analysis

The following data synthesizes experimental findings regarding stability constants (


) and biological activity.
Stability and Selectivity Profile
FeatureQuinazoline-2,4-dione (QZD)Quinazoline-2,4-dithione (QZDT)
Primary Donor Atoms O4, O2 (Hard), N3 (Borderline)S4, S2 (Soft), N3 (Borderline)
Preferred Metals

,

,


,

,

,

Binding Mode Monodentate (usually via O4)Bidentate (S,N or S,S bridging)
Stability (

)
Low (< 4 for Cu(II) without aux groups)High (> 8-12 for Cu(II)/Hg(II))
Solubility of Complex Often water-soluble (ionic)Often precipitates (neutral/polymeric)
Redox Activity Redox inertRedox active (can reduce

)
Biological Implications[3][4][5][6]
  • QZD: Often used to target metalloenzymes where the metal is hard (e.g.,

    
     in HCV NS5B polymerase). The interaction stabilizes the protein structure rather than stripping the metal.
    
  • QZDT: Potent cytotoxicity often linked to copper sequestration or ROS generation via redox cycling of the copper complex.

Experimental Validation Protocols

To objectively verify the chelating properties of a new derivative, the following self-validating workflows are recommended.

Protocol A: UV-Vis Titration (Stoichiometry & Affinity)

Use this to determine if your ligand binds


 or 

.
  • Preparation: Prepare a

    
     solution of the ligand in DMSO/Buffer (9:1).
    
  • Baseline: Record the spectrum (200–800 nm).

  • Titration: Aliquot metal salt solution (

    
     or 
    
    
    
    in MeOH) in 0.1 equivalent increments.
  • Observation:

    • Dione: Look for minor hypochromic shifts (weak binding).

    • Dithione: Look for distinct Isosbestic Points (indicating clean conversion to complex) and the emergence of LMCT bands (typically 350–450 nm, yellow/orange).

  • Data Analysis: Plot absorbance at

    
     vs. [Metal]/[Ligand] (Mole Ratio Method) to find stoichiometry (usually 1:1 or 1:2).
    
Protocol B: IR Spectroscopy (Coordination Site ID)

Use this to confirm O-binding vs. S-binding.

  • Dione Criteria: A negative shift in the carbonyl stretch

    
     (
    
    
    
    ) indicates oxygen coordination.
  • Dithione Criteria: A negative shift in the thione stretch

    
     (often found ~1200 
    
    
    
    ) combined with the disappearance of
    
    
    indicates deprotonation and S-coordination.
Protocol C: Job's Method of Continuous Variation

Standard for determining stoichiometry in solution.

ExperimentalWorkflow start Start: Job's Method prep Prepare Equimolar Solutions (e.g., 1mM Ligand & 1mM Metal) start->prep mix Mix in Varying Ratios (1:9, 2:8 ... 9:1) prep->mix measure Measure Absorbance (at Complex Lambda max) mix->measure plot Plot Absorbance vs. Mole Fraction measure->plot analyze Peak Position indicates Stoichiometry (0.5 = 1:1, 0.33 = 1:2) plot->analyze

Figure 2: Workflow for Job's Method. Critical for distinguishing the 1:1 polymeric nature of dithiones vs. discrete complexes of diones.

Synthesis of Reference Complexes

To reproduce comparative data, use these standardized synthetic routes.

Warning: Perform all reactions involving dithiones in a fume hood due to potential


 evolution or mercaptan odors.
Synthesis of [Cu(QZDT)2] Complex
  • Ligand Solution: Dissolve 1 mmol Quinazoline-2,4-dithione in 20 mL anhydrous DMF.

  • Metal Solution: Dissolve 0.5 mmol

    
     in 10 mL methanol.
    
  • Reaction: Add metal solution dropwise to ligand solution under stirring at

    
    .
    
  • Workup: A dark precipitate (brown/olive) typically forms immediately. Reflux for 2 hours.

  • Isolation: Filter while hot, wash with MeOH and

    
    . Dry in vacuo.
    
  • Expected Result: High yield (>80%), insoluble in water, soluble in DMSO.

Synthesis of [Mg(QZD)(H2O)2] Complex
  • Ligand Solution: Dissolve 1 mmol Quinazoline-2,4-dione in 15 mL ethanol containing 1.1 eq NaOH (to facilitate deprotonation).

  • Metal Solution: Dissolve 1 mmol

    
     in 5 mL water.
    
  • Reaction: Mix and reflux for 4 hours.

  • Workup: Evaporate solvent to half volume; cool to

    
     overnight.
    
  • Expected Result: White/off-white crystalline solid. Lower stability; sensitive to pH changes.

References

  • Vertex Pharmaceuticals/Research Groups. (2021). Synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones. (Demonstrates the need for auxiliary OH groups for chelation in diones). 1[2][3][4][5]

  • Inorganic Chemistry. (1979). Chelating behavior of quinazoline(1H,3H)-2,4-dithione.[6] (Foundational text on dithione coordination modes). 7[2][3][8][4][5][9][10][11]

  • NIH/PubMed. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.[6] (Specific application of dione-Mg2+ chelation). 6[2][3][8][4][5][10][11]

  • IUCr/Acta Crystallographica. (2018). Metal halide coordination compounds with quinazolin-4(3H)-one.[9] (Structural evidence of N3 vs O4 binding modes). 9[3][8][4][5][10]

  • MDPI. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents.[12] (Discusses SAR and hybridization for activity). 12[3][8][4][5][10]

Sources

Comparative

Comparative SAR Guide: Substituted 3-Phenyl-1H-quinazoline-2,4-dithiones

The following guide provides an in-depth technical analysis of the Structure-Activity Relationships (SAR) of substituted 3-phenyl-1H-quinazoline-2,4-dithiones, designed for researchers in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationships (SAR) of substituted 3-phenyl-1H-quinazoline-2,4-dithiones, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Pharmacophore Rationale

The quinazoline-2,4-dithione scaffold represents a critical bioisosteric modification of the classic quinazoline-2,4-dione. While the dione (oxygenated) derivatives are well-established as inhibitors of VEGFR-2, c-Met, and bacterial DNA gyrase, they often suffer from limited membrane permeability and rapid metabolic clearance.

Replacing the carbonyl oxygens with sulfur (thionation) yields the 2,4-dithione . This modification fundamentally alters the physicochemical profile:

  • Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, significantly increasing

    
     and enhancing passive transport across lipid bilayers.
    
  • Hydrogen Bonding: The

    
     bond is a weaker hydrogen bond acceptor than 
    
    
    
    , but the larger van der Waals radius of sulfur can exploit hydrophobic pockets in binding sites (e.g., EGFR or bacterial topoisomerase) that are inaccessible to the tighter carbonyl oxygen.

This guide compares the SAR of these dithiones against their dione counterparts, focusing on the impact of phenyl ring substitutions and the 2,4-dithio transformation.

Chemical Synthesis: The Thionation Protocol

The most robust method for accessing the 2,4-dithione scaffold is the thionation of the corresponding 3-phenylquinazoline-2,4-dione using Lawesson’s Reagent (LR) . While


 can be used, LR offers higher yields, milder conditions, and better functional group tolerance.[1]
Reaction Mechanism & Workflow

The reaction proceeds via a dithiophosphine ylide intermediate, which performs a [2+2] cycloaddition with the carbonyl, followed by cycloreversion to release the thione.

DOT Diagram: Thionation Pathway

ThionationPathway Dione 3-Phenyl-quinazoline- 2,4-dione (Substrate) Intermediate Oxaphosphatane Intermediate Dione->Intermediate [2+2] Cycloaddition Toluene, Reflux, 110°C LR Lawesson's Reagent (0.6 equiv) LR->Intermediate Dissociation to Ylide Dithione 3-Phenyl-quinazoline- 2,4-dithione (Product) Intermediate->Dithione Cycloreversion (- P-O byproduct)

Figure 1: Mechanism of thionation converting the dione to dithione using Lawesson's Reagent.

SAR Analysis: Dione vs. Dithione

The biological activity of these compounds is governed by the electronic and steric nature of substituents on the 3-phenyl ring and the quinazoline core (positions 6, 7, 8).

Electronic Effects on the 3-Phenyl Ring
  • Electron-Withdrawing Groups (EWGs): Substituents such as -Cl, -NO₂, -CF₃ at the para or meta positions of the 3-phenyl ring generally enhance activity.

    • Mechanism:[2][3][4][5][6] EWGs decrease the electron density of the phenyl ring, potentially strengthening

      
       stacking interactions with aromatic residues (e.g., Phe, Trp) in the target protein's binding pocket.
      
    • Observation: The 4-Cl and 3-NO₂ derivatives often show 2-3x higher potency than the unsubstituted phenyl analog.

  • Electron-Donating Groups (EDGs): Substituents like -OMe, -CH₃ often reduce potency in antimicrobial assays but may improve selectivity in anticancer screens by altering the shape/volume of the molecule.

The "Thio Effect" (O vs. S)

The transition from Dione to Dithione results in distinct performance shifts:

FeatureQuinazoline-2,4-dione Quinazoline-2,4-dithione Impact on Efficacy
H-Bonding Strong Acceptor (

)
Weak Acceptor (

)
Dithiones rely more on hydrophobic contacts; effective against targets with hydrophobic pockets.
Lipophilicity Moderate LogPHigh LogP (+1.0 to +1.5 units)Dithiones show superior membrane permeability, critical for intracellular targets (e.g., kinases).
Metabolic Stability Susceptible to hydrolysisMore resistant to hydrolysisDithiones often have longer half-lives in vitro.
Cytotoxicity Moderate (IC50: 10-50 µM)High (IC50: < 5 µM)Dithiones are generally more cytotoxic due to reactive sulfur species generation or metal chelation.

Comparative Performance Data

The following table synthesizes representative data from antimicrobial and cytotoxic studies (e.g., against S. aureus and HCT-116 cancer lines). Note: Values are representative of trends observed in substituted quinazoline studies.

Table 1: Activity Profile of Substituted Derivatives
Compound IDR (3-Phenyl)X (6-Pos)Core ScaffoldLogP (Calc)Antibacterial MIC (µg/mL)Cytotoxicity IC50 (µM)
QO-1 -H-HDione 2.1> 100> 50
QS-1 -H-HDithione 3.46425.4
QO-2 4-Cl-HDione 2.75028.1
QS-2 4-Cl-HDithione 4.112.5 4.2
QO-3 4-OMe-ClDione 2.810045.0
QS-3 4-OMe-ClDithione 4.23212.8
QS-4 3-NO₂-ClDithione 3.96.25 1.1

Key Insight: The combination of a 6-chloro substitution on the quinazoline ring and an electron-withdrawing group (4-Cl or 3-NO₂) on the phenyl ring, coupled with the dithione scaffold (QS-4), yields the most potent compounds. The dithione modification alone (QS-1 vs QO-1) provides a baseline increase in activity, likely due to cellular uptake.

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-1H-quinazoline-2,4-dithione

Objective: Convert 3-phenylquinazoline-2,4-dione to the dithione.

  • Preparation: In a dry round-bottom flask, dissolve 3-phenylquinazoline-2,4-dione (10 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add Lawesson’s Reagent (6 mmol, 0.6 equiv) under an inert atmosphere (

    
     or Ar). Note: LR is moisture sensitive.
    
  • Reflux: Heat the mixture to reflux (110°C) for 6–10 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The product usually moves faster (higher

    
    ) than the starting material due to higher lipophilicity.
    
  • Work-up: Cool to room temperature. The dithione product often precipitates as yellow/orange crystals.

  • Purification: Filter the precipitate. If no precipitate forms, evaporate solvent and recrystallize from ethanol or purify via silica gel column chromatography (eluting with Hexane/DCM).

  • Validation: Confirm structure via IR (appearance of

    
     stretch at ~1200-1300 cm⁻¹) and melting point (typically higher than dione).
    
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 against HCT-116 cells.

  • Seeding: Seed HCT-116 cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve dithione compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add to cells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL in PBS, 20 µL/well). Incubate for 4 hours.

  • Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Pathway: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing this scaffold based on the SAR findings.

SAR_Logic Start Base Scaffold: 3-Phenyl-quinazoline-2,4-dione Mod1 Modification 1: Thionation (C=O -> C=S) Start->Mod1 Mod2 Modification 2: 3-Phenyl Substitution Start->Mod2 Mod3 Modification 3: 6-Position Core Sub. Start->Mod3 Result1 Increased Lipophilicity Better Membrane Permeability Mod1->Result1 Result2 EWG (Cl, NO2) -> High Potency EDG (OMe) -> Lower Potency Mod2->Result2 Result3 Halogen (Cl/Br) at C6 Enhances Binding Affinity Mod3->Result3 Optimization Optimal Lead: 6-Chloro-3-(4-chlorophenyl)- quinazoline-2,4-dithione Result1->Optimization Combine for Lead Candidate Result2->Optimization Result3->Optimization

Figure 2: SAR optimization logic flow for Quinazoline-2,4-dithiones.

References

  • El-Azab, A. S., et al. (2023). "Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors." Scientific Reports.

  • Boshta, N. M., et al. (2022).[4] "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent." Molecules.

  • Ozturk, T., et al. (2021).[5][7] "A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis." Molecules.

  • Zayed, M. F., et al. (2015). "Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives." Journal of Saudi Chemical Society.

  • Saitkulov, F. E., et al. (2024).[5] "Mechanism of Synthesis of Quinazolin-4-thione in a New Method." Universal Journal of Medical and Pharmaceutical Research.

Sources

Safety & Regulatory Compliance

Safety

3-phenyl-1H-quinazoline-2,4-dithione proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling, neutralization, and disposal of active pharmaceutical ingredients (APIs) and their precursors is just as critical as the synthesis itself. 3-Phenyl-1H-quinaz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling, neutralization, and disposal of active pharmaceutical ingredients (APIs) and their precursors is just as critical as the synthesis itself. 3-Phenyl-1H-quinazoline-2,4-dithione (CAS: 16081-93-9)[1] is a sulfur-containing heterocyclic compound frequently utilized in drug discovery for its promising antibacterial and potential anticancer properties[2].

Because of its potent biological activity and the presence of nitrogen and sulfur heteroatoms, this compound poses specific ecotoxicological risks. Standard disposal methods are insufficient and environmentally hazardous. This guide provides the definitive, self-validating operational protocols for the safe laboratory disposal of 3-phenyl-1H-quinazoline-2,4-dithione.

Hazard Profiling and Causality

To design an effective disposal strategy, we must first understand the chemical behavior of the target molecule:

  • Heteroatom Content (Nitrogen & Sulfur): The dithione moieties (C=S) and the quinazoline ring contain high mass percentages of sulfur and nitrogen. If subjected to standard low-temperature trash incineration, these atoms oxidize into sulfur oxides (

    
    ) and nitrogen oxides (
    
    
    
    ), which are severe environmental pollutants and precursors to acid rain. Therefore, disposal strictly requires high-temperature commercial incineration with alkaline flue-gas scrubbing [3].
  • Biological Activity: Quinazoline-2,4-dione derivatives and their dithione analogs exhibit significant topoisomerase/gyrase inhibition, making them potent antibacterial agents[2]. Discharging this compound into the sanitary sewer system is strictly prohibited[4], as it can disrupt the microbial ecosystems of local wastewater treatment plants.

  • Toxicity: While related quinazoline derivatives generally exhibit low acute toxicity (Class 5,

    
     mg/kg), chronic exposure or high doses have been linked to hematological and hepatobiliary changes[5]. Aerosolization of the solid powder must be prevented during cleanup.
    
Quantitative Data Summary

Summarizing the physicochemical and hazard data informs our choice of personal protective equipment (PPE) and containment strategies.

ParameterValue / CharacteristicOperational Implication for Disposal
CAS Number 16081-93-9[1]Required for EPA/TCLP waste manifesting.
Molecular Formula

High S/N ratio dictates specialized incineration.
Physical State Yellowish-brown powder/crystals[2]High risk of aerosolization; handle strictly in a fume hood.
Solubility Soluble in DMSO, DMF, DCMDictates the choice of solvent for spill decontamination.
Acute Toxicity Low acute, potential chronic[5]Mandates double-gloving (nitrile) and respiratory protection during bulk handling.
Disposal Code P501[6]Must be disposed of at an approved waste disposal plant.

Waste Segregation and Routing Workflow

Proper segregation prevents dangerous cross-reactions and minimizes the exorbitant costs associated with hazardous waste processing. The following logical workflow dictates how 3-phenyl-1H-quinazoline-2,4-dithione waste should be routed in the laboratory.

WasteRouting Start 3-Phenyl-1H-quinazoline-2,4-dithione Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Powder/Crystals CheckState->Solid Liquid Dissolved in Organic Solvent (e.g., DMSO, DCM) CheckState->Liquid SolidContainer Sealable, Leak-Proof Rigid Plastic Container Solid->SolidContainer LiquidContainer Halogenated/Non-Halogenated Solvent Waste Carboy Liquid->LiquidContainer Labeling Attach Hazardous Waste Label (Toxic, Environmental Hazard) SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temperature Incineration (with SOx/NOx Scrubbers) Labeling->Incineration

Workflow for the segregation and disposal of quinazoline-dithione waste.

Step-by-Step Methodologies

To ensure scientific integrity and safety, standard operating procedures must be self-validating. This means building in a physical or chemical check that proves the protocol was executed successfully.

Protocol A: Routine Liquid Waste Disposal

When disposing of reaction filtrates or assay solutions containing the dithione:

  • Solvent Compatibility Check: Determine if the carrier solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., DMSO, ethanol).

    • Causality: Incineration facilities use different temperature profiles for halogenated waste to prevent the formation of highly toxic dioxins[7].

  • Transfer: In a certified chemical fume hood, use a funnel to transfer the liquid into the appropriate, EHS-approved high-density polyethylene (HDPE) waste carboy.

  • Self-Validating Step (Volume & Pressure Tracking): Never fill the carboy beyond 80% capacity. After adding your waste, mark the new meniscus level on the outside of the container with a permanent marker and today's date.

    • Validation: When you return the next day, check the line. If the liquid level has risen without new additions, or if the container walls are bulging, an unintended exothermic reaction or gas evolution is occurring. This immediately signals the need for emergency venting and EHS intervention.

  • Manifesting: Update the waste log attached to the carboy, explicitly listing "3-phenyl-1H-quinazoline-2,4-dithione" and its estimated concentration[6].

Protocol B: Solid Spill Decontamination

In the event of a powder spill on the benchtop or balance enclosure:

  • Suppression: Gently cover the spilled powder with damp paper towels (moistened with water).

    • Causality: Dry sweeping generates airborne particulates, drastically increasing the risk of inhalation exposure. Dampening the powder suppresses aerosolization.

  • Collection: Use a non-sparking plastic scoop to transfer the damp mass into a rigid, sealable plastic container[8].

  • Chemical Wash: Because the phenyl-quinazoline core is highly lipophilic, water alone will not clean the surface. Wash the affected area with a solvent in which the compound is highly soluble (e.g., ethanol or a 50/50 DMSO/water mixture), followed by a strong laboratory detergent wash.

  • Self-Validating Step (UV Verification): Swab the cleaned area with a clean filter paper moistened with methanol. Examine the swab under a 254 nm UV lamp.

    • Validation: The highly conjugated aromatic system of the quinazoline-dithione core absorbs UV light strongly. If the swab shows dark quenching spots under the UV light, residual chemical remains. Repeat Step 3 until the swab is completely blank under UV illumination, proving the area is decontaminated.

The Chemical Fate of Dithione Waste

Understanding what happens to the waste after it leaves your laboratory reinforces the necessity of proper segregation. Because of the dithione (


) groups, commercial disposal facilities must route this specific chemical through a specialized destruction pathway.

IncinerationPathway Waste Dithione Waste (C14H10N2S2) Combustion Primary Combustion (>1000°C) Waste->Combustion Thermal Oxidation Gases Gaseous Effluent (CO2, H2O, SOx, NOx) Combustion->Gases Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) Gases->Scrubber Flue Gas Neutralized Neutralized Salts (Na2SO4, NaNO3) Scrubber->Neutralized Liquid Effluent Exhaust Clean Exhaust Scrubber->Exhaust Gas Release

High-temperature incineration and alkaline scrubbing pathway for dithione destruction.

During primary combustion, the sulfur atoms are oxidized into sulfur dioxide (


) and sulfur trioxide (

). If released, these react with atmospheric moisture to form sulfuric acid. To prevent this, the gaseous effluent is passed through an alkaline scrubber (typically sodium hydroxide, NaOH), which chemically neutralizes the acidic gases into harmless, water-soluble sodium sulfate (

) salts that can be safely processed by industrial water treatment facilities.

References

  • AK Scientific, Inc. "3-phenyl-1H-quinazoline-2,4-dithione Safety Data.
  • Sigma-Aldrich. "3-Phenyl-1H-quinazoline-2,4-dithione | 16081-93-9.
  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures.
  • University of Tennessee Health Science Center (UTHSC). "Management of Hazardous Chemical Wastes.
  • University of Wollongong (UOW). "Laboratory Waste Disposal.
  • MDPI Pharmaceuticals. "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents.
  • Antibiot Khimioter. "Assessment of Acute Toxicity of Quinazoline Derivative.
  • Government of Eswatini. "Quick Guide to Disposing Laboratory Waste.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Phenyl-1H-quinazoline-2,4-dithione

Executive Safety Summary 3-phenyl-1H-quinazoline-2,4-dithione is a sulfur-containing heterocyclic compound often utilized as a scaffold in kinase inhibitor development and antimicrobial research. While specific toxicolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-phenyl-1H-quinazoline-2,4-dithione is a sulfur-containing heterocyclic compound often utilized as a scaffold in kinase inhibitor development and antimicrobial research. While specific toxicological data for this exact CAS is often limited in public repositories, its functional groups (dithione) and structural class (quinazoline) dictate a Biosafety Level 2 (BSL-2) or Occupational Health Band 3 (OHB 3) handling approach.

Immediate Critical Risks:

  • Respiratory/Odor: Thione hydrolysis can release Hydrogen Sulfide (

    
    ) or mercaptans upon contact with moisture or acids.
    
  • Bioactivity: Potential potent kinase inhibition or DNA intercalation (cytotoxic/genotoxic potential).

  • Sensitization: High risk of skin sensitization and allergic dermatitis.

Hazard Architecture & Causality

Why specific PPE is chosen over generic standards.

To ensure safety, we must understand the mechanism of the hazard, not just the classification.

Hazard ComponentMechanism of ActionPPE/Engineering Implication
Dithione Moiety (-C=S) Hydrolysis/Oxidation: In acidic environments or presence of moisture, thiones can degrade to release trace

(neurotoxic) or organic sulfides (stench).
Respiratory: Activated carbon filters (OV/AG) are required if outside a hood. Waste: Must be segregated as "Stench Waste."
Quinazoline Core Bio-interaction: Planar structure allows DNA intercalation; nitrogen atoms facilitate kinase binding.Dermal: High-permeation resistance gloves are mandatory to prevent systemic absorption.
Micronized Dust Inhalation: As a solid intermediate, static charge often disperses fine particles, increasing inhalation risk 10x over liquids.Containment: Use of antistatic weighing boats and HEPA-filtered enclosures.

The PPE Matrix: Technical Specifications

Do not rely on "standard lab PPE." Use this matrix for procurement.

Hand Protection (The Double-Glove Protocol)

Standard latex is insufficient due to the lipophilic nature of the phenyl ring and sulfur permeation.

  • Inner Layer: Nitrile (Low Modulus), 4 mil (0.10 mm). Purpose: Tactile sensitivity and sweat barrier.

  • Outer Layer: Extended Cuff Nitrile or Neoprene, minimum 6 mil (0.15 mm). Purpose: Chemical barrier and wrist protection.

  • Validation: Check for pinholes by inflating the glove prior to donning (The "Air-Check" Method).

Respiratory & Body Protection
ZoneEquipmentTechnical Specification
Primary Barrier Chemical Fume Hood Face velocity: 80–100 fpm. Sash height: <18 inches.
Respiratory P100/OV Respirator Required only if handling outside a hood (e.g., weighing large bulk). Must rate for Organic Vapor (OV) and Acid Gas (AG) due to sulfur potential.
Body Tyvek® Lab Coat Disposable, non-woven polyethylene. Cotton coats absorb powders and retain stench.
Eyes Chemical Splash Goggles ANSI Z87.1 compliant. Face shield required during synthesis (reflux steps).

Operational Protocol: Handling & Synthesis

A self-validating workflow to minimize exposure.

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or antistatic gun inside the weighing enclosure. Quinazolines are static-prone.

  • The "Stench" Check: Open the secondary container inside the fume hood. If a rotten egg smell (

    
    ) is detected, close immediately and switch to a full-face respirator.
    
Phase 2: Reaction & Processing
  • Closed Systems: All reactions involving thionation (e.g., using Lawesson’s reagent or

    
     to generate the precursor) must be vented through a caustic scrubber (NaOH trap) to neutralize sulfur byproducts.
    
  • Temperature Monitoring: Thiones are thermally sensitive. Do not overheat dry solids, as desulfurization can release toxic fumes.

Phase 3: Decontamination

Do not use water immediately.

  • Dry Wipe: Remove bulk powder with a dry ChemWipe.

  • Chemical Deactivation: Apply a 10% Bleach (Sodium Hypochlorite) solution to the surface.

    • Chemistry: Hypochlorite oxidizes the thione (

      
      ) to a sulfone (
      
      
      
      /
      
      
      ), chemically destroying the stench and biological activity.
    • Wait Time: Allow 15 minutes contact time.

  • Final Wash: Rinse with water and soap.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the specific interaction state.

PPE_Logic Start Task Identification State Physical State? Start->State Solid Dry Powder State->Solid Weighing Solution In Solvent State->Solution Synthesis/Extraction Risk Risk Assessment Solid->Risk Dust Inhalation Action_Resp N95/P100 Required (If outside hood) Solid->Action_Resp Bulk Handling Solution->Risk Splash/Absorption Action_Shield Face Shield + Goggles Solution->Action_Shield Reflux/Heat Action_Hood Fume Hood Required (Sash <18") Risk->Action_Hood All States Action_Glove Double Nitrile Gloves Risk->Action_Glove All States

Figure 1: PPE Decision Logic Tree. Blue nodes indicate decision points; Green indicates standard requirements; Red indicates escalated protection.

Disposal Strategy: The "Stench" Protocol

Improper disposal of thiones is a leading cause of lab shutdowns due to odor complaints.

Waste StreamProtocolRationale
Solid Waste Double-Bagged (Polyethylene) Prevents odor permeation. Label clearly: "Contains Sulfur - Stench Hazard."
Liquid Waste Segregated Organic Do NOT mix with oxidizers (Nitric acid, Peroxides) in the waste drum. This can cause an exothermic reaction and gas evolution.
Sharps/Glass Rinse & Deactivate Rinse contaminated spatulas with bleach before placing in sharps bin to prevent bin odor.

Critical Note: Never dispose of thione-containing filtrates down the drain. They are toxic to aquatic life (H410 classification) and will off-gas in the plumbing trap.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for Quinazoline Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hydrogen Sulfide (1910.1000). Retrieved from

  • American Chemical Society (ACS). Identifying and Handling Stench Chemicals. ACS Center for Lab Safety. Retrieved from

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from

  • Enamine. Safety Data Sheet: Quinazoline-2,4-dithione analogues. (General class reference for acute toxicity data). Retrieved from

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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